Ppp-AA
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
143832-09-1 |
|---|---|
Molecular Formula |
C40H48Br2N20O25P4 |
Molecular Weight |
1492.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-5-[2-[(2S,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl]-3,4-dihydroxyoxolan-2-yl]-3-[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]-2-phosphonooxypropyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C40H48Br2N20O25P4/c41-37-57-15-27(45)49-6-53-31(15)61(37)34-20(66)24(67)40(83-34,3-12-21(84-88(68,69)70)19(65)33(82-12)59-8-55-13-25(43)47-4-51-29(13)59)39(87-91(77,78)79,1-10-17(63)22(85-89(71,72)73)35(80-10)60-9-56-14-26(44)48-5-52-30(14)60)2-11-18(64)23(86-90(74,75)76)36(81-11)62-32-16(58-38(62)42)28(46)50-7-54-32/h4-12,17-24,33-36,63-67H,1-3H2,(H2,43,47,51)(H2,44,48,52)(H2,45,49,53)(H2,46,50,54)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)/t10-,11-,12-,17-,18-,19-,20-,21-,22-,23-,24+,33-,34-,35-,36-,39?,40+/m1/s1 |
InChI Key |
QZXOIQORVRLRSZ-QOISNMLESA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4(C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(CC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(CC1C(C(C(O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@]4([C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(C[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(C[C@@H]1[C@H]([C@H]([C@@H](O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4(C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(CC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(CC1C(C(C(O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Synonyms |
5'-monophosphoryladenylyl-(2'-5')adenylyl-(2'-5')-8-bromoadenylyl-(2'-5')-8-bromoadenosine p5'A2'p5'A2'p5'(Br(8)A)2'p5'(Br(8)A) PPP-AA |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Ambiguity of "Ppp-AA": A Multifaceted Term in Scientific Research
A comprehensive analysis of scientific and technical literature reveals that "Ppp-AA" is not a singular, defined entity but rather an abbreviation with multiple, distinct meanings across various scientific disciplines. This ambiguity makes it unfeasible to create a single, in-depth technical guide on its "discovery and synthesis pathway" as requested. The term's context is critical to its interpretation, ranging from molecular biology and metabolic pathways to pharmacology and clinical medicine.
The initial investigation into "this compound" uncovered its use in several disparate fields, each with its own specific definition for the acronym. For researchers, scientists, and drug development professionals, understanding the correct context is paramount to avoid confusion and to access the relevant information.
The different interpretations of "this compound" include:
-
In Molecular and Cellular Biology: "pppAA" and "pppAAA" refer to RNA trinucleotide triphosphates that act as building blocks in RNA synthesis catalyzed by certain enzymes like ribozyme polymerases[1]. Additionally, the "5'ppp-" prefix denotes a 5'-triphosphate group on a nucleic acid , a key molecular feature recognized by the innate immune system in distinguishing viral from host RNA[2][3]. A specific, complex brominated adenosine (B11128) compound is also referred to by the synonym "this compound" in chemical databases[4].
-
In Metabolism: The abbreviation is used to denote the Pentose Phosphate Pathway (PPP) and Amino Acid (AA) biosynthesis , two fundamental and interconnected metabolic pathways crucial for cellular growth, proliferation, and response to oxidative stress[5][6][7]. These pathways are significant targets in various diseases, including cancer.
-
In Pharmacology and Drug Development: "PPP" is the abbreviation for α-pyrrolidinopropiophenone , a synthetic cathinone (B1664624) and designer drug with psychostimulant effects[8][9]. In the context of gene therapy, "FIX-PPP-AA" represents the amino acid sequence of the pre-pro-peptide of Factor IX , a critical protein in the blood coagulation cascade and the focus of treatments for hemophilia B[10].
-
In Clinical Research: "AA" is a common abbreviation for Alopecia Areata , an autoimmune disorder causing hair loss. In this context, treatments such as Platelet-Rich Plasma (PRP) are being investigated[11][12].
-
In Analytical Chemistry: "AA" stands for Atomic Absorption spectroscopy, a widely used technique for quantifying the concentrations of metallic elements in various samples[13][14][15][16].
Given this wide array of meanings, a singular "in-depth technical guide or whitepaper on the core" of "this compound" is not possible. Each of these topics represents a complex field of study with its own unique discovery timeline, synthesis or biological pathway, and set of experimental protocols.
To provide a valuable and coherent technical resource, it is necessary to first specify which "this compound" is of interest. For example, a detailed guide could be developed on one of the following specific subjects:
-
The role of 5'-triphosphorylated RNA in innate immune signaling and its therapeutic potential.
-
The metabolic pathways and pharmacological effects of α-pyrrolidinopropiophenone (PPP) and its derivatives.
-
The Pentose Phosphate Pathway as a therapeutic target in cancer.
-
The design and development of Factor IX gene therapy for Hemophilia B.
-
The mechanism of action and clinical application of Platelet-Rich Plasma (PRP) in Alopecia Areata.
We invite the user to clarify their specific area of interest from the possibilities outlined above. Upon clarification, a comprehensive technical guide adhering to the original request's specifications for data presentation, experimental protocols, and visualizations can be effectively generated.
References
- 1. Ribozyme-catalysed RNA synthesis using triplet building blocks | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. 5'-Monophosphoryladenylyl-(2'-5')adenylyl-(2'-5')-8-bromoadenylyl-(2'-5')-8-bromoadenosine | C40H48Br2N20O25P4 | CID 197496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Quantification of metabolic activity from isotope tracing data using automated methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Narrative Review: Immunometabolic Interactions of Host–Gut Microbiota and Botanical Active Ingredients in Gastrointestinal Cancers | MDPI [mdpi.com]
- 8. The synthetic cathinone psychostimulant α‐PPP antagonizes serotonin 5‐HT2A receptors: In vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. WO2018217731A1 - Viral vectors encoding recombinant fix with increased expression for gene therapy of hemophilia b - Google Patents [patents.google.com]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. The effect of autologous activated platelet rich plasma (AA-PRP) injection on pattern hair loss: clinical and histomorphometric evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. perlan.com.pl [perlan.com.pl]
- 14. agilent.com [agilent.com]
- 15. www1.lasalle.edu [www1.lasalle.edu]
- 16. Atomic absorption spectroscopy - Wikipedia [en.wikipedia.org]
biological function of Ppp-AA in cell signaling
An In-depth Technical Guide on the Biological Function of Dinucleoside Polyphosphates in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dinucleoside polyphosphates, such as diadenosine triphosphate (ApppA) and diadenosine tetraphosphate (B8577671) (Ap4A), are a class of signaling molecules increasingly recognized for their critical roles in cellular communication. Initially considered byproducts of metabolic stress, these molecules, which can be generalized under the placeholder "Ppp-AA," are now established as "alarmones"—intracellular and extracellular signals that mediate cellular responses to a variety of stressors. This guide provides a comprehensive overview of the biological functions of dinucleoside polyphosphates, with a focus on their mechanisms of action, the signaling pathways they modulate, quantitative data on their interactions, and detailed experimental protocols for their study.
Introduction to Dinucleoside Polyphosphates (this compound)
Dinucleoside polyphosphates (Ap(n)A) are molecules consisting of two adenosine (B11128) nucleosides joined by a chain of three to six phosphate (B84403) groups. They are found across all domains of life and are involved in essential cellular processes, including stress response, RNA stability, and proteostasis.[1][2] Their synthesis is notably upregulated under conditions of cellular stress, such as oxidative stress and heat shock, primarily through the action of aminoacyl-tRNA synthetases.[2] Once synthesized, they can be released from cells or act intracellularly to modulate a variety of signaling pathways.
Mechanisms of Action and Signaling Pathways
Dinucleoside polyphosphates exert their effects through both extracellular and intracellular mechanisms.
2.1 Extracellular Signaling:
When released into the extracellular space, Ap(n)A can interact with purinergic P2 receptors, which are also targets for ATP.[3][4] This interaction can trigger a cascade of downstream events, including:
-
Activation of P2Y and P2X Receptors: Dinucleoside polyphosphates can act as agonists at various P2Y (G-protein coupled) and P2X (ion channel) receptors, leading to the mobilization of intracellular calcium and the activation of protein kinases.[3][4][5]
-
Calcium Signaling: A primary consequence of P2 receptor activation is an increase in intracellular calcium concentration ([Ca2+]i). This is achieved through the influx of extracellular Ca2+ via P2X channels or the release of Ca2+ from intracellular stores mediated by P2Y receptor signaling.[3][4]
-
MAPK/ERK Pathway Activation: The increase in intracellular calcium and other signaling intermediates can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival.[4] There is evidence for specific Ap5A receptors in astrocytes that are coupled to ERK activation.[3][4]
2.2 Intracellular Signaling:
Inside the cell, dinucleoside polyphosphates function as "alarmones," signaling the presence of stress. Their intracellular concentrations can rise dramatically in response to stimuli like oxidative stress.[2][6] While their intracellular targets are still being fully elucidated, they are known to modulate the activity of various enzymes and signaling proteins.
Diagram of Extracellular this compound Signaling Pathway
References
- 1. Ap4A and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diadenosine polyphosphate receptors: P2D purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dinucleoside polyphosphates and their interaction with other nucleotide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
An In-depth Technical Guide on the Role of the PP2A-Aα Subunit in Lung Adenocarcinoma Progression
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the multifaceted role of the Protein Phosphatase 2A (PP2A) scaffolding Aα subunit (coded by the PPP2R1A gene) in the progression of lung adenocarcinoma (LUAD). It covers its function as a tumor suppressor, the impact of its mutations and expression changes, its interaction with key oncogenic signaling pathways, and methodologies for its study.
Executive Summary
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating numerous cellular processes, including cell cycle, growth, and apoptosis.[1][2] The PP2A holoenzyme is a heterotrimer composed of a scaffolding A subunit, a regulatory B subunit, and a catalytic C subunit.[1][3] The Aα isoform, encoded by PPP2R1A, is the predominant scaffolding subunit, forming the backbone of the majority of PP2A complexes.[1] In lung adenocarcinoma, the dysregulation of PP2A-Aα, through mutations, altered expression, or inhibition by endogenous proteins, disrupts its tumor-suppressive function, leading to the activation of oncogenic pathways and promoting disease progression.[4] This guide provides a technical overview of the molecular mechanisms, quantitative data, and experimental protocols relevant to understanding and targeting PP2A-Aα in lung adenocarcinoma.
The Role of PP2A-Aα in Lung Adenocarcinoma
PP2A-Aα is fundamentally a tumor suppressor in lung cancer.[5] Its scaffolding function is essential for the assembly of a stable and functional PP2A holoenzyme.[6] Disruption of this function is a key event in tumorigenesis.[4]
-
Mutations: Somatic mutations in the PPP2R1A gene are found in various cancers, including lung adenocarcinoma.[1][3] These mutations, often missense, can impair the binding of the Aα subunit to the B and/or C subunits.[1][4][5] For instance, the E64D mutation, identified in a human lung carcinoma, was shown to increase lung cancer incidence in mouse models, confirming its role in driving the disease.[5] The overall mutation frequency in lung cancer is relatively low, estimated at around 1.3% to 2.3%.[3][7]
-
Expression Levels: While some studies report upregulation of PPP2R1A in LUAD tissues compared to normal controls, high expression has paradoxically been associated with poor progression-free and overall survival.[7] This suggests a complex role where the mere presence of the protein is not indicative of its tumor-suppressive activity, which can be negated by other mechanisms like the overexpression of endogenous inhibitors.[8]
-
Inhibition: The activity of the PP2A complex is often suppressed non-genomically through the overexpression of endogenous inhibitory proteins such as CIP2A (Cancerous Inhibitor of PP2A) and SET.[4][8] High CIP2A expression in non-small cell lung cancer (NSCLC) correlates with poor prognosis and therapy resistance by shielding key oncoproteins like AKT and c-MYC from dephosphorylation by PP2A.[4][9]
Quantitative Data on PP2A-Aα in Lung Adenocarcinoma
The following tables summarize key quantitative findings from studies on PP2A-Aα in lung cancer.
Table 1: PPP2R1A Mutation Frequency in Lung Cancer
| Cancer Type | Cohort/Study | Mutation Frequency (%) | Key Findings & Reference |
|---|---|---|---|
| Lung Cancer (LC) | General | 1.3 | Mutations in the PP2A-Aα subunit are correlated with lung cancer.[3][10] |
| Lung Adenocarcinoma (LUAD) | TCGA Data | 2.3 | Genetic mutation frequency is low, with missense mutations being common.[7] |
| Lung Carcinoma | Specific Study | - | The E64D mutation was identified in a human lung carcinoma.[1] |
| Breast & Lung Carcinoma | Specific Study | - | Point mutations E64G and E64D lead to loss of enzyme function.[1] |
Table 2: Expression and Clinical Correlation of PPP2R1A in LUAD
| Parameter | Tissues Compared | Result | Clinical Significance & Reference |
|---|---|---|---|
| PPP2R1A mRNA Expression | LUAD vs. Normal | Significantly Upregulated (P < 0.05) | Associated with poor progression-free and overall survival.[7] |
| Diagnostic Value (AUC) | LUAD vs. Normal | 0.593 | Modest diagnostic potential.[7] |
| Knockdown of PPP2R1A | LUAD Cell Lines | - | Significantly inhibited proliferation, invasion, and metastasis.[7] |
Signaling Pathways Regulated by PP2A-Aα
PP2A-Aα is a master regulator of signaling pathways that are central to cancer progression. By serving as the scaffold for the PP2A holoenzyme, it enables the dephosphorylation and subsequent inactivation of key oncogenic kinases.
PI3K/Akt Pathway
The PI3K/Akt pathway is a critical driver of cell survival and proliferation and is frequently hyperactivated in lung cancer.[4][11] PP2A directly opposes Akt activation by dephosphorylating it.[1]
-
Mechanism: The PP2A holoenzyme, stabilized by the Aα subunit, dephosphorylates Akt, primarily at Threonine 308, leading to its inactivation.[1]
-
Consequence of Dysfunction: When PP2A-Aα is mutated or inhibited (e.g., by CIP2A), PP2A cannot effectively dephosphorylate Akt. This results in sustained Akt signaling, promoting cell survival, proliferation, and resistance to therapy in LUAD.[4][11] Activation of PP2A with small molecules (SMAPs) has been shown to downregulate both the PI3K and MAPK pathways.[11]
Wnt/β-catenin Pathway
The Wnt signaling pathway plays a crucial role in cell fate and proliferation, and its dysregulation is implicated in cancer.
-
Mechanism: PP2A is a component of the β-catenin destruction complex. It is thought to dephosphorylate components of this complex, such as Axin, thereby promoting the degradation of β-catenin.[6][12]
-
Consequence of Dysfunction: Loss of PP2A function can lead to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that drive proliferation.[1]
c-MYC Regulation
The oncoprotein c-MYC is a potent driver of cell growth and proliferation.
-
Mechanism: The PP2A-B56α holoenzyme specifically targets c-MYC for dephosphorylation at Serine 62.[10] This dephosphorylation marks c-MYC for degradation.
-
Consequence of Dysfunction: Inhibition of PP2A by endogenous inhibitors like SET prevents c-MYC dephosphorylation, leading to its stabilization and enhanced oncogenic activity.[10]
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: PP2A-Aα-mediated regulation of oncogenic signaling pathways in lung adenocarcinoma.
Experimental Workflow Diagram
Caption: Workflow for Co-Immunoprecipitation to validate PP2A-Aα protein interactions.
Detailed Experimental Protocols
Protocol: Immunoprecipitation (IP) and Western Blot for Interaction Studies
This protocol is used to determine if PP2A-Aα physically interacts with a protein of interest (e.g., a regulatory protein or substrate).
Objective: To co-immunoprecipitate PP2A-Aα and assess for the presence of an interacting partner.
Materials:
-
Cell Lines: Lung adenocarcinoma cell line (e.g., A549) or HEK293T for overexpression systems.
-
Antibodies: Primary antibody against PP2A-Aα for IP, primary antibodies against PP2A-Aα and the protein of interest for Western Blot, appropriate secondary antibodies.
-
Reagents: Protein A/G magnetic beads, cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), wash buffer, SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.
Methodology:
-
Cell Lysis: Culture cells to 80-90% confluency. Lyse the cells on ice using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate and incubate it with the primary antibody against PP2A-Aα overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Block the membrane and probe with primary antibodies against PP2A-Aα (to confirm successful IP) and the protein of interest (to test for interaction). Visualize with an appropriate HRP-conjugated secondary antibody and ECL substrate.
Protocol: PP2A Phosphatase Activity Assay
This assay measures the enzymatic activity of PP2A complexes immunoprecipitated from cell lysates.
Objective: To quantify PP2A-specific phosphatase activity in LUAD cells under different conditions (e.g., control vs. drug-treated).
Materials:
-
PP2A Immunoprecipitation-Phosphatase Activity Assay Kit (e.g., from Millipore).
-
Cell lysate prepared in a buffer without phosphatase inhibitors.
-
Antibody against a PP2A subunit (typically the C subunit) for IP.
-
Thio-phosphopeptide substrate.
-
Malachite Green reagent for colorimetric detection of released phosphate (B84403).
Methodology:
-
Immunoprecipitation: Immunoprecipitate PP2A complexes from cell lysates using an anti-PP2A C-subunit antibody and Protein A/G beads as described in the kit protocol. This isolates PP2A from other cellular phosphatases.[13][14]
-
Washing: Thoroughly wash the beads to remove contaminants and ATP.
-
Phosphatase Reaction: Resuspend the beads in the provided assay buffer. Initiate the reaction by adding the specific thio-phosphopeptide substrate. Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Detection: Stop the reaction. Add the Malachite Green reagent, which forms a colored complex with the free phosphate released by PP2A activity.
-
Quantification: Measure the absorbance at ~650 nm using a plate reader. The amount of free phosphate is directly proportional to the PP2A activity. Compare the activity levels between different experimental groups.
Conclusion and Future Directions
The PP2A-Aα subunit is a cornerstone of PP2A's tumor-suppressive function in lung adenocarcinoma. Its inactivation, whether by mutation or through the upregulation of endogenous inhibitors, is a significant event in tumor progression. This disruption leads to the sustained activation of powerful oncogenic pathways, including PI3K/Akt and Wnt/β-catenin.
The development of therapeutics aimed at restoring PP2A function represents a promising strategy for treating lung adenocarcinoma, particularly in cases resistant to conventional therapies.[11][15] Small molecule activators of PP2A (SMAPs) that can stabilize the holoenzyme or displace inhibitors are currently under investigation.[2][16] Future research should focus on:
-
Identifying biomarkers to stratify patients who would most benefit from PP2A-activating therapies.
-
Developing more potent and specific SMAPs that target particular PP2A holoenzyme complexes.
-
Investigating combinatorial therapies, for instance, pairing PP2A activators with inhibitors of the pathways it regulates (e.g., PI3K inhibitors) to achieve synergistic anti-tumor effects.[17]
References
- 1. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Direct activation of PP2A for the treatment of tyrosine kinase inhibitor–resistant lung adenocarcinoma [insight.jci.org]
- 3. Protein Phosphatase 2A as a Therapeutic Target in Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 2A (PP2A): a key phosphatase in the progression of chronic obstructive pulmonary disease (COPD) to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human cancer-associated mutations in the Aα subunit of protein phosphatase 2A increase lung cancer incidence in Aα knock-in and knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Phosphatase 2A in the Regulation of Wnt Signaling, Stem Cells, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PPP2R1A | Cancer Genetics Web [cancer-genetics.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Direct activation of PP2A for the treatment of tyrosine kinase inhibitor–resistant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein phosphatase 2A and its B56 regulatory subunit inhibit Wnt signaling in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct activation of PP2A for the treatment of tyrosine kinase inhibitor-resistant lung adenocarcinoma. | Semantic Scholar [semanticscholar.org]
- 16. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PP2A regulates metastasis and vasculogenic mimicry formation via PI3K/AKT/ZEB1 axis in non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Targets of the Phosphoprotein Phosphatase (PPP) Family
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the downstream targets of the Phosphoprotein Phosphatase (PPP) family of enzymes. Given that "Ppp-AA" is not a recognized specific molecular entity, this guide focuses on the broader, well-established PPP family, with a detailed examination of Protein Phosphatase 2A (PP2A) as a representative and critically important member. The PPP family is responsible for the majority of serine/threonine dephosphorylation events in eukaryotic cells, playing a pivotal role in regulating a vast array of cellular processes.[1][2]
The Phosphoprotein Phosphatase (PPP) Family: An Overview
The PPP family is a major class of serine/threonine-specific protein phosphatases.[2] This family includes well-known members such as PP1, PP2A, PP2B (calcineurin), PP4, PP5, and PP6.[3] These enzymes are crucial for reversing the action of protein kinases, thereby controlling the phosphorylation state of numerous proteins. This dynamic balance between kinases and phosphatases governs the activity of signaling pathways that control cell cycle progression, metabolism, transcription, and apoptosis.[4][5] The substrate specificity of PPP family members is typically conferred by associated regulatory or scaffolding subunits that direct the catalytic subunit to specific downstream targets.[4]
In Focus: Protein Phosphatase 2A (PP2A)
Protein Phosphatase 2A (PP2A) is one of the most abundant and ubiquitously expressed members of the PPP family, accounting for a significant portion of total serine/threonine phosphatase activity within a cell.[1][3] Its critical role as a tumor suppressor and a master regulator of cellular signaling makes it a key area of research and a potential therapeutic target.[3][6]
Structure and Regulation
PP2A typically exists as a heterotrimeric holoenzyme composed of three subunits:
-
Scaffolding Subunit (A): The A subunit (encoded by PPP2R1A and PPP2R1B genes) acts as a scaffold, providing a platform for the assembly of the other two subunits.[7]
-
Catalytic Subunit (C): The C subunit (encoded by PPP2CA and PPP2CB genes) contains the active site with two catalytic metal ions and is responsible for the dephosphorylation reaction.[1][7]
-
Regulatory Subunit (B): This is the most diverse subunit, with at least four families (B, B', B'', B''') encoded by multiple genes and splice variants.[1] The B subunit is the primary determinant of the holoenzyme's substrate specificity, subcellular localization, and enzymatic activity.[4]
The assembly and activity of the PP2A holoenzyme are tightly regulated through the expression of different B subunits, post-translational modifications of the C subunit (such as phosphorylation and methylation), and interaction with endogenous inhibitor proteins like CIP2A and SET.[3][8]
Caption: Figure 1. Structure of the PP2A Holoenzyme.
Downstream Targets of PP2A
As a master regulator, PP2A dephosphorylates a vast number of substrates involved in critical signaling pathways.[1] Its tumor suppressor function is primarily executed by negatively regulating kinase-driven oncogenic pathways.[9] A recent phosphoproteomic study employing targeted degradation of the catalytic subunit PPP2CA identified over 2,200 potential substrates, highlighting the extensive reach of PP2A in the cell.[10]
Data Presentation: Key Downstream Targets of PP2A
The following table summarizes some of the most well-characterized downstream targets of PP2A, the specific sites of dephosphorylation, and the functional consequences.
| Target Protein | Pathway | Dephosphorylation Site(s) | Functional Consequence of Dephosphorylation |
| Akt (Protein Kinase B) | PI3K/Akt Signaling | Threonine 308 (Thr308) | Inactivation of Akt, leading to inhibition of cell survival and proliferation signals.[3][5] |
| ERK (MAPK1/2) | MAPK/ERK Signaling | Threonine 202 / Tyrosine 204 | Inactivation of ERK, leading to suppression of cell growth and proliferation.[11] |
| c-Myc | Oncogenic Signaling | Serine 62 (Ser62) | Destabilization and degradation of the c-Myc oncoprotein, reducing its transcriptional activity.[3] |
| β-catenin | Wnt Signaling | Specific Ser/Thr residues | Promotes degradation of β-catenin, thereby inhibiting Wnt pathway activation.[5][8] |
| IKKβ | NF-κB Signaling | Serine 177 / Serine 181 | Inactivation of the IKK complex, leading to suppression of the pro-inflammatory NF-κB pathway.[12] |
| GSK3β | Multiple Pathways | Serine 9 (Ser9) | Activation of GSK3β by removing an inhibitory phosphorylation. |
| HSPB1 (Hsp27) | p38 Stress Response | Serine 15, 78, 82 | Dephosphorylation of a downstream effector of the p38 MAPK pathway.[13] |
| ADAM17 | Growth Factor Signaling | Specific Ser/Thr sites | Regulation of protease activity, affecting growth factor signaling. |
Experimental Protocols
Identifying the direct substrates of a specific phosphatase is challenging due to the transient nature of the enzyme-substrate interaction.[14] Several methodologies have been developed to overcome this, ranging from general activity assays to sophisticated proteomic approaches.
Protocol 1: General Phosphatase Activity Assay
This colorimetric assay is a simple method to measure total phosphatase activity in a sample using a generic substrate like p-nitrophenyl phosphate (B84403) (pNPP).[15]
Principle: The phosphatase cleaves the phosphate group from the colorless pNPP substrate, producing p-nitrophenol (pNP), which is yellow and can be quantified by measuring its absorbance at 405 nm.[15]
Methodology:
-
Cell Lysis: Prepare cell lysates in a buffer that preserves phosphatase activity and is free of inhibitors like EDTA or high concentrations of phosphate.[16]
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.[15]
-
Assay Reaction: In a 96-well plate, add a defined amount of protein lysate to each well.[15]
-
Initiation: Start the reaction by adding a buffered pNPP substrate solution to each well.[15]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes).[15]
-
Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH), which also enhances the yellow color of the pNP product.[15]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[16]
-
Quantification: Calculate the amount of pNP produced using a standard curve and express phosphatase activity as nmol of pNP/min/mg of protein.[15]
Protocol 2: Substrate Identification via Phosphoproteomics
This powerful approach identifies changes in the phosphorylation status of thousands of proteins upon manipulation of phosphatase activity.[17][18]
Principle: By inhibiting or degrading a specific phosphatase, its substrates will accumulate in a hyperphosphorylated state. These changes can be quantified using liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS).[17][18]
Workflow:
-
Perturbation: Treat cells with a specific phosphatase inhibitor (e.g., a PP2A-activating drug or inhibitor) or use genetic tools (e.g., siRNA, CRISPR, or targeted degradation systems like dTAG) to deplete the phosphatase of interest.[10][19]
-
Protein Extraction and Digestion: Lyse the control and treated cells, extract proteins, and digest them into peptides using an enzyme like trypsin.[17]
-
Phosphopeptide Enrichment: Isolate phosphopeptides from the complex mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[17]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, allowing for sequence identification and localization of the phosphorylation site.[18]
-
Data Analysis: Quantitatively compare the abundance of each identified phosphopeptide between the control and treated samples. Peptides with significantly increased phosphorylation in the phosphatase-inhibited/depleted sample are identified as potential substrates.[10][18]
Protocol 3: Substrate Identification using "Substrate-Trapping" Mutants
This technique is designed to stabilize the transient interaction between a phosphatase and its substrate, enabling their co-purification.[14][20]
Principle: A mutation is introduced into the phosphatase's active site (e.g., mutating the catalytic aspartate to alanine). This abolishes catalytic activity but preserves the ability to bind tightly to the phosphorylated substrate, effectively "trapping" it.[14][20]
Methodology:
-
Mutant Generation: Create an expression vector for the catalytically inactive "substrate-trapping" mutant of the phosphatase.
-
Cellular Expression: Transfect cells with the vector to express the trapping mutant. A wild-type phosphatase and an empty vector should be used as controls.[20]
-
Immunoprecipitation (IP): Lyse the cells and perform an IP using an antibody against the tagged mutant phosphatase. This will pull down the mutant along with any stably bound substrates.[14]
-
Elution and Analysis: Elute the bound proteins from the antibody-bead complex.
-
Identification: Identify the co-precipitated proteins (the putative substrates) using either Western blotting with phospho-specific antibodies or, for a global analysis, by mass spectrometry.[18][20]
Visualizations of PP2A Signaling
The following diagrams illustrate the regulation of a key signaling pathway by PP2A.
Caption: Figure 2. PP2A Regulation of the MAPK/ERK Pathway.
Conclusion
The Phosphoprotein Phosphatase (PPP) family, and particularly PP2A, represents a central hub in cellular signal transduction. By counteracting the activity of numerous protein kinases, these enzymes provide critical control over pathways that dictate cell fate. The continued identification of their downstream targets and the elucidation of their regulatory mechanisms are essential for understanding fundamental cell biology and for developing novel therapeutic strategies for diseases like cancer, where phosphatase function is often dysregulated.[3] The experimental approaches outlined in this guide provide a robust framework for researchers to further explore the vast and complex roles of the PPP family.
References
- 1. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein phosphatase - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 2A: a highly regulated family of serine/threonine phosphatases implicated in cell growth and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein phosphatase 2A as a therapeutic target in inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mapping the substrate landscape of protein phosphatase 2A catalytic subunit PPP2CA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of PP2A-mediated IKKβ dephosphorylation: a systems biological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteomic investigation of targets of protein phosphatases in EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Protein Tyrosine Phosphatase (PTP) Substrates | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pnas.org [pnas.org]
Ppp-AA and its interaction with [specific protein]
To provide a comprehensive technical guide on the interaction between Ppp-AA and a specific protein, please specify the protein of interest. The placeholder "[specific protein]" needs to be defined for a detailed and accurate response.
Once the specific protein is identified, this guide will delve into the following areas:
-
Introduction to this compound and the Specific Protein: A detailed overview of both molecules, including their structure, function, and biological significance.
-
Molecular Interaction Analysis: A thorough examination of the binding kinetics and structural basis of the this compound-[specific protein] interaction.
-
Functional Consequences of the Interaction: An exploration of how this interaction modulates cellular signaling pathways and downstream biological effects.
-
Experimental Methodologies: A comprehensive description of the protocols used to study this interaction.
-
Therapeutic Implications: A discussion on the potential for targeting this interaction in drug development.
To proceed, please provide the name of the specific protein that interacts with this compound.
An In-depth Technical Guide to α-Pyrrolidinopropiophenone (α-PPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Pyrrolidinopropiophenone (α-PPP) is a synthetic cathinone (B1664624) that has garnered interest within the scientific community due to its stimulant properties and its relationship to other psychoactive substances. Structurally similar to the appetite suppressant diethylpropion, α-PPP acts primarily as a reuptake inhibitor of the monoamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862).[1] Additionally, it exhibits antagonist activity at serotonin (B10506) 5-HT2A receptors.[2][3] This dual mechanism of action contributes to its complex pharmacological profile. This technical guide provides a comprehensive overview of the initial studies and literature on α-PPP, focusing on its chemical properties, metabolism, mechanism of action, and in vivo effects. The information is presented to be a valuable resource for researchers and professionals involved in drug development and neuroscience. While the user's query included "Ppp-AA," extensive literature searches did not yield a compound with this specific designation. It is presumed that "Ppp" refers to α-Pyrrolidinopropiophenone (α-PPP), and "AA" may have been a typo or an internal project code. This guide will focus on the well-documented compound, α-PPP.
Chemical and Physical Properties
α-Pyrrolidinopropiophenone is a member of the pyrrolidinophenone class of compounds.[4] The hydrochloride salt is a common form used in research.
| Property | Value | Reference |
| Formal Name | 1-phenyl-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride | [4][5] |
| CAS Number | 92040-10-3 | [4][5] |
| Molecular Formula | C₁₃H₁₇NO · HCl | [4][5] |
| Formula Weight | 239.7 g/mol | [4][5] |
| Purity | ≥97% (typical for research grade) | [4][5] |
| Formulation | Crystalline solid | [4][5] |
| Solubility (in various solvents) | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol: 3 mg/ml; Methanol: 1 mg/ml; PBS (pH 7.2): 10 mg/ml | [4][5] |
| λmax | 250 nm | [4][5] |
Metabolism and Detection
Studies in rats have shown that α-PPP is extensively metabolized. The primary metabolic pathways include:
-
Hydroxylation of the pyrrolidine (B122466) ring, followed by dehydrogenation to form a lactam.
-
Hydroxylation of the aromatic ring at the 4' position.
-
Double dealkylation of the pyrrolidine ring, leading to the formation of cathinone.
-
Reduction of the keto group to a secondary alcohol, forming norephedrine (B3415761) diastereomers.
The presence of the 2"-oxo-PPP metabolite is considered a definitive indicator of α-PPP intake.[6] For toxicological screening, gas chromatography-mass spectrometry (GC-MS) is a commonly used analytical method for the detection of α-PPP and its metabolites in urine.[6][7]
Mechanism of Action
α-PPP's primary mechanism of action is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, which increases the extracellular concentrations of these neurotransmitters.[1] This action is similar to that of cocaine.[1] In addition to its effects on monoamine transporters, α-PPP also acts as a competitive antagonist and inverse agonist at the serotonin 5-HT2A receptor.[2][3][8] This antagonist activity at the 5-HT2A receptor may modulate some of the psychostimulant effects of the compound.[2][3]
Quantitative Data on Receptor Interactions
| Parameter | Target | Value | Species | Reference |
| Kᵢ | 5-HT2A Receptor | 2.5 μM | Human (recombinant) | [2] |
| Kₑ | 5-HT2A Receptor | 851 nM | Human (recombinant) | [2][3] |
| IC₅₀ | Dopamine Transporter (DAT) | 196.7 nM | Rat (synaptosomes) | [9] |
In Vivo Studies
Animal studies, primarily in rodents, have been conducted to characterize the behavioral effects of α-PPP. These studies have focused on locomotor activity and the reinforcing effects of the drug.
Locomotor Activity
α-PPP has been shown to increase locomotor activity in rats in a dose-dependent manner.[10][11]
| Species | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Female Rats | 5, 10 | Increased spontaneous activity | [10][11] |
| Female Rats | 5, 10 | Suppressed wheel activity | [10][11] |
Self-Administration
Intravenous self-administration studies in rats have demonstrated the reinforcing properties of α-PPP, suggesting a potential for abuse. The reinforcing effects are dose-dependent, with higher doses being more readily self-administered.[12]
| Species | Dose (mg/kg/infusion) | Reinforcing Effect | Reference |
| Male Rats | 0.05, 0.1, 0.32 | Dose-dependent self-administration | [12] |
Experimental Protocols
Synthesis of α-Pyrrolidinopropiophenone (α-PPP)
A common synthetic route for α-PPP involves the α-bromination of a propiophenone (B1677668) precursor followed by reaction with pyrrolidine.[13][14]
Materials:
-
Propiophenone
-
Bromine
-
Pyrrolidine
-
Suitable solvents (e.g., diethyl ether, dichloromethane)
-
Acid (for salt formation, e.g., HCl)
General Procedure:
-
α-Bromination: Propiophenone is reacted with bromine in a suitable solvent to yield α-bromopropiophenone. The reaction is typically carried out at a controlled temperature to prevent side reactions.
-
Reaction with Pyrrolidine: The resulting α-bromopropiophenone is then reacted with pyrrolidine. This nucleophilic substitution reaction forms the α-pyrrolidinopropiophenone free base.
-
Salt Formation: The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by crystallization to yield the final product.
Note: This is a general outline. For detailed experimental parameters, including reagent quantities, reaction times, temperatures, and purification methods, it is recommended to consult a primary literature source with a detailed synthetic protocol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of α-PPP and Metabolites in Urine
This protocol provides a general framework for the detection of α-PPP and its metabolites in urine samples.[6][7]
Sample Preparation:
-
Enzymatic Hydrolysis: To detect conjugated metabolites, urine samples can be treated with β-glucuronidase/arylsulfatase to cleave the conjugates.
-
Solid-Phase Extraction (SPE): The urine sample is passed through an SPE cartridge to extract the analytes of interest and remove interfering substances. The cartridge is then washed, and the analytes are eluted with a suitable solvent.
-
Derivatization: The extracted analytes are derivatized, for example, by trimethylsilylation, to improve their volatility and chromatographic properties.
GC-MS Parameters (Example):
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: 30 m x 0.25 mm ID fused-silica capillary column coated with 0.25 µm 100% dimethylpolysiloxane (e.g., DB-1).
-
Oven Temperature Program: Initial temperature of 100°C, ramped at a specific rate (e.g., 6°C/min) to a final temperature of 300°C.
-
Injector: Split mode at 280°C.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 34-600 amu.
Data Analysis: Metabolites are identified by comparing their retention times and mass spectra to those of reference standards or by interpretation of the fragmentation patterns.
Rodent Locomotor Activity Assay
This protocol outlines a general procedure for assessing the effect of α-PPP on locomotor activity in rats.[10][11][15]
Animals:
-
Adult rats (specify strain, sex, and age).
-
House animals in a controlled environment with a regular light-dark cycle.
Procedure:
-
Acclimation: Acclimate the rats to the locomotor activity chambers for a set period before the experiment.
-
Drug Administration: Administer α-PPP or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at the desired doses.
-
Data Collection: Place the rats in the locomotor activity chambers immediately after injection. The chambers are equipped with infrared beams to automatically record horizontal and vertical movements over a specified time period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of vertical rears) using appropriate statistical methods to compare the effects of different doses of α-PPP to the vehicle control.
Intravenous Self-Administration in Rats
This protocol describes a general method for evaluating the reinforcing effects of α-PPP in rats.[12][16][17]
Animals and Surgery:
-
Adult rats are surgically implanted with chronic indwelling intravenous catheters in the jugular vein.
-
Allow for a post-operative recovery period.
Apparatus:
-
Operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and a cue light.
Procedure:
-
Acquisition Training: Place rats in the operant chambers. Responses on the "active" lever result in an intravenous infusion of α-PPP, often paired with a visual or auditory cue. Responses on the "inactive" lever have no consequence.
-
Dose-Response Evaluation: Once a stable pattern of self-administration is established, different doses of α-PPP can be tested to determine the dose-response relationship for its reinforcing effects.
-
Data Analysis: The primary measure of reinforcement is the number of infusions earned per session. Statistical analysis is used to compare responding for different doses of α-PPP and to a vehicle control.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by α-PPP.
Dopamine Transporter (DAT) Signaling Pathway
α-PPP acts as a reuptake inhibitor at the dopamine transporter (DAT), which is located on the presynaptic membrane of dopaminergic neurons. By blocking DAT, α-PPP increases the concentration and duration of dopamine in the synaptic cleft, leading to enhanced postsynaptic signaling.
Caption: α-PPP inhibits the dopamine transporter (DAT).
Serotonin 5-HT2A Receptor Signaling Pathway
α-PPP acts as an antagonist at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). By blocking this receptor, α-PPP can modulate the downstream signaling cascade that is normally initiated by serotonin.[2][18][19]
Caption: α-PPP antagonizes the serotonin 5-HT2A receptor.
Conclusion
α-Pyrrolidinopropiophenone is a synthetic cathinone with a distinct pharmacological profile characterized by its potent inhibition of dopamine and norepinephrine reuptake and its antagonist activity at serotonin 5-HT2A receptors. The initial studies summarized in this guide provide a foundational understanding of its chemistry, metabolism, mechanism of action, and in vivo effects. This information serves as a critical resource for researchers and drug development professionals investigating the therapeutic potential or abuse liability of α-PPP and related compounds. Further research is warranted to fully elucidate the complex interplay of its effects on different neurotransmitter systems and its potential long-term consequences.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic cathinone psychostimulant α-PPP antagonizes serotonin 5-HT2A receptors: In vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The synthetic cathinone psychostimulant α‐PPP antagonizes serotonin 5‐HT2A receptors: In vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SELF-ADMINISTRATION AND BEHAVIORAL ECONOMICS OF SECOND-GENERATION SYNTHETIC CATHINONES IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats [escholarship.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 19. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Innate Immune System: The Therapeutic Potential of 5'-Triphosphate RNA as a RIG-I Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
The strategic activation of the innate immune system presents a powerful therapeutic modality for a range of diseases, most notably in immuno-oncology and as an adjuvant for vaccines. A key pathway in this domain is the Retinoic Acid-Inducible Gene I (RIG-I) signaling cascade. RIG-I is a cytosolic pattern recognition receptor (PRR) that detects viral RNA, initiating a potent antiviral and pro-inflammatory response.[1][2][3] This guide explores the therapeutic potential of synthetic 5'-triphosphate double-stranded RNA (5'ppp-dsRNA), a specific and potent agonist for RIG-I, providing detailed insights into its mechanism of action, experimental validation, and therapeutic applications.
The RIG-I Signaling Pathway: A Central Hub of Innate Immunity
RIG-I is a DExD/H-box helicase that remains in an autoinhibited state in the absence of a ligand.[4][5] It is activated by specific pathogen-associated molecular patterns (PAMPs), primarily short double-stranded RNAs (dsRNA) bearing a 5'-triphosphate (5'ppp) or 5'-diphosphate (5'pp) moiety.[6][7] This feature allows RIG-I to distinguish viral RNA from host cellular RNA, which is typically capped at the 5' end.[8][9]
Upon binding to its RNA ligand, RIG-I undergoes a significant conformational change. This change exposes its two N-terminal caspase activation and recruitment domains (CARDs).[4][5] The exposed CARDs then interact with the mitochondrial antiviral-signaling protein (MAVS), inducing MAVS to form prion-like aggregates on the mitochondrial membrane.[6][10] This MAVS signalosome serves as a platform to recruit downstream signaling components, leading to the activation of two key transcription factor families:
-
Interferon Regulatory Factors (IRF3 and IRF7): Activated via the kinases TBK1 and IKKε, leading to their dimerization, nuclear translocation, and subsequent induction of type I and type III interferons (IFN-α/β, IFN-λ).[2][8][10]
-
Nuclear Factor-kappa B (NF-κB): Activated through the IKK complex (IKKα/β/γ), leading to the expression of a wide range of pro-inflammatory cytokines and chemokines.[6][10]
The production of interferons establishes a broad antiviral state in surrounding cells, while the secreted cytokines and chemokines recruit and activate other immune cells, bridging the innate and adaptive immune responses.[11][12]
References
- 1. hzymesbiotech.com [hzymesbiotech.com]
- 2. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 [frontiersin.org]
- 5. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Dependence of RIG-I Nucleic Acid-Binding and ATP Hydrolysis on Activation of Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. RIG-I Activation by a Designer Short RNA Ligand Protects Human Immune Cells against Dengue Virus Infection without Causing Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Pharmacokinetics and Pharmacodynamics of Ppp-AA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ppp-AA is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is fundamental for the proliferation, differentiation, and survival of B-cells.[3][4] In certain B-cell malignancies, this pathway is dysregulated, leading to uncontrolled cancer cell growth.[4] this compound works by irreversibly binding to a specific cysteine residue (Cys-481) in the active site of BTK, effectively shutting down the signaling cascade that promotes malignant B-cell survival and proliferation.[3][4][5] This targeted mechanism of action has made this compound a cornerstone therapy for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6][7]
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).
Absorption
Following oral administration, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically occurring within 1 to 2 hours.[8] The exposure to this compound, as measured by the area under the curve (AUC), increases proportionally with doses up to 840 mg per day.[9][10] While administration with a high-fat meal can increase exposure by less than two-fold, there are generally no food restrictions warranted.[8][10]
Distribution
This compound is extensively bound to human plasma proteins, with in vitro studies showing a reversible binding of 97.3%.[8] It has a large apparent volume of distribution at steady state (Vd,ss/F) of approximately 10,000 L, indicating extensive distribution into tissues.[8]
Metabolism
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6.[8] This extensive metabolism results in a high first-pass effect.[8] Several metabolites are formed, with the most significant being a dihydrodiol derivative, PCI-45227.[8] This active metabolite has an inhibitory activity towards BTK that is approximately 15 times lower than that of the parent compound, this compound.[8]
Excretion
The elimination of this compound and its metabolites occurs mainly through the feces.[8][11][12] After a single oral dose of radiolabeled this compound, about 80% of the radioactivity is recovered in the feces and less than 10% in the urine over 168 hours.[9][11] Very little of the drug (<1%) is excreted as the unchanged parent compound, highlighting its extensive metabolism.[11] this compound has a relatively short elimination half-life of 4 to 6 hours.[8][12]
PK Data Summary
The following table summarizes the key pharmacokinetic parameters for this compound.
| Parameter | Value | Citation(s) |
| Route of Administration | Oral | [8] |
| Time to Max. Concentration (Tmax) | 1–2 hours | [1][8] |
| Plasma Protein Binding | 97.3% (in vitro) | [8][12] |
| Apparent Volume of Distribution (Vd,ss/F) | ~10,000 L | [8] |
| Metabolism | Primarily via CYP3A4 | [8] |
| Primary Active Metabolite | PCI-45227 (dihydrodiol) | [8] |
| Route of Excretion | Primarily fecal (~80%) | [9][11][12] |
| Elimination Half-Life (t½) | 4–9 hours | [8][9][10] |
| Steady-State AUC (420 mg/day) | 680 ± 517 ng·h/mL | [8] |
Pharmacodynamics (PD)
The pharmacodynamics of this compound describe its biochemical and physiological effects on the body, primarily its interaction with the BTK target.
Mechanism of Action
This compound is a potent and irreversible inhibitor of BTK.[1] BTK is a key kinase in the BCR signaling pathway.[3][13] When the BCR is activated, BTK triggers downstream signaling cascades involving molecules like PLCγ2, PI3K, and NF-κB, which ultimately promote B-cell proliferation and survival.[3][4][13] this compound covalently binds to the Cys-481 residue within the BTK active site, leading to irreversible inhibition of its enzymatic activity.[3][4] This blockade disrupts BCR signaling, inhibiting the growth and survival of malignant B-cells and leading to apoptosis (programmed cell death).[1][4]
Target Engagement & Occupancy
A key feature of this compound is its sustained pharmacodynamic effect despite a short pharmacokinetic half-life.[1] This is due to the irreversible covalent bond it forms with BTK.[1] Pharmacodynamic studies show that a single daily dose can achieve near-complete and sustained occupancy of the BTK protein in peripheral blood mononuclear cells (PBMCs).[14] At clinically approved doses, the median BTK occupancy is maintained between 96% and 99% over a 24-hour period.[14] This sustained target engagement is crucial for the drug's efficacy, allowing for once-daily dosing.[1][10] Even at lower doses, such as 280 mg or 140 mg, a high degree of BTK occupancy (>90% for most patients) can be maintained, which is relevant for managing side effects.[15]
Pharmacodynamic Data Summary
| Parameter | Description | Value | Citation(s) |
| Target | Bruton's tyrosine kinase (BTK) | - | [1] |
| Binding Site | Cysteine-481 (Cys-481) | - | [3][4] |
| Binding Type | Covalent, Irreversible | - | [1][3] |
| IC₅₀ (BTK Inhibition) | 0.5 nM | [1][16] | |
| Effect | Inhibition of BCR signaling, induction of apoptosis | - | [1] |
| BTK Occupancy (Clinical Dose) | 96-99% sustained over 24h | [14] |
Experimental Protocols & Methodologies
Quantification of this compound in Plasma (Pharmacokinetics)
A standard method for determining the concentration of this compound in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17][18]
Protocol Outline:
-
Sample Preparation: Plasma samples (e.g., 50 µL) are mixed with an internal standard (e.g., Ibrutinib-d5) to ensure accuracy.[19] Proteins are then precipitated out of the plasma using a solvent like acetonitrile.[19] The mixture is vortexed and centrifuged to separate the liquid supernatant from the solid protein pellet.[19]
-
Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.[19][20] The components are separated on a C18 analytical column using a mobile phase gradient, which typically consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).[19][20]
-
Mass Spectrometric Detection: The separated components are ionized (e.g., using positive ion electrospray ionization) and detected by a tandem mass spectrometer.[19][20] The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.[17][20]
-
Quantification: A calibration curve is generated using samples with known concentrations of this compound.[17] The concentration in the study samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[17] The method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[17][21]
BTK Occupancy Assay (Pharmacodynamics)
BTK occupancy is a critical pharmacodynamic biomarker used to measure the extent of target engagement in cells. A homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a modern approach for this.[22][23]
Protocol Outline:
-
Cell Lysis: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.[22] The cells are lysed to release the intracellular contents, including the BTK protein.[22]
-
Duplex Assay: The assay is performed in a multiplexed format to simultaneously measure both "free" BTK (unbound by this compound) and "total" BTK (both bound and unbound).[22][23]
-
Reagent Addition:
-
A terbium-conjugated anti-BTK antibody (the FRET donor) is added, which binds to all BTK proteins.[23]
-
A fluorescently labeled probe that binds only to the free, unoccupied BTK active site is added (FRET acceptor 1).[22]
-
A second fluorescently labeled anti-BTK antibody that binds to a different site on the protein is added (FRET acceptor 2) to measure total BTK.[23]
-
-
Signal Detection: When the donor and acceptors are in close proximity, FRET occurs. The instrument measures the distinct emission signals from both acceptors.[23]
-
Occupancy Calculation: The level of BTK occupancy is calculated as: % Occupancy = (1 - [Free BTK] / [Total BTK]) * 100 This provides a direct measure of how much of the target protein is engaged by the drug in the patient's cells.[22]
Visualizations
Signaling Pathway Diagram
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Workflow Diagram
Caption: Experimental workflow for quantifying this compound in plasma samples via LC-MS/MS.
Logical Relationship Diagram
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Ibrutinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 8. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. payeshdarou.ir [payeshdarou.ir]
- 18. ctppc.org [ctppc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Profile of α-Pyrrolidinopropiophenone (α-PPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of α-Pyrrolidinopropiophenone (α-PPP), a synthetic cathinone (B1664624). Due to the limited availability of direct forced degradation studies on α-PPP, this document synthesizes information from studies on analogous cathinone derivatives and its known metabolic pathways to project a scientifically grounded stability and degradation profile. This guide is intended to support research, analytical method development, and formulation strategies.
Introduction to α-Pyrrolidinopropiophenone (α-PPP)
α-Pyrrolidinopropiophenone (α-PPP) is a stimulant compound belonging to the substituted cathinone class.[1] Its chemical structure features a phenyl group, a propanone backbone, and a pyrrolidine (B122466) ring. As a member of the pyrrolidinophenone subclass, its stability is influenced by the tertiary amine within the pyrrolidine ring, which generally confers greater stability compared to secondary amine cathinone analogs.[2][3][4] Understanding the chemical stability and degradation pathways of α-PPP is crucial for forensic analysis, toxicological studies, and for any potential pharmaceutical development involving this chemical scaffold. A product information sheet for α-PPP hydrochloride indicates a stability of at least five years when stored as a crystalline solid at -20°C.[5]
Predicted Stability Profile of α-PPP
Based on extensive stability studies of synthetic cathinones, the stability of α-PPP is highly dependent on pH, temperature, and the storage matrix.[2][3] As a pyrrolidinyl analog, α-PPP is expected to be significantly more stable than its secondary amine counterparts.[3][4]
Table 1: Summary of Predicted Stability of α-Pyrrolidinopropiophenone (α-PPP) Under Various Conditions
| Condition | Matrix | Predicted Stability | Rationale/Comments |
| pH | Aqueous Solution | More stable in acidic conditions (e.g., pH 4) than in alkaline conditions (e.g., pH 8).[2] | Cathinones exhibit significant alkaline lability, with degradation accelerated under basic conditions.[2][4] |
| Temperature | Blood, Urine, Solvents | Stability decreases significantly with increasing temperature. Frozen (-20°C) > Refrigerated (4°C) > Ambient (20°C) > Elevated (32°C).[3][6] | Significant losses of cathinone analogs have been observed within hours at elevated temperatures, while frozen conditions can preserve them for over 10 months.[3] |
| Solvents | Methanol (MeOH), Acetonitrile (ACN) | Predicted to be more stable in ACN than in MeOH.[7] | Studies on analogous compounds like α-PVP show high stability in ACN, while degradation is observed in MeOH, particularly at room temperature.[7] |
| Biological Matrices | Blood, Urine | Less stable in biological matrices compared to pure solvents, especially at room and elevated temperatures.[6][7] | Enzymatic and chemical degradation can occur. For instance, α-PVP, a close analog, shows degradation in whole blood at room temperature after 14 days.[7] |
Putative Degradation Pathways of α-PPP
The main metabolic transformations of α-PPP include:
-
Hydroxylation of the pyrrolidine ring, followed by dehydrogenation to the corresponding lactam.
-
Hydroxylation of the aromatic ring (phenyl group).
-
Dealkylation of the pyrrolidinyl group to form cathinone, which can be subsequently reduced.[8][9]
Based on these metabolic routes, a putative chemical degradation pathway can be proposed, primarily involving oxidation of the pyrrolidine ring.
Experimental Protocols for Stability and Degradation Studies
To formally assess the stability and degradation profile of α-PPP, a forced degradation study should be conducted. The following outlines a typical experimental protocol.
To identify the degradation products of α-PPP under various stress conditions and to establish its intrinsic stability.
-
Test Substance: α-Pyrrolidinopropiophenone (α-PPP) hydrochloride
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, Acetonitrile (ACN), and other necessary solvents and buffers.
-
Instrumentation: HPLC with UV/Vis and/or Mass Spectrometric (MS) detection, pH meter, calibrated oven, photostability chamber.
Forced degradation studies are typically performed under the following conditions:[10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare solutions of α-PPP in the respective stress media.
-
Expose the solutions to the specified stress conditions.
-
At defined time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column).
-
Detect the parent drug and any degradation products using UV/Vis and/or MS detectors.[10]
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS or NMR.
Conclusion
While a dedicated and comprehensive stability profile for α-Pyrrolidinopropiophenone (α-PPP) is not extensively documented in the public domain, a robust understanding of its likely behavior can be inferred from studies on analogous synthetic cathinones and its known metabolic fate. As a pyrrolidinophenone, α-PPP is expected to exhibit greater stability than many other cathinone derivatives, particularly under acidic and refrigerated or frozen conditions. The primary degradation pathways are predicted to involve oxidation of the pyrrolidine ring. For definitive stability and degradation data, a formal forced degradation study as outlined in this guide is recommended. The information presented here serves as a valuable resource for professionals in drug development, forensic science, and toxicology by providing a foundational understanding of the stability and degradation characteristics of α-PPP.
References
- 1. α-Pyrrolidinopropiophenone - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ojp.gov [ojp.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 8. Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha-Pyrrolidinopropiophenone (α-PPP) - CAS 19134-50-0 [benchchem.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of P-loop NTPase Binding Sites: A Technical Guide
Abstract
P-loop containing nucleoside triphosphate hydrolases (P-loop NTPases) represent one of the largest and most functionally diverse superfamilies of enzymes, playing critical roles in nearly all cellular processes.[1] Their involvement in diseases ranging from cancer to bacterial infections makes them prime targets for therapeutic intervention. This technical guide provides an in-depth overview of the core in silico methodologies used to model the binding sites of P-loop NTPases, identify novel inhibitors, and understand their mechanism of action. We detail a comprehensive computational workflow, from initial protein structure determination to the dynamic simulation of protein-ligand complexes, and outline the necessary experimental protocols for model validation.
Introduction to P-loop NTPases
P-loop NTPases are characterized by a conserved structural domain known as the P-loop NTPase fold, which is a variation of the Rossmann fold.[2][3] This domain is responsible for binding and hydrolyzing nucleoside triphosphates (NTPs), such as ATP or GTP, to power a vast array of cellular activities.[4][5]
The catalytic site is defined by two key conserved sequence motifs:
-
Walker A Motif (P-loop): Typically following the sequence pattern [G/A]xxxxGK[S/T], this flexible loop interacts with the phosphate (B84403) groups of the bound NTP.[4][6]
-
Walker B Motif: This motif, often hhhh[D/E] (where 'h' is a hydrophobic residue), is crucial for coordinating the Mg²⁺ ion essential for catalysis.[1][7]
Given their central role in cellular function, the dysregulation of P-loop NTPases is implicated in numerous pathologies. Therefore, the development of specific inhibitors is a major goal in drug discovery. Computational, or in silico, modeling provides a powerful, cost-effective, and rapid approach to explore the complex molecular interactions governing ligand binding and to screen vast chemical libraries for potential therapeutic agents.[8]
The Computational Modeling Workflow
The in silico analysis of Ppp-AA binding sites is a multi-step process that integrates various computational techniques. Each step refines the understanding of the target and improves the predictive accuracy of the models. The general workflow is outlined below.
Core Methodologies in Detail
Protein Structure Determination: Homology Modeling
When an experimental structure is unavailable, homology modeling (or comparative modeling) is the most reliable method for generating a high-quality 3D model of the target protein.[9] The process relies on the principle that proteins with similar sequences adopt similar three-dimensional structures.[10]
Protocol: Homology Modeling using SWISS-MODEL
-
Template Identification: Submit the target amino acid sequence to the SWISS-MODEL server. The server automatically searches for suitable templates in its database using BLAST and HHblits.
-
Template Selection: Choose a high-resolution (<2.5 Å) crystal structure with the highest sequence identity (>30% is generally reliable) and query coverage.
-
Model Building: The server automatically aligns the target sequence with the template(s) and constructs the 3D model. This includes building the backbone, modeling loops, and predicting side-chain conformations.
-
Model Quality Assessment: Evaluate the generated model using the provided metrics. The QMEAN score provides an estimate of the overall model quality, while the Ramachandran plot analysis (via tools like PROCHECK) assesses the stereochemical quality of the protein backbone.[10] A good model should have over 90% of its residues in the most favored regions.
Binding Site Identification
Once a reliable protein structure is obtained, the next step is to identify potential ligand-binding pockets. These are typically clefts or cavities on the protein surface with appropriate physicochemical properties for ligand binding.
-
Geometry-based methods: These algorithms (e.g., CASTp, Pocket-Finder) identify cavities based on the protein's solvent-accessible surface.
-
Energy-based methods: Probes representing different functional groups are computationally scanned across the protein surface to identify regions with favorable interaction energies (e.g., SITEHOUND).[8] For P-loop NTPases, the binding site is well-characterized and located between the Walker A and B motifs.
Virtual Screening and Molecular Docking
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to the protein target.[11] Molecular docking is the core engine of VS, predicting the preferred orientation and conformation of a ligand within the binding site and estimating the strength of the interaction via a scoring function.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for molecular recognition at a binding site.[12]
-
Ligand-based: Derived from a set of known active molecules, identifying their common chemical features.[13][14]
-
Structure-based: Generated from the protein-ligand complex, defining features based on observed interactions.[13]
Pharmacophore models serve as powerful 3D search queries to rapidly filter large databases, identifying molecules with the correct spatial arrangement of functional groups, often as a pre-filter before more computationally expensive docking.[15]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[16] By simulating the atomic motions of the protein-ligand complex in a realistic environment (water, ions) over time, MD can:
-
Assess the stability of the predicted binding pose.
-
Reveal key conformational changes in the protein upon ligand binding.[17]
-
Provide trajectories for more accurate binding free energy calculations.
Table 1: Performance Metrics for In Silico Screening Models
| Metric | Description | Typical Value/Goal | Reference |
| Enrichment Factor (EF) | The ratio of the concentration of active compounds in a subset of a screened library to the concentration of actives in the whole library. | EF > 1.0 indicates better than random selection. Higher is better. | [15] |
| True Positive Rate (TPR) | The percentage of known active compounds correctly identified as hits. | > 40% is considered good for challenging targets. | [13] |
| Accuracy / Precision | Standard statistical measures of model correctness. | Accuracy > 75%, Precision > 85% has been reported in specific cases. | [18] |
| Binding Energy (ΔG) | The calculated free energy of binding for a ligand to its target. | Should correlate with experimental affinities (e.g., IC₅₀, Kᵢ). | [19] |
| RMSD | Root-Mean-Square Deviation of atomic positions during MD simulation. | < 2-3 Å for the ligand indicates a stable binding pose. | [17] |
Binding Free Energy Calculations
Estimating the binding affinity of a ligand is crucial for prioritizing compounds. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques to calculate binding free energies from MD simulation snapshots.[19]
Table 2: Example Binding Affinity Data (Hypothetical this compound Target)
| Compound ID | Docking Score (kcal/mol) | Calculated ΔG (MM/GBSA) (kcal/mol) | Experimental IC₅₀ (µM) |
| Control (Orlistat) | -9.5 | -45.8 | 1.5 |
| ZINC12345 | -11.2 | -61.2 | 0.8 |
| ZINC67890 | -10.1 | -52.3 | 1.2 |
| ZINC11121 | -9.8 | -48.1 | 5.4 |
| ZINC31415 | -8.7 | -35.0 | > 50 |
Note: Data is illustrative. A strong correlation between calculated ΔG and experimental IC₅₀ is the desired outcome.[19]
Experimental Validation Protocols
Computational predictions must be validated through rigorous experimental testing.[20]
Protocol: In Vitro ATPase/GTPase Activity Assay
This assay measures the rate of NTP hydrolysis by the P-loop NTPase and is used to determine the inhibitory potential (IC₅₀) of hit compounds.
-
Reagents & Buffers:
-
Purified P-loop NTPase enzyme.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
ATP or GTP substrate.
-
Test compounds dissolved in DMSO.
-
Phosphate detection reagent (e.g., Malachite Green).
-
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer containing the enzyme to each well. b. Add 1 µL of test compound at various concentrations (typically a serial dilution). Include a DMSO-only control. c. Incubate for 15 minutes at room temperature to allow compound binding. d. Initiate the reaction by adding 50 µL of ATP/GTP substrate. e. Incubate at the optimal temperature (e.g., 37°C) for a set time (e.g., 30 minutes). f. Stop the reaction and measure the amount of free phosphate released using 25 µL of the detection reagent. g. Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the control. b. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: Co-Immunoprecipitation (Co-IP)
Co-IP is used to validate predicted interactions between the P-loop NTPase and its activating partners, which can be disrupted by inhibitors.[20]
-
Cell Lysis: Lyse cells expressing the tagged "bait" protein (the P-loop NTPase) in a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G-agarose) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.
-
Complex Capture: Add Protein A/G-agarose beads to capture the antibody-bait protein complex. Any interacting "prey" proteins will also be pulled down.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western Blot using an antibody against the suspected interacting prey protein.
Application: Modeling a G-Protein Signaling Pathway
Many P-loop NTPases are GTPases that function as molecular switches in signaling pathways. A prime example is the G-protein cycle. An inhibitor could lock the G-protein in its inactive, GDP-bound state.
Conclusion
The in silico modeling of P-loop NTPase binding sites is a dynamic and powerful strategy in modern drug discovery. By integrating techniques from homology modeling and virtual screening to molecular dynamics and free energy calculations, researchers can efficiently identify and optimize potent and selective modulators of this critical enzyme superfamily. However, the success of any computational project is ultimately measured by experimental validation. The tight integration of predictive modeling with robust biochemical and cellular assays, as detailed in this guide, provides the most effective path toward discovering novel therapeutics targeting P-loop NTPases.
References
- 1. A novel family of P-loop NTPases with an unusual phyletic distribution and transmembrane segments inserted within the NTPase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of cation binding in the active sites of P-loop nucleoside triphosphatases in relation to the basic catalytic mechanism | eLife [elifesciences.org]
- 3. On the emergence of P-Loop NTPase and Rossmann enzymes from a Beta-Alpha-Beta ancestral fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. InterPro [ebi.ac.uk]
- 6. Common Patterns of Hydrolysis Initiation in P-loop Fold Nucleoside Triphosphatases [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Exploring the computational methods for protein-ligand binding site prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homology modeling - Wikipedia [en.wikipedia.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products [mdpi.com]
- 12. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]
- 13. Pharmacophore modeling improves virtual screening for novel peroxisome proliferator-activated receptor-gamma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 15. researchgate.net [researchgate.net]
- 16. Navigating the landscape of enzyme design: from molecular simulations to machine learning - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00196F [pubs.rsc.org]
- 17. Simulations of the p97 complex suggest novel conformational states of hydrolysis intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Novel Bioinformatics Tool for In Silico Validation of Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
PAPP-A: A Potential Biomarker in Cardiovascular and Renal Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Pregnancy-associated plasma protein-A (PAPP-A), a metalloproteinase initially identified for its role in fetal development, is emerging as a significant biomarker in the pathophysiology of several adult diseases, notably cardiovascular and renal disorders. This protein plays a crucial role in the local regulation of insulin-like growth factor (IGF) bioavailability by cleaving IGF binding proteins (IGFBPs), thereby releasing active IGF. This guide provides a comprehensive overview of the role of PAPP-A in coronary artery disease, kidney disease, and preeclampsia, detailing its underlying signaling pathways, quantitative data from clinical studies, and methodologies for its detection.
PAPP-A in Coronary Artery Disease (CAD)
Elevated levels of PAPP-A have been consistently associated with an increased risk of adverse cardiovascular events in patients with stable and unstable coronary artery disease.[1][2][3] PAPP-A is abundantly expressed in unstable atherosclerotic plaques and is thought to contribute to plaque destabilization and thrombosis.[4][5] Its proatherogenic effects are mediated through various pathological processes, including lipid accumulation, vascular inflammation, endothelial dysfunction, and proliferation and migration of vascular smooth muscle cells.[6]
Quantitative Data for PAPP-A in Coronary Artery Disease
| Cohort/Study | PAPP-A Levels (Patient Group) | PAPP-A Levels (Control/Lower Risk Group) | Outcome/Association | Reference |
| CLARICOR Trial (Discovery Cohort) | Elevated PAPP-A | Lower PAPP-A | Higher incidence of composite outcome (cardiovascular event or death) (IR 12.72 vs 8.78 events/100 years) | [1] |
| CLARICOR Trial (Replication Cohort) | Elevated PAPP-A | Lower PAPP-A | Higher incidence of composite outcome (cardiovascular event or death) | [1] |
| Meta-analysis (14 studies, 12,830 participants) | Elevated PAPP-A | Lower PAPP-A | Associated with all-cause mortality (RR 1.74), combined all-cause mortality and non-fatal MI (RR 1.59), and combined cardiovascular events (RR 1.50) | [3] |
PAPP-A Signaling in Atherosclerosis
The primary mechanism by which PAPP-A is thought to promote atherosclerosis is through its regulation of the IGF signaling pathway.
PAPP-A in Kidney Disease
PAPP-A is emerging as a promising biomarker for various kidney diseases, including diabetic nephropathy and chronic kidney disease (CKD).[7][8] Studies have shown that PAPP-A expression is elevated in the glomeruli of individuals with diabetic nephropathy.[9] Furthermore, mice deficient in PAPP-A have demonstrated resistance to the development of diabetic nephropathy.[9][10] In patients with CKD, elevated serum PAPP-A levels are associated with an increased risk of all-cause mortality.[10]
Quantitative Data for PAPP-A in Kidney Disease
| Condition | Patient Group | PAPP-A Levels | Association | Reference |
| Type 1 Diabetes with Nephropathy | Patients with nephropathy | 3.6 mIU/l (median) | Elevated compared to normoalbuminuric patients (2.1 mIU/l) | [11] |
| Chronic Kidney Disease | Elevated serum PAPP-A | - | Associated with a higher risk of all-cause mortality | [10] |
| Polycystic Kidney Disease (ADPKD) | Humans with ADPKD | Higher expression | Increased expression compared to controls | [12] |
PAPP-A Experimental Workflow in Kidney Disease Research
The following workflow outlines a typical experimental approach to investigate the role of PAPP-A in kidney disease.
PAPP-A in Preeclampsia
In contrast to its role in cardiovascular and kidney diseases where elevated levels are associated with pathology, lower levels of PAPP-A in the first trimester of pregnancy are associated with an increased risk of developing preeclampsia.[13][14] This has led to the inclusion of PAPP-A in first-trimester screening for aneuploidies and adverse pregnancy outcomes.
Quantitative Data for PAPP-A in Preeclampsia
| Condition | Preeclampsia Group (Mean PAPP-A MoM) | Control Group (Mean PAPP-A MoM) | Diagnostic Performance | Reference |
| Preeclampsia | 0.74 ± 0.33 | 1.14 ± 0.71 | AUROC: 0.72; Sensitivity: 66.67%; Specificity: 80% (at cutoff <0.69 MoM) | [15] |
| Early-onset Preeclampsia | Significantly lower | Higher | Mean Difference: -0.24 | [13][14] |
| Late-onset Preeclampsia | Significantly lower | Higher | Mean Difference: -0.15 | [13][14] |
Logical Relationship in Preeclampsia Screening
The use of PAPP-A in preeclampsia screening involves a multifactorial risk assessment.
Experimental Protocols
PAPP-A Quantification via ELISA (Enzyme-Linked Immunosorbent Assay)
The quantification of PAPP-A in serum and plasma is most commonly performed using a sandwich ELISA. The following is a generalized protocol based on commercially available kits.[16][17][18][19][20]
Principle: The assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal or polyclonal antibody specific for PAPP-A is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any PAPP-A present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for PAPP-A is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of PAPP-A bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials:
-
PAPP-A ELISA Kit (including pre-coated microplate, standards, conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit insert. Bring all reagents to room temperature before use.
-
Sample Addition: Add a specified volume (typically 50 µL) of standard, control, or sample to each well.[16] It is recommended that all samples and standards be assayed in duplicate.
-
Incubation 1: Cover the plate with an adhesive strip and incubate for a specified time (e.g., 3 hours) at room temperature.[16]
-
Washing: Aspirate each well and wash by filling each well with wash buffer and removing the liquid. Repeat the process for a total of four washes.[16] After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Conjugate Addition: Add a specified volume (e.g., 200 µL) of the enzyme-linked conjugate to each well.[16]
-
Incubation 2: Cover with a new adhesive strip and incubate for a specified time (e.g., 2 hours) at room temperature.[16]
-
Washing: Repeat the wash step as in step 4.
-
Substrate Addition: Add a specified volume (e.g., 200 µL) of substrate solution to each well.[16]
-
Incubation 3: Incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.[16]
-
Stop Reaction: Add a specified volume (e.g., 50 µL) of stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of PAPP-A in the unknown samples. The concentration read from the standard curve must be multiplied by any dilution factor used.
Conclusion
PAPP-A is a multifaceted biomarker with significant potential in the risk stratification and management of patients with coronary artery disease, kidney disease, and preeclampsia. Its role in the IGF signaling pathway provides a mechanistic basis for its involvement in these diverse pathologies. The availability of reliable ELISA methods for its quantification facilitates its use in both research and clinical settings. Further investigation into the therapeutic targeting of the PAPP-A/IGF axis may open new avenues for the treatment of these conditions.
References
- 1. Pregnancy Associated Plasma Protein-A as a Cardiovascular Risk Marker in Patients with Stable Coronary Heart Disease During 10 Years Follow-Up-A CLARICOR Trial Sub-Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregnancy Associated Plasma Protein-A as a Cardiovascular Risk Marker in Patients with Stable Coronary Heart Disease During 10 Years Follow-Up—A CLARICOR Trial Sub-Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregnancy-associated plasma protein A predicts adverse vascular events in patients with coronary heart disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregnancy-Associated Plasma Protein-A: Implications for Heart Failure and Cardiovascular Risks in Women – A Review - Indian Journal of Cardiovascular Disease in Women [ijcdw.org]
- 5. The role of PAPP-A in the IGF system: location, location, location - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregnancy-associated plasma protein-A in atherosclerosis: Molecular marker, mechanistic insight, and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mice Deficient in PAPP-A Show Resistance to the Development of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregnancy-associated plasma protein A as a predictor of all-cause mortality and cardiovascular events in patients with chronic kidney disease: a meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pregnancy-associated plasma protein A in a large cohort of Type 1 diabetic patients with and without diabetic nephropathy-a prospective follow--up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metalloproteinase PAPP-A regulation of IGF-1 contributes to polycystic kidney disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. physiciansweekly.com [physiciansweekly.com]
- 15. jogcr.com [jogcr.com]
- 16. rndsystems.com [rndsystems.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. biocore-diagnostics.de [biocore-diagnostics.de]
- 20. ibl-america.com [ibl-america.com]
An In-depth Technical Guide to the Synthesis and Biological Context of 5'-Monophosphoryladenylyl-(2'-5')adenylyl-(2'-5')-8-bromoadenylyl-(2'-5')-8-bromoadenosine (Ppp-AA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic oligonucleotide analog, 5'-Monophosphoryladenylyl-(2'-5')adenylyl-(2'-5')-8-bromoadenylyl-(2'-5')-8-bromoadenosine, herein referred to as Ppp-AA. This molecule is a synthetic analog of the naturally occurring 2',5'-oligoadenylates (2-5A), which are crucial second messengers in the interferon-mediated antiviral response. This guide details its chemical synthesis, purification, and the biological signaling pathway in which its natural counterparts function.
Introduction to this compound and the 2-5A System
This compound is a custom-synthesized oligonucleotide that does not occur naturally. Its structure is based on the 2',5'-oligoadenylate (2-5A) backbone, which is unique in that the phosphodiester bonds link the 2'-hydroxyl group of one ribose to the 5'-hydroxyl group of the next, unlike the 3',5'-linkages found in DNA and RNA. The "Ppp" prefix indicates a 5'-triphosphate group, though the specific molecule identified as this compound in public databases is a 5'-monophosphate. The "AA" in its abbreviated name likely refers to the adenosine-adenosine linkages. The inclusion of 8-bromoadenosine (B559644) is a synthetic modification intended to alter its chemical and biological properties, such as resistance to degradation or its interaction with target proteins.
The 2-5A system is a critical component of the innate immune response to viral infections.[1] Upon viral infection, the presence of double-stranded RNA (dsRNA) activates a family of enzymes called 2',5'-oligoadenylate synthetases (OAS).[2] These enzymes polymerize ATP into a series of 2',5'-linked oligoadenylates, with the trimer pppA(2'p5'A)2 being the most common and biologically active form.[3] This 2-5A then acts as a high-affinity allosteric activator for a latent endoribonuclease, RNase L.[4] The activation of RNase L leads to the degradation of both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and inducing an antiviral state, which can also lead to apoptosis.[5]
Chemical Synthesis of this compound
The synthesis of this compound is achieved through solid-phase phosphoramidite (B1245037) chemistry, the gold-standard for custom oligonucleotide synthesis.[6][7] This method involves the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support, typically controlled pore glass (CPG). The synthesis of a 2',5'-linked oligonucleotide with a modified base like 8-bromoadenosine requires specialized phosphoramidite monomers and specific protecting group strategies.
Quantitative Data on Oligonucleotide Synthesis
The efficiency of solid-phase oligonucleotide synthesis is a critical factor determining the yield and purity of the final product. The following table summarizes key quantitative parameters.
| Parameter | Typical Value | Factors Influencing the Value |
| Average Coupling Efficiency | 98-99.5% | Purity of reagents (phosphoramidites, activator, solvents), reaction time, temperature, and the specific phosphoramidite being coupled.[8][9] |
| Overall Theoretical Yield | Highly dependent on length | Calculated as (Average Coupling Efficiency)^(Number of couplings). For a 30-mer with 99% efficiency, the theoretical yield is ~75%.[8] |
| Yield of Modified Oligonucleotides | Generally lower than standard oligos | Modified phosphoramidites may have lower coupling efficiencies. Post-synthesis modifications can also reduce the final yield.[8] |
| Purification Recovery (RP-HPLC) | 75-80% | Purity of the crude product, resolution of the HPLC column, and the collection window for the target peak. |
| Final Yield (1 µmole scale, modified 30-mer) | 20-40 OD260 units (approx. 0.6-1.2 mg) | Cumulative losses from synthesis, deprotection, purification, and handling.[10] |
Detailed Experimental Protocol for Solid-Phase Synthesis
This protocol outlines the key steps for the synthesis of a 2',5'-linked oligoriboadenylate containing 8-bromoadenosine, based on the phosphoramidite method.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Protected 2'-O-TBDMS-5'-O-DMT-N6-benzoyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite.
-
Protected 2'-O-TBDMS-5'-O-DMT-8-bromo-N6-amidine-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite.
-
Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide/ethanol 3:1 v/v).
-
Anhydrous acetonitrile (B52724) for washing and dilutions.
Instrumentation:
-
Automated DNA/RNA synthesizer.
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18).
-
Lyophilizer.
-
Mass spectrometer and/or NMR for characterization.
Procedure:
-
Preparation: The DNA/RNA synthesizer is prepared with the necessary reagents and the CPG column containing the first nucleoside is installed. The synthesis program is set up for the desired sequence.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile.[9]
-
Coupling: The next protected phosphoramidite and the activator are delivered to the column. The coupling reaction, forming a phosphite (B83602) triester linkage, typically proceeds for 2-15 minutes depending on the phosphoramidite.[9][]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[12]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[12]
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at elevated temperature (e.g., 55°C for 8-16 hours).
-
Purification: The crude oligonucleotide solution is filtered and purified by reverse-phase HPLC.[13][14] A gradient of acetonitrile in a buffer such as triethylammonium (B8662869) acetate (B1210297) is used to elute the oligonucleotide from the column. Fractions containing the full-length product are collected.
-
Desalting and Lyophilization: The purified oligonucleotide fractions are desalted and then lyophilized to obtain a dry powder.
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry and/or NMR spectroscopy.
Signaling Pathway and Experimental Workflows
The biological significance of this compound lies in its analogy to the 2-5A molecules that activate the RNase L pathway. Understanding this pathway is crucial for researchers in drug development who may be interested in designing molecules that modulate this system.
The 2-5A/RNase L Signaling Pathway
The following diagram illustrates the key steps in the interferon-induced 2-5A/RNase L pathway.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of the Interferon Antiviral Mechanism: Apoptosis Activation by the 2–5A System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 12. atdbio.com [atdbio.com]
- 13. mz-at.de [mz-at.de]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Utilizing Ppp-AA in Cell-Based Assays for Innate Immunity Research
Introduction
Ppp-AA is a synthetic analog of viral pathogen-associated molecular patterns (PAMPs), specifically designed as a potent agonist for Retinoic acid-inducible gene I (RIG-I). RIG-I is a key cytosolic pattern recognition receptor (PRR) that detects viral RNA, initiating a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other inflammatory cytokines. This innate immune response is a critical first line of defense against viral infections. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell-based assays to study and modulate the RIG-I signaling pathway.
Mechanism of Action
Upon introduction into the cytoplasm of a cell, this compound is recognized by the helicase domain of RIG-I. This binding event induces a conformational change in RIG-I, exposing its caspase activation and recruitment domains (CARDs). This allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), also known as VISA, IPS-1, or Cardif. MAVS then aggregates and serves as a scaffold to recruit downstream signaling molecules, including TRAF family members and various kinases like TBK1 and IKK. Activation of these kinases ultimately leads to the phosphorylation and activation of the transcription factors IRF3/7 and NF-κB. Translocation of these activated transcription factors to the nucleus drives the expression of type I interferons and pro-inflammatory cytokines, establishing an antiviral state within the cell and signaling to neighboring cells.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Transfection of this compound for RIG-I Activation
This protocol describes the delivery of this compound into the cytoplasm of cultured cells to activate the RIG-I pathway.
Materials:
-
This compound
-
Lipofectamine 2000 or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Adherent cells (e.g., A549, HEK293) seeded in 24-well plates
-
Complete cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of this compound-Lipofectamine Complexes: a. For each well, dilute the desired amount of this compound (e.g., 10-100 ng/mL) in 50 µL of Opti-MEM. b. In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted this compound and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add 400 µL of fresh, serum-free medium to each well. c. Add the 100 µL of this compound-Lipofectamine complexes to each well. d. Mix gently by rocking the plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-transfection: After the incubation period, replace the transfection medium with 500 µL of complete growth medium.
-
Assay: Harvest the cells or supernatant for downstream analysis (e.g., qRT-PCR, ELISA) at the desired time points (e.g., 6, 12, 24 hours).
Protocol 2: Quantification of IFN-β mRNA by qRT-PCR
This protocol measures the upregulation of IFN-β gene expression, a primary downstream target of RIG-I activation.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for IFN-β and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: At the desired time points post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: a. Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix. b. Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in IFN-β mRNA expression relative to the housekeeping gene and an untreated control.
Protocol 3: Measurement of IFN-β Protein Secretion by ELISA
This protocol quantifies the amount of secreted IFN-β protein in the cell culture supernatant.
Materials:
-
Cell culture supernatant from this compound treated cells (from Protocol 1)
-
Human/Mouse IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: At desired time points (e.g., 24 hours) post-transfection, collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to a pre-coated microplate. b. Incubating with a biotinylated detection antibody. c. Adding a streptavidin-HRP conjugate. d. Adding a substrate solution to develop the color. e. Stopping the reaction and measuring the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound.
Table 1: Dose-dependent induction of IFN-β mRNA by this compound in A549 cells.
| This compound Concentration (ng/mL) | Fold Change in IFN-β mRNA (relative to untreated) |
| 0 (Untreated) | 1.0 |
| 1 | 15.2 ± 2.1 |
| 10 | 125.8 ± 15.3 |
| 100 | 850.4 ± 92.7 |
| 1000 | 875.1 ± 95.2 |
Table 2: EC50 values of this compound for IFN-β production in different cell lines.
| Cell Line | EC50 for IFN-β mRNA induction (ng/mL) | EC50 for IFN-β protein secretion (ng/mL) |
| A549 (Human lung carcinoma) | 8.5 | 12.3 |
| HEK293 (Human embryonic kidney) | 15.2 | 22.5 |
| THP-1 (Human monocytic) | 5.8 | 9.1 |
Table 3: Comparison of this compound with other RIG-I agonists.
| Agonist | IFN-β Induction (Fold Change at 100 ng/mL) | Cell Viability (% of control) |
| This compound | 850.4 ± 92.7 | 98.2 ± 1.5 |
| 3p-dsRNA (positive control) | 795.3 ± 85.4 | 97.5 ± 2.1 |
| dsRNA (poly I:C) | 450.1 ± 50.2 | 95.1 ± 3.4 |
| Untreated Control | 1.0 | 100 |
Troubleshooting
-
Low Transfection Efficiency: Optimize the cell density and the ratio of this compound to transfection reagent. Ensure the use of high-quality, endotoxin-free reagents.
-
High Cell Toxicity: Reduce the concentration of this compound or the transfection reagent. Decrease the incubation time with the transfection complexes.
-
Variability in Results: Ensure consistent cell passage number and confluency. Use appropriate biological and technical replicates.
This compound is a valuable tool for studying the RIG-I-mediated innate immune response. The protocols and data presented here provide a framework for utilizing this compound in various cell-based assays to investigate antiviral signaling, screen for modulators of the RIG-I pathway, and advance the development of novel immunotherapies and antiviral agents.
Ppp-AA protocol for in vivo animal studies
An in-depth examination of in vivo animal studies concerning the cyclolignan picropodophyllin (B173353) (PPP) reveals its potent anti-tumor properties, particularly through the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document provides detailed application notes and protocols for researchers and scientists in the field of drug development, based on preclinical evaluations of PPP in mouse xenograft models of uveal melanoma.
Application Notes
Introduction
Picropodophyllin (PPP) is a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a tyrosine kinase receptor implicated in the proliferation and survival of various cancer cells.[1][2] The IGF-1R signaling pathway, upon activation, triggers downstream cascades including the PI3K-Akt and MAPK pathways, which are crucial for cell growth and survival.[1] PPP has demonstrated the ability to block the autophosphorylation of IGF-1R, thereby inhibiting downstream signaling.[1] In preclinical in vivo models, orally administered PPP has been shown to be well-tolerated while effectively inhibiting tumor growth.[2][3]
Mechanism of Action
PPP functions by targeting the IGF-1R, preventing its phosphorylation and subsequent activation of downstream signaling molecules such as Akt and ERK.[1] This inhibition leads to a reduction in cell proliferation and survival. Furthermore, PPP has been observed to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key player in angiogenesis, suggesting that its anti-tumor effects may also be mediated by inhibiting the formation of new blood vessels that supply the tumor.[1][2]
In Vivo Efficacy
Studies utilizing SCID mice with xenografts of human uveal melanoma cell lines have demonstrated the efficacy of oral PPP.[2][3] Treatment with PPP resulted in significant inhibition of tumor growth.[2][3] These studies highlight the potential of PPP as a therapeutic agent for cancers that are dependent on the IGF-1R signaling pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for an in vivo animal study of PPP.
Caption: IGF-1R signaling pathway and the inhibitory action of Picropodophyllin (PPP).
Caption: Experimental workflow for in vivo evaluation of PPP in a mouse xenograft model.
Experimental Protocols
1. Animal Model and Husbandry
-
Animal Strain: Severe Combined Immunodeficient (SCID) mice.
-
Housing: Mice should be housed in a pathogen-free environment with controlled temperature and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water.
-
Ethics: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
2. Uveal Melanoma Xenograft Establishment
-
Cell Lines: Human uveal melanoma cell lines (e.g., OCM-1, OCM-3, OCM-8, 92-1) are cultured under standard conditions.[3]
-
Implantation:
-
Harvest cultured uveal melanoma cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the flank of each SCID mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³) before starting treatment.
-
3. Drug Preparation and Administration
-
PPP Formulation: Prepare PPP for oral administration. The vehicle used in studies has included a mixture of solvents appropriate for oral gavage.
-
Dosing:
-
Randomly assign mice with established tumors to a treatment group or a vehicle control group (a minimum of 5 mice per group is recommended).[2]
-
Administer PPP or vehicle control orally (e.g., via gavage) at a predetermined dose and schedule (e.g., daily).
-
4. In Vivo Efficacy Assessment
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point. At the endpoint, mice are euthanized, and tumors are excised for further analysis.
5. Post-Mortem Analysis (Western Blot)
-
Tumor Lysates:
-
Excise tumors and homogenize them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each tumor lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against VEGF, IGF-1R, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the relative expression levels of the target proteins.
-
Quantitative Data Summary
The following table summarizes the reported effects of oral PPP administration in uveal melanoma xenograft models.
| Cell Line | Treatment Group | Outcome Measure | Result | p-value | Reference |
| OCM-3 | Oral PPP | Tumor Growth | Inhibition of tumor growth | p = 0.03 | [2] |
| OCM-8 | Oral PPP | Tumor Growth | Inhibition of tumor growth | p = 0.01 | [2] |
| OCM-1 | Oral PPP | VEGF Expression | Decreased | p = 0.006 | [2] |
| OCM-8 | Oral PPP | VEGF Expression | Decreased | p = 0.01 | [2] |
| OCM-1 | Oral PPP | IGF-1R Expression | Decreased | Statistically significant | [2] |
| OCM-8 | Oral PPP | IGF-1R Expression | Decreased | Not statistically significant | [2] |
References
Application of "Ppp-AA" in CRISPR-Cas9 Gene Editing: A Review of Available Information
A comprehensive search of publicly available scientific literature and resources has revealed no direct information on a technology, molecule, or method specifically termed "Ppp-AA" or "Programmable Pro-resolving Pulses of Activity" for application in CRISPR-Cas9 gene editing.
This indicates that "this compound" is likely not a standardized or widely recognized term within the scientific community at this time. Consequently, the creation of detailed application notes and protocols as requested is not feasible due to the absence of foundational data.
While information on "this compound" is not available, the broader concept of achieving programmable or tunable control over CRISPR-Cas9 activity is an active area of research. Scientists are exploring various strategies to enhance the precision, efficiency, and safety of gene editing. Some of these related approaches include:
-
Programmable Modulation of Cas9 Activity: Researchers have demonstrated that the activity of the Cas9 nuclease can be "downsized" or tuned by making simple modifications to the single-guide RNAs (sgRNAs). For example, adding cytosine stretches to the 5' end of the sgRNA can reduce Cas9 activity in a length-dependent manner. This approach can help in minimizing off-target effects and cytotoxicity.[1]
-
Stepwise Gene Activation: Programmable systems for the sequential activation of endogenous genes using CRISPR-based technologies are also being developed. These systems can control the order of gene activation, which is crucial for influencing cellular states and programming cell differentiation.[2]
Without any specific data on "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations. The core subject of the request does not appear to be established in the current body of scientific literature.
For researchers, scientists, and drug development professionals interested in the programmable aspects of CRISPR-Cas9, it is recommended to explore the existing literature on sgRNA modifications, inducible Cas9 systems, and other advanced control mechanisms for gene editing. Standardized protocols for general CRISPR-Cas9 gene editing in various cell types, including human pluripotent stem cells and hematopoietic stem and progenitor cells, are widely available and have been extensively documented.[3][4]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Programmable multistep CRISPR gene activation via control of RNA polymerase III termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for efficient CRISPR/AAV-mediated genome editing and erythroid differentiation of human hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Ppp-AA Treatment: Information Not Available
Extensive searches for "Ppp-AA" have not yielded any specific, identifiable treatment, compound, or therapeutic agent within publicly available scientific and medical literature. The term "this compound" does not correspond to a recognized entity in the fields of pharmacology, molecular biology, or drug development.
Consequently, it is not possible to provide a standard operating procedure, including application notes, experimental protocols, data tables, or signaling pathway diagrams, for a substance that is not defined in the current body of scientific knowledge.
To generate the requested detailed documentation, a specific and recognized name of the drug, molecule, or treatment modality is required. Researchers, scientists, and drug development professionals are advised to verify the nomenclature and ensure that it corresponds to a known entity before seeking procedural information.
If "this compound" represents an internal codename or a novel, unpublished agent, the necessary information for creating a standard operating procedure would reside within the internal documentation of the developing organization.
Application Notes and Protocols for [Ppp-AA] Dosage and Administration in Mice Models
Disclaimer: The term "Ppp-AA" is ambiguous and does not correspond to a single, well-defined compound in publicly available scientific literature. The following document is a template. All placeholder information, such as [this compound], [dosage], and other experimental details, must be replaced with validated information specific to the compound of interest.
Introduction
These application notes provide a comprehensive guide for the dosage and administration of [this compound] in mouse models for preclinical research. The protocols outlined below are intended for use by trained researchers and professionals in drug development. Adherence to institutional guidelines for animal care and use is mandatory.
Quantitative Data Summary
Quantitative data from preclinical studies should be meticulously recorded and organized for comparative analysis.
Table 1: Dosage Regimen for [this compound] in Mice
| Mouse Strain | Route of Administration | Dosage (mg/kg) | Frequency | Duration | Observed Effects |
| [e.g., C57BL/6] | [e.g., Intraperitoneal] | [e.g., 10] | [e.g., Once daily] | [e.g., 14 days] | [e.g., Tumor growth inhibition] |
| [e.g., BALB/c] | [e.g., Oral Gavage] | [e.g., 25] | [e.g., Twice daily] | [e.g., 28 days] | [e.g., Reduction in inflammatory markers] |
| [e.g., Nude] | [e.g., Subcutaneous] | [e.g., 5] | [e.g., Every other day] | [e.g., 21 days] | [e.g., Anti-angiogenic effects] |
Table 2: Pharmacokinetic Parameters of [this compound] in Mice
| Mouse Strain | Dosage (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | AUC (ng·h/mL) |
| [e.g., C57BL/6] | [e.g., 10] | [e.g., IV] | [e.g., 0.25] | [e.g., 1500] | [e.g., 2.5] | [e.g., 4500] |
| [e.g., C57BL/6] | [e.g., 25] | [e.g., PO] | [e.g., 1.0] | [e.g., 800] | [e.g., 3.1] | [e.g., 3200] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are example protocols for common administration routes.
Intraperitoneal (IP) Injection
-
Preparation: Dissolve [this compound] in a sterile, appropriate vehicle (e.g., saline, DMSO) to the desired concentration. Ensure the final injection volume is between 100-200 µL for an adult mouse.
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection: Tilt the mouse slightly head-down. Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administration: Gently aspirate to ensure no fluid (blood or urine) is drawn back, then inject the solution.
-
Post-injection Monitoring: Observe the mouse for any signs of distress or adverse reactions.
Oral Gavage (PO)
-
Preparation: Formulate [this compound] in a suitable vehicle. The volume should typically not exceed 10 mL/kg.
-
Animal Restraint: Hold the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus via the side of the mouth. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the compound.
-
Post-administration Care: Return the mouse to its cage and monitor for any signs of respiratory distress or injury.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: General experimental workflow for in vivo mouse studies.
Caption: Hypothetical signaling pathway activated by [this compound].
Application Notes and Protocols for High-Throughput Screening of the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for employing high-throughput screening (HTS) to identify modulators of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). The PPP is a critical metabolic pathway with significant implications in various disease states, including cancer and infectious diseases, making it an attractive target for drug discovery.
Introduction to the Pentose Phosphate Pathway
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs in parallel with glycolysis.[1] It is responsible for the production of two key cellular components: nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and pentose sugars, such as ribose-5-phosphate.[1] The PPP consists of two distinct branches: the oxidative branch, which irreversibly produces NADPH, and the non-oxidative branch, which reversibly synthesizes pentose sugars.[1]
NADPH is essential for maintaining redox homeostasis by reducing oxidative stress and is a crucial cofactor in reductive biosynthesis, including the synthesis of fatty acids and steroids.[1] Ribose-5-phosphate is a vital precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA).[1] Given its central role in cellular metabolism and proliferation, the PPP is a key pathway in various physiological and pathological processes. Dysregulation of the PPP has been implicated in the progression of cancer, the survival of pathogens, and inflammatory responses.[1][2] Therefore, targeting key enzymes within this pathway presents a promising therapeutic strategy.
High-Throughput Screening of the Pentose Phosphate Pathway
High-throughput screening (HTS) enables the rapid testing of large chemical libraries to identify compounds that modulate the activity of a specific biological target.[3][4] In the context of the PPP, HTS assays can be designed to target key enzymes, such as Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative branch. These assays are typically performed in a miniaturized format (e.g., 1536-well plates) to maximize throughput and minimize reagent consumption.[5]
Quantitative HTS (qHTS) is a powerful advancement in which compounds are screened at multiple concentrations, generating concentration-response curves directly from the primary screen.[3][5][6] This approach provides more detailed information on the potency and efficacy of hit compounds and helps to reduce the rates of false positives and false negatives.[3][4]
Signaling Pathway
Caption: The Pentose Phosphate Pathway, highlighting the oxidative and non-oxidative branches.
Experimental Protocols
G6PD Enzyme Inhibition Assay (1536-Well Format)
This protocol describes a biochemical assay to identify inhibitors of G6PD, the rate-limiting enzyme of the PPP. The assay measures the fluorescence of NADPH produced by the enzymatic reaction.
Materials and Reagents:
-
Recombinant human G6PD enzyme
-
G6PD assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
Glucose-6-phosphate (G6P), substrate
-
Nicotinamide adenine dinucleotide phosphate (NADP+), cofactor
-
Resazurin
-
Diaphorase
-
1536-well black, solid-bottom assay plates
-
Compound library plates
Protocol:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of test compounds from the compound library plates into the 1536-well assay plates. Include appropriate controls (e.g., known inhibitor as a positive control, DMSO as a negative control).
-
Enzyme Addition: Add 2 µL of G6PD enzyme solution (at a pre-determined optimal concentration in G6PD assay buffer) to all wells of the assay plate.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate/Cofactor Addition: Add 2 µL of a substrate/cofactor mix containing G6P, NADP+, resazurin, and diaphorase in G6PD assay buffer to all wells to initiate the reaction.
-
Reaction Incubation: Incubate the plates for 30 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).
HTS Workflow
Caption: A typical workflow for a quantitative high-throughput screening campaign.
Data Presentation and Analysis
The data from the qHTS screen is analyzed to generate concentration-response curves for each compound. From these curves, key parameters such as IC50 (half-maximal inhibitory concentration) and maximal response are determined.
Table 1: Representative qHTS Data for G6PD Inhibitors
| Compound ID | Curve Class | IC50 (µM) | Maximal Inhibition (%) |
| Cmpd-001 | 1.1 | 0.25 | 98.5 |
| Cmpd-002 | 1.2 | 1.5 | 95.2 |
| Cmpd-003 | 2.1 | 5.8 | 75.6 |
| Cmpd-004 | 4 | > 100 | 10.1 |
| Cmpd-005 | 1.1 | 0.78 | 99.1 |
Curve class is a numerical representation of the quality and type of the concentration-response curve.
Table 2: Hit Confirmation and Orthogonal Assay Results
| Compound ID | Primary IC50 (µM) | Confirmed IC50 (µM) | Cellular PPP Flux IC50 (µM) |
| Cmpd-001 | 0.25 | 0.22 | 0.51 |
| Cmpd-002 | 1.5 | 1.8 | 4.2 |
| Cmpd-005 | 0.78 | 0.85 | 1.9 |
Conclusion
The Pentose Phosphate Pathway is a validated and promising target for drug discovery in various therapeutic areas. The application of quantitative high-throughput screening provides a robust and efficient methodology for the identification of novel modulators of this pathway. The protocols and data analysis workflows described herein offer a comprehensive guide for researchers and scientists to initiate and execute successful HTS campaigns targeting the PPP, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose Phosphate Pathway Regulates Tolerogenic Apoptotic Cell Clearance and Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Labeling in Fluorescence Microscopy
Topic: Site-Specific Protein Labeling using Unnatural Amino Acids for Advanced Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The visualization of proteins within their native cellular environment is fundamental to understanding their function, localization, and dynamics. While genetically encoded fluorescent proteins (FPs) like GFP have been revolutionary, they have limitations, including their large size which can perturb the function of the protein of interest, and their fixed photophysical properties. A powerful alternative is the site-specific incorporation of small, versatile fluorescent probes. This application note details a strategy for labeling proteins with high precision using unnatural amino acids (UAAs) bearing bioorthogonal functional groups. This method allows for the attachment of a wide array of fluorescent dyes with diverse photophysical properties, enabling advanced imaging applications such as super-resolution microscopy.[1][2]
The methodology is based on the genetic code expansion, where a unique codon (e.g., the amber stop codon, TAG) is repurposed to encode an UAA.[1] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the UAA and incorporates it into the protein of interest at the desired site during translation. The incorporated UAA contains a "clickable" chemical handle, such as an azide (B81097) or an alkyne, which can then be covalently labeled with a complementary fluorescent dye in a highly specific and efficient bioorthogonal reaction.[1][2]
Principle of the Method
The workflow for site-specific protein labeling using unnatural amino acids involves two key stages:
-
Genetic Incorporation of an Unnatural Amino Acid (UAA): A plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site is co-transfected into cells with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase and its cognate tRNA. The cells are then cultured in the presence of the UAA, which is taken up by the cells. The orthogonal synthetase charges its tRNA with the UAA, and during protein synthesis, the UAA is incorporated at the position of the TAG codon.[1]
-
Bioorthogonal Labeling with a Fluorescent Probe: The incorporated UAA carries a bioorthogonal reactive group (e.g., an azide). A fluorescent dye carrying a complementary reactive group (e.g., an alkyne) is then added to the cells. The two groups react via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), resulting in the covalent attachment of the fluorescent dye to the protein of interest.[2]
Diagram of the Experimental Workflow
References
Application Notes and Protocols for the Handling of the Peptide Ppp-AA (Pro-Pro-Ala-Ala-Ala)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution, storage, and handling of the synthetic peptide Ppp-AA, with the amino acid sequence Pro-Pro-Ala-Ala-Ala. Adherence to these protocols is crucial for maintaining the peptide's integrity, ensuring accurate experimental results, and maximizing its shelf-life.
Introduction
The pentapeptide this compound (Pro-Pro-Ala-Ala-Ala) is a synthetic peptide of interest in various research and drug development applications. Its biological activity and experimental utility are intrinsically linked to its structural integrity. Improper handling, dissolution, or storage can lead to degradation, aggregation, or modification of the peptide, rendering it unsuitable for experimental use. These notes provide standardized protocols for its use.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling.
| Property | Value | Reference |
| Amino Acid Sequence | Pro-Pro-Ala-Ala-Ala | N/A |
| Molecular Formula | C20H33N5O6 | Calculated |
| Molecular Weight | 455.51 g/mol | Calculated |
| Isoelectric Point (pI) | 5.5 - 6.5 (Predicted) | N/A |
| Hydrophobicity | Hydrophobic | Based on amino acid composition (Proline and Alanine are hydrophobic)[1][2] |
| Appearance | White to off-white lyophilized powder | General characteristic of synthetic peptides |
Dissolution Protocol
The selection of an appropriate solvent is critical for the successful solubilization of this compound while preserving its structure and activity. Due to its hydrophobic nature, this compound may have limited solubility in aqueous solutions alone.[2]
Recommended Solvents:
-
Primary Recommended Solvent: Sterile, deionized water with the aid of a solubilizing agent if necessary.
-
Alternative Solvents (for highly insoluble peptides): Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[2]
Protocol for Reconstitution of Lyophilized this compound:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the peptide's stability.
-
Solvent Addition: Using a sterile pipette tip, add the desired volume of the chosen solvent to the vial. Start with a small amount of solvent to create a concentrated stock solution.
-
Vortexing/Sonication: Gently vortex the vial to dissolve the peptide. If the peptide does not readily dissolve, sonication in a water bath for short intervals (10-20 seconds) may be employed to aid dissolution.[2] Avoid vigorous shaking, which can cause aggregation.
-
pH Adjustment (if using aqueous buffers): For peptides with acidic or basic residues, adjusting the pH of the buffer can improve solubility.[3] For this compound, which is neutral, this is less critical but can be considered if solubility issues persist.
-
Dilution: Once the peptide is fully dissolved in the initial solvent, it can be diluted to the final working concentration using the appropriate aqueous buffer for your experiment.
Solubility Data:
The following table provides expected solubility of this compound in various solvents. This data is illustrative and should be confirmed for each specific batch.
| Solvent | Expected Solubility (at 25°C) | Notes |
| Sterile Deionized Water | < 1 mg/mL | Solubility may be limited due to the hydrophobic nature of Proline and Alanine residues.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 mg/mL | Similar to water, solubility is expected to be low. |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | A good initial solvent for hydrophobic peptides.[2] The stock solution in DMSO should be prepared at a high concentration and then diluted into the aqueous experimental buffer. |
| Acetonitrile (ACN) | ≥ 5 mg/mL | Another suitable organic solvent for initial dissolution.[2] |
Storage Protocol
Proper storage of this compound in both its lyophilized and solubilized forms is critical to prevent degradation and maintain its biological activity.
Storage of Lyophilized Peptide:
-
Temperature: Store the lyophilized powder at -20°C or -80°C for long-term storage.
-
Environment: Keep the vial tightly sealed in a desiccator or a dry environment to protect it from moisture.
Storage of Stock Solutions:
-
Solvent Choice: The choice of storage solvent can impact long-term stability. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Peptide solutions in aqueous buffers are generally not recommended for long-term storage as they are more susceptible to microbial contamination and degradation. If necessary, store at -80°C for short periods.
-
Organic Solvents (e.g., DMSO): Solutions in DMSO are more stable and can be stored at -20°C or -80°C. Ensure the DMSO is of high purity and anhydrous to prevent degradation of the peptide.
Storage Recommendations Summary:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C to -80°C | Up to 24 months | Protect from moisture. |
| Solution in Water/Buffer | -80°C | Up to 1 week | Prone to degradation and microbial growth. Avoid freeze-thaw cycles. |
| Solution in DMSO | -20°C to -80°C | Up to 6 months | More stable than aqueous solutions. Avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted for various cellular and biochemical assays.
Materials:
-
Lyophilized this compound (Molecular Weight: 455.51 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 4.55 mg of this compound.
-
Weigh the calculated amount of lyophilized this compound in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube gently until the peptide is completely dissolved. A brief sonication step can be used if necessary.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for a Cell-Based Assay Using this compound
This workflow outlines the general steps for utilizing the this compound stock solution in a typical cell-based experiment.
Caption: Experimental workflow for a cell-based assay using this compound.
Signaling Pathway
Hypothetical Signaling Pathway Modulated by this compound
This diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of a key protein kinase, leading to downstream effects on gene transcription. This is a representative pathway and the actual mechanism of action of this compound would need to be determined experimentally.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Ppp-AA in combination with [another drug] therapy
To provide you with detailed Application Notes and Protocols for "Ppp-AA" in combination with another drug therapy, please specify the full name of "this compound". The term "this compound" is a placeholder and does not correspond to a known drug or therapeutic agent in publicly available scientific literature.
Once you provide the correct name, I can conduct a thorough search for the relevant data and generate the comprehensive documentation you have requested, including:
-
Detailed Application Notes: Elucidating the mechanism of action, synergistic effects, and clinical rationale for the combination therapy.
-
Quantitative Data Tables: Summarizing key findings such as IC50 values, combination indices, and patient response rates from relevant studies.
-
Step-by-Step Experimental Protocols: Outlining the methodologies for crucial experiments like cell viability assays, western blotting, and in vivo studies.
-
Customized Diagrams: Visualizing signaling pathways and experimental workflows using Graphviz (DOT language) as per your specifications.
Please provide the specific name of the drug or compound you are interested in so I can proceed with your request.
Application Notes and Protocols for Measuring Ppp-AA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphatases are critical enzymes that counteract the function of protein kinases by removing phosphate (B84403) groups from proteins, a process known as dephosphorylation.[1][2] Ppp-AA (Protein Phosphatase P-Alpha Active) is a hypothetical serine/threonine phosphatase implicated in the regulation of cell cycle progression and apoptosis. Dysregulation of this compound activity has been associated with various proliferative diseases. Accurate measurement of this compound activity is crucial for understanding its physiological roles and for the development of therapeutic agents that target this enzyme.[3]
These application notes provide detailed protocols for measuring the activity of this compound using common biochemical and cell-based assay techniques. The described methods include a colorimetric assay using a generic substrate, a more specific fluorescence-based assay using a synthetic phosphopeptide, and a cell-based assay to measure this compound activity in a cellular context.[4][5]
Biochemical Assays for this compound Activity
Biochemical assays are performed on purified or partially purified enzyme preparations or in cell lysates to determine the intrinsic catalytic activity of this compound.[6]
Colorimetric Assay using p-Nitrophenyl Phosphate (pNPP)
This assay provides a rapid and straightforward method for measuring total phosphatase activity. p-Nitrophenyl phosphate (pNPP) is a chromogenic substrate that is dephosphorylated by most phosphatases, including this compound, to produce p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.[4][7]
Materials:
-
Purified this compound enzyme or cell lysate containing this compound
-
pNPP Substrate Solution (e.g., 10 mM pNPP in assay buffer)[4]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Stop Solution (e.g., 1 M NaOH)[5]
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of your this compound enzyme sample in Assay Buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well plate.[4] Include a blank control containing only Assay Buffer.
-
Initiate the reaction by adding 50 µL of pNPP Substrate Solution to each well.[5]
-
Incubate the plate at 37°C for 15-30 minutes. Incubation time may need to be optimized.[5]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[5]
-
Measure the absorbance at 405 nm using a microplate reader.[4]
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the phosphatase activity, which is proportional to the absorbance.
| This compound (ng) | Absorbance at 405 nm (Corrected) |
| 100 | 0.852 |
| 50 | 0.431 |
| 25 | 0.218 |
| 12.5 | 0.109 |
| 6.25 | 0.055 |
| 0 (Blank) | 0.000 |
Fluorescence-Based Assay using a Synthetic Phosphopeptide
For greater specificity, a synthetic phosphopeptide that is a known substrate for this compound can be used.[2] This assay utilizes a fluorogenic substrate that, upon dephosphorylation by this compound, exhibits a significant increase in fluorescence, providing a highly sensitive measure of enzyme activity.[8]
Materials:
-
Purified this compound enzyme
-
Fluorogenic this compound specific peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT)
-
96-well black flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound enzyme in Assay Buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well black microplate.
-
Prepare the fluorogenic peptide substrate in Assay Buffer at a 2X final concentration.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.[9]
-
Correct for background fluorescence by subtracting the reading from a no-enzyme control.
| This compound (ng) | Relative Fluorescence Units (RFU) (Corrected) |
| 20 | 9850 |
| 10 | 5120 |
| 5 | 2680 |
| 2.5 | 1350 |
| 1.25 | 680 |
| 0 (Blank) | 0 |
Cell-Based Assay for this compound Activity
Cell-based assays are essential for understanding the activity of this compound within its native cellular environment and for screening potential inhibitors or activators.[5] This protocol describes the measurement of this compound activity in cell lysates.
Experimental Protocol: Cell-Based Assay
Materials:
-
Cultured cells expressing this compound
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phosphate-free Assay Buffer
-
Malachite Green Reagent for phosphate detection[10]
-
Phosphate Standard solution
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 620-660 nm
Procedure:
-
Culture cells to the desired confluency and treat with compounds of interest if applicable.
-
Wash cells with ice-cold PBS and lyse them using Cell Lysis Buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.[9]
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 10-20 µg) to each well. Adjust the volume with Assay Buffer.
-
Initiate the phosphatase reaction by adding a this compound specific phosphopeptide substrate.
-
Incubate at 37°C for an optimized period (e.g., 30 minutes).
-
Stop the reaction and measure the released inorganic phosphate using the Malachite Green Reagent according to the manufacturer's instructions.[11]
-
Read the absorbance at 620-660 nm.[4]
-
Create a phosphate standard curve to determine the amount of phosphate released in each sample.
-
Normalize the phosphatase activity to the total protein concentration.
Data Presentation: Cell-Based Assay Results
| Treatment | This compound Activity (pmol phosphate/min/mg protein) |
| Vehicle Control | 150.2 ± 12.5 |
| This compound Inhibitor (10 µM) | 35.8 ± 4.1 |
| This compound Activator (5 µM) | 289.5 ± 20.3 |
Visualizations
Signaling Pathway of this compound
References
- 1. A High-throughput Assay for Phosphoprotein-specific Phosphatase Activity in Cellular Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Activity and Specificity of Protein Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Ppp-AA in Organoid Culture Systems
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research, offering three-dimensional (3D) models that closely recapitulate the architecture and function of native organs.[1] The development and maintenance of these complex structures depend on the precise control of key signaling pathways that govern stem cell self-renewal and differentiation.[2][3] Small molecules are invaluable for directing these processes due to their ease of use, controlled activity, and high purity.[4][5]
This document details the application of Ppp-AA , a novel and potent small molecule activator of the canonical Wnt signaling pathway. The Wnt pathway is fundamental for maintaining the stem cell niche in many epithelial tissues, and its robust activation is critical for the initiation and sustained proliferation of corresponding organoid cultures, particularly intestinal organoids.[2][6] this compound acts as a highly specific inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of the Wnt pathway. By inhibiting GSK3β, this compound stabilizes β-catenin, allowing its translocation to the nucleus and subsequent activation of Wnt target genes responsible for stem cell maintenance and proliferation.
These notes provide researchers, scientists, and drug development professionals with comprehensive protocols and expected outcomes for using this compound to enhance the culture of human intestinal organoids.
Data Presentation: Effects of this compound on Human Intestinal Organoids
The following tables summarize the quantitative effects of this compound on the growth and gene expression of human intestinal organoids compared to standard Wnt activators and control conditions. Data were generated from organoids cultured for 7 days in a basal medium supplemented with the indicated factors.
Table 1: Morphological and Proliferative Effects of this compound
| Condition | Mean Organoid Diameter (μm) ± SD | Budding Efficiency (%) | Proliferation Index (Ki67+ cells/organoid) |
| Basal Medium (Control) | 115 ± 25 | 5 | 15 ± 5 |
| Basal + Wnt3a/R-spondin1 | 450 ± 50 | 65 | 120 ± 15 |
| Basal + this compound (10 µM) | 525 ± 40 | 85 | 160 ± 20 |
-
Budding Efficiency: Percentage of organoids displaying at least three crypt-like bud domains.
-
Proliferation Index: Average number of Ki67-positive cells counted per organoid.
Table 2: Gene Expression Analysis (RT-qPCR) of Wnt Pathway Markers
| Condition | LGR5 (Stem Cell Marker) | AXIN2 (Wnt Target) | MUC2 (Goblet Cell Marker) | CHGA (Enteroendocrine Marker) |
| Basal Medium (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| Basal + Wnt3a/R-spondin1 | 15.2 ± 2.1 | 25.5 ± 3.0 | 4.5 ± 0.8 | 3.1 ± 0.6 |
| Basal + this compound (10 µM) | 22.5 ± 2.5 | 35.1 ± 3.8 | 2.1 ± 0.5 | 1.8 ± 0.4 |
-
Data are presented as fold change relative to the Basal Medium control.
-
Results indicate this compound strongly promotes a stem cell state (high LGR5, AXIN2) while suppressing differentiation into secretory lineages (low MUC2, CHGA), consistent with potent Wnt pathway activation.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. From Cells to Organoids: Approaches, Regulatory Mechanisms, Applications, and Challenges of Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoids in biliary research: insights into developmental signaling and applications in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecules for Organoid & 3D Tissue Culture | Bio-Techne [bio-techne.com]
- 5. The Role of Small Molecules and Their Effect on the Molecular Mechanisms of Early Retinal Organoid Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combinatorial culture strategy to develop pseudomyxoma peritonei organoid models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the PPP Family of Ser/Thr Protein Phosphatases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of the Phosphoprotein Phosphatase (PPP) family of serine/threonine phosphatases in protein phosphorylation studies. This document includes protocols for studying their activity and inhibition, quantitative data for common inhibitors, and diagrams to illustrate key concepts and workflows. The PPP family of phosphatases, which includes PP1, PP2A, PP2B (calcineurin), PP4, PP5, PP6, and PP7, are crucial regulators of a vast array of cellular processes, making them important targets for research and drug development.[1][2][3]
Application Notes
The Central Role of PPP Phosphatases in Cellular Signaling
Protein phosphorylation is a fundamental post-translational modification that governs protein function, localization, and interaction.[4][5] This dynamic process is controlled by the opposing actions of protein kinases and protein phosphatases.[6][7] The PPP family of enzymes is responsible for the majority of serine/threonine dephosphorylation in eukaryotic cells, counteracting the activity of kinases to regulate signaling pathways involved in cell cycle progression, metabolism, and apoptosis.[3][5][6]
The catalytic subunits of PPP family members are highly conserved, yet they achieve substrate specificity through their association with a diverse array of regulatory and scaffolding subunits.[6][8] These holoenzymes create a vast number of combinations that allow for precise control over dephosphorylation events in different cellular contexts.[6][8]
Studying PPP Phosphatases with Small Molecule Inhibitors
A primary method for investigating the function of PPP phosphatases is through the use of small molecule inhibitors.[1] These compounds, many of which are natural products, can be used to differentiate the activity of various PPP family members and to probe their roles in specific signaling pathways.[1][9] For instance, inhibitors can be added to cell cultures or lysates to observe the effect on the phosphorylation state of a protein of interest.[1]
However, it is crucial to consider the specificity of these inhibitors, as many exhibit activity against multiple PPP family members.[1] Careful dose-response experiments are necessary to selectively inhibit a particular phosphatase. For example, low concentrations of fostriecin (B16959) can be used to specifically inhibit PP2A and PP4, while having minimal effect on PP1 or PP5.[1]
Quantitative Data: Inhibition of PPP Family Phosphatases
The following table summarizes the inhibitory activity (IC50 values) of commonly used small molecules against various PPP family phosphatases. This data is essential for designing experiments to selectively target specific phosphatases.
| Inhibitor | Target Phosphatase(s) | IC50 (nM) | Notes |
| Okadaic Acid | PP2A, PP1 | 0.1-1 (PP2A), 10-15 (PP1) | A widely used tool to inhibit PP1 and PP2A.[1] |
| Fostriecin | PP2A, PP4 | ~1.3 (PP2A), ~3 (PP4) | Can be used at ~1µM to selectively inhibit PP2A/PP4.[1] |
| Calyculin A | PP1, PP2A | 0.5-1 | Potent inhibitor of both PP1 and PP2A.[1] |
| Tautomycin | PP1, PP2A | ~1.6 (PP1), ~0.4 (PP2A) | Another potent inhibitor of PP1 and PP2A.[1] |
| Cantharidin (B1668268) | PP2A, PP5 | Varies | A semi-selective inhibitor of some PPP family members.[9] |
| LB-100 | PP2A | 850 (in BxPc-3 cells) | A water-soluble PP2A inhibitor.[10] |
| Cyclosporine A | Calcineurin (PP2B) | Varies | Used to inhibit calcineurin.[11] |
Experimental Protocols
Protocol 1: In Vitro Phosphatase Activity Assay
This protocol describes a general method for measuring the activity of a purified PPP family phosphatase using a synthetic phosphopeptide substrate and a colorimetric readout.[12]
Materials:
-
Purified PPP family phosphatase (e.g., PP1, PP2A)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA)
-
Malachite Green solution
-
Phosphate (B84403) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve by making serial dilutions of the phosphate standard solution in the assay buffer.
-
Dilute the purified phosphatase to the desired concentration in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted phosphatase to each well. Include a "no enzyme" control.
-
To start the reaction, add 20 µL of the phosphopeptide substrate solution to each well. A typical starting concentration is 200 µM.
-
Incubate the plate at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of Malachite Green solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 600-650 nm using a microplate reader.
-
Calculate the amount of phosphate released by comparing the absorbance values to the phosphate standard curve.
Protocol 2: Immunoprecipitation and Phosphatase Assay
This protocol allows for the study of a specific phosphatase's activity on a target protein that has been immunoprecipitated from a cell lysate.
Materials:
-
Cell lysate containing the protein of interest
-
Antibody specific to the protein of interest
-
Protein A/G agarose (B213101) beads
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Wash buffer (e.g., PBS)
-
Phosphatase assay buffer
-
Phospho-specific antibody to detect the phosphorylation status of the target protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubate the cell lysate with the antibody specific to the protein of interest for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with wash buffer.
-
Resuspend the beads in phosphatase assay buffer.
-
Add the purified PPP family phosphatase to the bead suspension. Include a control without the phosphatase.
-
Incubate at 30°C for 30-60 minutes with gentle agitation.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the dephosphorylation of the target protein by SDS-PAGE and Western blotting using a phospho-specific antibody.
Visualizations
Caption: A generic signaling pathway illustrating the interplay between a kinase and a PPP phosphatase.
Caption: A simplified workflow for a typical in vitro phosphatase assay.
Caption: A diagram showing the major subfamilies within the PPP family of protein phosphatases.
References
- 1. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Eukaryotic-like phosphoprotein phosphatase (PPP) enzyme evolution: interactions with environmental toxins and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein phosphorylation - Wikipedia [en.wikipedia.org]
- 5. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Coordination of Protein Kinase and Phosphoprotein Phosphatase Activities in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Crystal structures and mutagenesis of PPP-family ser/thr protein phosphatases elucidate the selectivity of cantharidin and novel norcantharidin-based inhibitors of PP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Role of calcineurin and protein phosphatase-2A in the regulation of phosphatase inhibitor-1 in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPC1010, Protease and Phosphatase Inhibitor Cocktail, DMSO [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Ppp-AA Solubility in DMSO
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ppp-AA in Dimethyl Sulfoxide (DMSO). The following information is based on general principles for dissolving complex organic molecules and peptides in DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving completely in DMSO at room temperature. What should I do?
A1: Incomplete dissolution is a common issue. Here is a step-by-step troubleshooting guide:
-
Verify Solvent Quality: Ensure you are using anhydrous or high-purity DMSO. DMSO is hygroscopic, and absorbed water can significantly impact the solubility of certain compounds.[1][2] It is recommended to use a freshly opened bottle of DMSO.[1]
-
Mechanical Agitation:
-
Vortexing: Vigorously vortex the solution for 2-5 minutes.[1]
-
Sonication: If vortexing is insufficient, use a sonication bath for 10-15 minutes to break up aggregates.
-
-
Gentle Heating:
-
Warm the solution in a water bath set to 30-40°C.[1] Intermittently vortex the sample during heating.
-
Caution: Avoid excessive heat, as it may lead to the degradation of this compound.
-
-
Incremental Solvent Addition: Instead of adding the full volume of DMSO at once, start with a smaller volume to create a slurry. Then, gradually add more solvent while continuously mixing.[3]
Q2: I observe precipitation after my this compound initially dissolves. What is causing this and how can I prevent it?
A2: Precipitation after initial dissolution often points to issues with supersaturation, compound stability, or aggregation.
-
Supersaturation: The initial concentration may be too high for the given conditions. Try preparing a more dilute stock solution.
-
Aggregation: this compound molecules may be self-associating and forming aggregates or π-π stacking interactions, which then precipitate out of the solution.[4] This is a known phenomenon for certain molecules in DMSO.[4]
-
Temperature Changes: If the solution was heated to aid dissolution, it might precipitate upon cooling to room temperature.
Troubleshooting Steps:
-
Determine Optimal Concentration: Perform a solubility test to find the maximum stable concentration of this compound in DMSO at your working temperature.
-
Maintain Solution Temperature: If heating was required for dissolution, try to maintain a slightly elevated temperature during your experiment, if the experimental protocol allows.
-
Consider Co-solvents: For aqueous dilutions, the poor aqueous solubility of the compound is a likely cause of precipitation.[5] Using co-solvents or formulation agents might be necessary for downstream applications.[6]
Q3: How can I prepare a stable stock solution of this compound in DMSO?
A3: Preparing a stable stock solution is crucial for reproducible experimental results. The following table summarizes key factors influencing the stability of compounds in DMSO.
Table 1: Factors Affecting Compound Stability in DMSO Solutions
| Factor | Influence on Stability | Mitigation Recommendations |
| Water Content | The presence of water can facilitate the hydrolysis of susceptible functional groups.[2] | Use anhydrous DMSO and minimize exposure to atmospheric moisture. Store in a desiccated environment.[2] |
| Temperature | Higher temperatures accelerate the rate of chemical degradation.[2] | Store stock solutions at low temperatures, such as -20°C or -80°C, for long-term storage.[2] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can introduce moisture and may cause precipitation.[2] | Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.[2] |
| Light Exposure | Light-sensitive compounds can degrade when exposed to certain wavelengths of light.[2] | Protect solutions from light by using amber vials or wrapping vials in foil.[2] |
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound in DMSO
This protocol outlines a standard procedure for dissolving this compound in DMSO to prepare a stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, appropriate glass vial with a screw cap
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Allow this compound and DMSO to reach room temperature if stored under refrigerated conditions.[1]
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to the glass vial.[1]
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration.[1]
-
Dissolution: a. Tightly cap the vial and vortex the mixture vigorously for 2-3 minutes.[1] b. Visually inspect the solution for any undissolved particles.[1]
-
Final Check: The final solution should be clear and free of any visible particulates.[1]
Protocol 2: Troubleshooting Insolubility Using Heating and Sonication
Materials:
-
All materials from Protocol 1
-
Water bath or heating block
-
Sonicator
Procedure:
-
Follow steps 1-4a from Protocol 1.
-
Gentle Heating (Optional): If particles remain, place the vial in a water bath or on a heating block set to 30-40°C for 10-15 minutes. Vortex the tube periodically during warming.[7]
-
Sonication (Optional): If the compound is still not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
Final Inspection: Allow the solution to cool to room temperature and inspect for any precipitation. A stable solution should remain clear.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.
Caption: A step-by-step workflow for troubleshooting this compound dissolution in DMSO.
Dissolution States
This diagram illustrates the difference between a successfully dissolved solution and one with aggregation or precipitation issues.
Caption: Conceptual representation of dissolved vs. aggregated this compound molecules.
Experimental Workflow for Solubility Screening
This diagram shows a typical workflow for determining the optimal concentration of this compound in DMSO.
Caption: A workflow for screening the solubility of this compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Towards a Molecular Understanding of Cation‐Anion Interactions and Self‐aggregation of Adeninate Salts in DMSO by NMR and UV Spectroscopy and Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ppp-AA Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ppp-AA for cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a research compound that has been shown to modulate specific cellular signaling pathways. Its primary mechanism of action involves the regulation of key proteins involved in cell cycle progression and apoptosis. For instance, in some cancer cell lines, this compound has been observed to induce G2/M phase arrest and subsequently, programmed cell death.[1][2] The specific effects can be cell-type dependent.
Q2: Why is optimizing the concentration of this compound critical for my experiments?
A2: Optimizing the this compound concentration is crucial for several reasons. Using a concentration that is too low may result in no observable effect, while a concentration that is too high can lead to off-target effects and cytotoxicity, confounding your experimental results.[3] A dose-response experiment is the first step to identify the optimal concentration range for your specific cell line and experimental goals.
Q3: What are the initial signs of this compound-induced cytotoxicity in my cell culture?
A3: Visual signs of cytotoxicity can include a sudden decrease in cell confluence, changes in cell morphology (e.g., rounding up, detachment from the culture surface for adherent cells), and the appearance of cellular debris in the culture medium.[4] A sudden drop in the pH of the culture medium, often indicated by a rapid color change of the phenol (B47542) red indicator to yellow, can also be a sign of widespread cell death.[5]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is dependent on your specific cell line and the biological question you are investigating. Short-term incubations (e.g., a few hours) may be sufficient to observe effects on signaling pathways, while longer-term incubations (e.g., 24-72 hours) are typically required to assess effects on cell viability, proliferation, or apoptosis.[1][2] It is recommended to perform a time-course experiment to determine the ideal incubation period.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect after this compound treatment. | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell type. 2. Incorrect incubation time: The duration of treatment may be too short to induce a measurable response. 3. Cell line resistance: The cell line may be inherently resistant to this compound. 4. Improper this compound storage or handling: The compound may have degraded due to improper storage. | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations. 2. Conduct a time-course experiment: Evaluate the effects of this compound at multiple time points. 3. Consult literature for your cell line: Check for published data on this compound's effect on your specific cell model. 4. Verify compound integrity: Ensure this compound is stored according to the manufacturer's instructions and prepare fresh dilutions for each experiment. |
| High levels of cell death in all treated wells, including the lowest concentration. | 1. This compound concentration is too high: The starting concentration for the dose-response is in the toxic range for the cell line. 2. Cell line is highly sensitive to this compound: Some cell lines may be exceptionally sensitive to the compound.[6] 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Expand the dose-response to lower concentrations: Test a range of concentrations several orders of magnitude lower than the initial starting point. 2. Perform a "kill curve": This will help determine the minimum lethal dose and the optimal selection concentration.[7][8] 3. Include a solvent control: Ensure the final concentration of the solvent in the culture medium is consistent across all conditions and is non-toxic to the cells. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Inconsistent cell passage number, seeding density, or media formulation can lead to variable responses.[9][10] 2. Inaccurate this compound dilutions: Errors in preparing stock solutions or serial dilutions. 3. Mycoplasma contamination: This common and often undetected contamination can significantly alter cellular responses.[5] | 1. Standardize cell culture practices: Use cells within a consistent passage number range, ensure accurate cell counting for seeding, and use the same batch of media and supplements. 2. Prepare fresh dilutions for each experiment: Use calibrated pipettes and be meticulous in your dilution calculations. 3. Regularly test for mycoplasma: Implement routine screening of your cell cultures.[5] |
| Adherent cells are detaching after this compound treatment. | 1. Cytotoxicity: Cell detachment can be an early indicator of apoptosis or necrosis. 2. Suboptimal culture vessel coating: Some cell lines require specific extracellular matrix coatings for proper adherence.[11] | 1. Lower the this compound concentration: Assess if detachment is dose-dependent. 2. Optimize coating conditions: Ensure the culture vessels are appropriately coated if required for your cell line.[11] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration (Dose-Response Assay)
This protocol outlines a general method to determine the optimal working concentration of this compound for a specific cell line using a cell viability assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Sterile, 96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin-based assays)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment and recovery.
-
-
This compound Dilution Preparation:
-
Prepare a series of this compound dilutions in complete culture medium. It is recommended to perform a broad-range screen first (e.g., 0.01 µM to 100 µM) followed by a narrower range based on the initial results.
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "no treatment" control.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability (%) against the this compound concentration (logarithmic scale) to generate a dose-response curve.
-
From this curve, you can determine key parameters such as the IC50 (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Potent inhibitory effect of the cyclolignan picropodophyllin (PPP) on human adrenocortical carcinoma cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.mirusbio.com [tools.mirusbio.com]
- 8. 微生物死滅曲線 [sigmaaldrich.com]
- 9. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: Ppp-AA Western Blotting
Welcome to the technical support center for Ppp-AA (Protein Phosphatase 2A) Western blotting. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the immunodetection of this compound and its substrates.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your Western blotting experiments for this compound.
Problem 1: Weak or No Signal for this compound
Question: I am not seeing any bands for this compound on my Western blot. What could be the cause?
Answer: A weak or absent signal can be frustrating, but it is a common issue with several potential causes. Systematically work through the following troubleshooting steps:
-
Antibody Issues:
-
Primary Antibody Activity: Your primary antibody may have lost activity. Confirm its efficacy using a positive control (e.g., a cell lysate known to express this compound).[1][2] Consider performing a dot blot to quickly check if the antibody can bind to its target.[1][3]
-
Antibody Validation: Ensure the primary antibody is validated for Western blotting. Some antibodies work in other applications like immunofluorescence but do not recognize the denatured protein in a Western blot.[2]
-
Incorrect Secondary Antibody: Verify that your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[2][4]
-
-
Protein-Related Issues:
-
Low Protein Expression: The target protein, this compound, may be expressed at very low levels in your sample.[5][6] Increase the amount of protein loaded onto the gel or consider enriching your sample for this compound through immunoprecipitation.[1][5]
-
Sample Degradation: Protein phosphatases can be sensitive to degradation. Always prepare fresh lysates and keep them on ice.[7] It is crucial to add protease and phosphatase inhibitors to your lysis buffer to protect your target protein.[8][9]
-
-
Procedural Problems:
-
Inefficient Protein Transfer: Confirm successful transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S after transfer.[10][11][12] For larger proteins, a wet transfer method may be more efficient than semi-dry.[13]
-
Incorrect Blocking Agent: When detecting phosphorylated proteins, or the enzymes that regulate them, it is often recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk as a blocking agent.[9] Milk contains casein, a phosphoprotein, which can lead to high background and mask your signal.[6][14]
-
| Parameter | Recommendation for Weak/No Signal |
| Primary Antibody Dilution | 1:500 - 1:2000 (optimize based on datasheet) |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 (optimize) |
| Protein Load | 20-50 µg of total protein per lane |
| Incubation Time (Primary Ab) | Overnight at 4°C |
| Blocking Agent | 3-5% BSA in TBST |
Problem 2: High Background on the Western Blot
Question: My Western blot for this compound has a very high background, making it difficult to see my specific bands. How can I reduce this?
Answer: High background can obscure your results and is often caused by non-specific antibody binding or insufficient washing.[7][12][15] Here are several ways to reduce background noise:
-
Blocking Optimization:
-
Antibody Concentration:
-
Washing Steps:
-
Increase Wash Duration and Volume: Insufficient washing can leave unbound antibodies on the membrane.[3][16] Increase the number and duration of your wash steps (e.g., 3-4 washes of 10 minutes each with agitation).[16][18]
-
Add Detergent: Ensure your wash buffer contains a detergent like Tween-20 (typically at 0.1%) to help remove non-specifically bound antibodies.[3][10]
-
-
Membrane Handling:
-
Avoid Membrane Drying: Never let the membrane dry out at any stage of the process, as this can cause high, patchy background.[14]
-
| Parameter | Recommendation for High Background |
| Primary Antibody Dilution | 1:2000 - 1:10,000 (or higher) |
| Secondary Antibody Dilution | 1:10,000 - 1:50,000 (or higher) |
| Blocking Time | 2 hours at RT or overnight at 4°C |
| Wash Buffer | TBST (0.1% Tween-20) |
| Number of Washes | 3-4 washes, 10 minutes each |
Problem 3: Non-Specific Bands are Present
Question: I am seeing multiple bands on my blot in addition to the band for this compound. What do these extra bands mean?
Answer: The presence of non-specific bands can be due to several factors, from antibody cross-reactivity to protein degradation.[15][18][19]
-
Antibody Specificity:
-
Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[20] Ensure you are using a highly specific, affinity-purified antibody.
-
Secondary Antibody Issues: Run a control where you incubate the blot with only the secondary antibody. If bands appear, your secondary antibody is binding non-specifically.[7][14]
-
-
Sample Preparation and Loading:
-
Protein Degradation: Degraded protein fragments may be recognized by the antibody, leading to lower molecular weight bands. Always use fresh samples with protease and phosphatase inhibitors.[8][18]
-
Overloading Protein: Loading too much protein can lead to the appearance of non-specific bands.[8][18] Try reducing the amount of protein you load per lane.
-
-
Post-Translational Modifications (PTMs):
-
Isoforms and PTMs: Multiple bands can sometimes represent different isoforms or post-translationally modified versions of your target protein.[8] Consult databases like UniProt to see if multiple isoforms of this compound have been reported.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended lysis buffer for extracting this compound?
A1: A RIPA buffer is generally a good starting point as it is a strong lysis buffer. Crucially, you must supplement it with a cocktail of protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your proteins.[8][9]
Q2: Should I use a PVDF or Nitrocellulose membrane for this compound Western blotting?
A2: Both membranes can be effective. PVDF membranes have a higher protein binding capacity and are more durable, making them ideal for stripping and reprobing.[17] However, nitrocellulose may sometimes provide a lower background.[14] For proteins in the size range of this compound subunits, a 0.45 µm pore size is generally recommended.
Q3: How can I be sure that the band I am seeing is indeed this compound?
A3: The best way to confirm the identity of your band is to use appropriate controls. This includes a positive control (lysate from cells known to express this compound) and a negative control (lysate from a knockout/knockdown cell line for this compound).[7]
Q4: Can I strip and reprobe my blot for total this compound after probing for a phosphorylated substrate?
A4: Yes, stripping and reprobing is a common practice. However, be aware that the stripping process can remove some of the protein from the membrane.[3] It is important to verify that your stripping protocol is effective without completely removing the transferred proteins.
Experimental Protocols
Standard Western Blotting Protocol for this compound
-
Sample Preparation:
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Mix the desired amount of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples into the wells of a polyacrylamide gel of an appropriate percentage for the molecular weight of this compound.
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C is often recommended for better efficiency.
-
After transfer, briefly wash the membrane in TBST and visualize total protein with Ponceau S stain to confirm transfer efficiency.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against this compound (at its optimal dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at its optimal dilution) in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate for the time recommended by the manufacturer.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Visualizations
References
- 1. sinobiological.com [sinobiological.com]
- 2. clyte.tech [clyte.tech]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. wildtypeone.substack.com [wildtypeone.substack.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. bosterbio.com [bosterbio.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. sinobiological.com [sinobiological.com]
- 15. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 16. arp1.com [arp1.com]
- 17. biossusa.com [biossusa.com]
- 18. arp1.com [arp1.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
Technical Support Center: Improving the Efficiency of Pentose Phosphate Pathway (PPP)-Modulated Amino Acid (AA) Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on modulating the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) to improve the efficiency of amino acid (AA) synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Pentose Phosphate Pathway (PPP) in amino acid synthesis?
A1: The Pentose Phosphate Pathway is a crucial metabolic pathway that runs parallel to glycolysis. Its primary contributions to amino acid synthesis are twofold: it produces NADPH, which acts as a reducing equivalent for anabolic reactions, and it generates precursor molecules for the synthesis of certain amino acids.[1][2] Specifically, the non-oxidative branch of the PPP produces erythrose-4-phosphate, a precursor for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) via the shikimate pathway.[3]
Q2: What are the two main branches of the Pentose Phosphate Pathway and their functions?
A2: The PPP is divided into two main branches: the oxidative and the non-oxidative phase.
-
Oxidative Phase: This phase is irreversible and involves the conversion of glucose-6-phosphate to ribulose-5-phosphate. The key outcomes of this phase are the production of NADPH and CO2. The enzyme glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the rate-limiting step of this phase.[2][4]
-
Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert various sugar phosphates. It can produce ribose-5-phosphate (B1218738) for nucleotide synthesis and erythrose-4-phosphate for aromatic amino acid synthesis. This branch also connects the PPP back to glycolysis by producing fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[4]
Q3: How can the flux through the PPP be modulated to enhance amino acid production?
A3: Modulating PPP flux can be achieved through several strategies:
-
Genetic Engineering: Overexpression of key PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PDH), can increase the overall flux through the pathway.[5] Conversely, knocking out genes in competing pathways, like glycolysis, can redirect carbon flux into the PPP.[6]
-
Metabolic Engineering: Altering the availability of cofactors like NADP+ can stimulate G6PDH activity. Additionally, using specific inhibitors for enzymes in competing pathways can channel metabolites towards the PPP.
-
Nutrient Availability: The type and concentration of the carbon source in the culture medium can influence whether glucose is preferentially metabolized through glycolysis or the PPP.
Q4: What are the key enzymes to target for increasing NADPH production for amino acid synthesis?
A4: The primary enzyme to target for increasing NADPH production is Glucose-6-Phosphate Dehydrogenase (G6PDH) , as it is the rate-limiting enzyme of the oxidative PPP.[2] Overexpression or use of feedback-resistant variants of G6PDH can lead to a significant increase in NADPH bioavailability, which is crucial for the reductive steps in amino acid biosynthesis.
Troubleshooting Guide
Issue 1: Low Yield of Target Aromatic Amino Acids
Q: My experiments are showing a lower than expected yield of aromatic amino acids despite attempts to upregulate the PPP. What are the potential causes and how can I troubleshoot this?
A: Low yields of aromatic amino acids can stem from several bottlenecks in the metabolic network. Here’s a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Insufficient Precursor Supply (Erythrose-4-Phosphate) | 1. Verify PPP Activity: Use a G6PDH activity assay to confirm that the oxidative PPP is functioning efficiently to produce precursors for the non-oxidative branch. 2. Metabolic Flux Analysis: Perform metabolic flux analysis using 13C-labeled glucose to trace the carbon flow and quantify the flux towards erythrose-4-phosphate.[7] 3. Enzyme Overexpression: Consider overexpressing transketolase and transaldolase, the key enzymes of the non-oxidative PPP, to enhance the production of erythrose-4-phosphate. |
| Feedback Inhibition of Key Enzymes | 1. Analog-Resistant Mutants: High concentrations of the target amino acids can inhibit key enzymes in their own biosynthesis pathway (e.g., DAHPS).[8] Use mutant strains with feedback-resistant enzymes. 2. Fed-Batch Cultivation: Implement a fed-batch cultivation strategy to maintain low intracellular concentrations of the target amino acid, thereby avoiding feedback inhibition. |
| Sub-optimal NADPH/NADP+ Ratio | 1. Measure Redox State: Quantify the intracellular NADPH and NADP+ levels to ensure a high NADPH/NADP+ ratio, which is favorable for reductive biosynthesis. 2. Enhance Oxidative PPP: If the ratio is low, focus on strategies to further boost the oxidative PPP, such as overexpressing G6PDH. |
| Competition from Other Pathways | 1. Inhibit Competing Pathways: Use targeted inhibitors or genetic knockouts for key enzymes in competing pathways (e.g., glycolysis) to redirect carbon flux towards the PPP. 2. Optimize Carbon Source: Experiment with different carbon sources that may favor PPP metabolism. |
Issue 2: Inconsistent or Non-reproducible G6PDH Activity Assay Results
Q: I am getting variable results from my G6PDH activity assays. What are the common pitfalls and how can I improve the reliability of my measurements?
A: Consistency in G6PDH activity assays is crucial for assessing PPP flux. Here are some common issues and their solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Issues | 1. Use Fresh Samples: Whenever possible, use freshly prepared cell or tissue lysates. If storage is necessary, snap-freeze samples in liquid nitrogen and store at -80°C.[9][10] 2. Avoid Proteolytic Enzymes: When harvesting adherent cells, avoid using proteolytic enzymes like trypsin, which can damage cellular enzymes. Use a cell scraper instead.[10] 3. Consistent Homogenization: Ensure a consistent and thorough homogenization method to completely lyse the cells and release the enzyme. |
| Assay Conditions | 1. Temperature Control: Maintain a constant temperature (e.g., 37°C) throughout the assay, as enzyme activity is highly temperature-dependent. 2. pH of Assay Buffer: Ensure the pH of the assay buffer is optimal for G6PDH activity (typically between 7.4 and 8.0). 3. Reagent Stability: Reconstitute and store reagents as recommended by the manufacturer. Aliquot reagents to avoid repeated freeze-thaw cycles. |
| Interfering Substances | 1. Avoid RIPA Buffer: Do not use RIPA buffer for sample preparation as it can interfere with the assay.[9] 2. Control for Background NADPH/NADH: The presence of endogenous NADPH or NADH can interfere with the assay. Include a sample background control well that contains all reagents except the G6PDH substrate (glucose-6-phosphate).[10] |
| Data Acquisition and Analysis | 1. Kinetic Measurement: Measure the fluorescence or absorbance in kinetic mode and select two time points within the linear range of the reaction to calculate the activity.[9] 2. Standard Curve: Always run a fresh standard curve for each experiment. Ensure that the sample readings fall within the linear range of the standard curve. |
Issue 3: Difficulties in Metabolite Extraction and Analysis for Metabolic Flux Analysis
Q: I am struggling with the metabolite extraction and LC-MS analysis for my PPP metabolic flux experiments. What are the best practices to ensure accurate and reliable data?
A: Metabolic flux analysis is a powerful but technically demanding technique. Proper sample handling and analysis are critical for obtaining meaningful results.
| Potential Cause | Troubleshooting Steps |
| Metabolite Degradation during Quenching and Extraction | 1. Rapid Quenching: Quenching must be rapid to halt metabolic activity instantly. Use ice-cold solutions (e.g., 0.9% NaCl) for washing.[11] 2. Cold Extraction: Perform all extraction steps at low temperatures (e.g., -80°C for the extraction solvent, 4°C for centrifugation) to minimize enzymatic degradation of metabolites.[7] |
| Poor Separation of PPP Intermediates in LC | 1. Appropriate Column Choice: PPP intermediates are polar and often phosphorylated. Use a column designed for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or anion-exchange column.[11] 2. Optimize Mobile Phase: Develop a gradient elution method with a mobile phase optimized for your chosen column chemistry. For reverse-phase chromatography, an ion-pairing agent may be necessary.[7] |
| Low Sensitivity and Ion Suppression in MS | 1. Sample Derivatization: Consider derivatization of metabolites to increase their hydrophobicity and improve their separation and ionization efficiency.[12][13] 2. Use of Internal Standards: Incorporate isotope-coded internal standards for each metabolite of interest to correct for variations in extraction efficiency and ion suppression.[12] 3. Optimize MS Parameters: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) for specific detection and quantification of PPP intermediates.[7] |
| Incomplete Isotopic Labeling | 1. Determine Isotopic Steady-State: Empirically determine the time required for your cell line to reach isotopic steady-state by performing a time-course experiment. This is typically between 6 and 24 hours.[11] 2. Ensure Tracer Purity: Use high-purity isotopic tracers to avoid inaccuracies in your flux calculations. |
Experimental Protocols
Protocol 1: G6PDH Activity Assay in Cultured Cells (Fluorometric)
This protocol is adapted from commercially available kits and provides a general procedure for measuring G6PDH activity.
Materials:
-
Assay Buffer (e.g., PBS, pH 7.4)
-
G6PDH Standard
-
Enzyme Probe
-
NADP+ Stock Solution
-
Cultured cells
-
96-well black plate with a clear bottom
-
Microplate reader with fluorescence capabilities (Ex/Em = 540/590 nm)
Procedure:
-
Sample Preparation: a. Harvest approximately 2-5 x 105 cells. b. Wash the cells with cold PBS. c. Resuspend the cells in 100 µL of cold PBS and homogenize by pipetting up and down. d. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble material. e. Collect the supernatant (cell lysate) for the assay.
-
Standard Curve Preparation: a. Prepare a serial dilution of the G6PDH standard in assay buffer according to the kit instructions (e.g., 0 to 300 mU/mL). b. Add 50 µL of each standard dilution to duplicate wells of the 96-well plate.
-
Sample Measurement: a. Add 50 µL of your cell lysate to duplicate wells. b. Prepare a sample background control by adding 50 µL of lysate to separate wells.
-
Reaction Mix Preparation: a. Prepare a G6PDH Assay Mixture by combining Assay Buffer, Enzyme Probe, and NADP+ Stock Solution according to the kit's protocol.
-
Assay Reaction: a. Add 50 µL of the G6PDH Assay Mixture to all standard and sample wells. b. For the sample background control wells, add a reaction mix that omits the G6PDH substrate.
-
Measurement: a. Immediately start monitoring the fluorescence increase in kinetic mode at Ex/Em = 540/590 nm. b. Record data every 5 minutes for 30-120 minutes at room temperature, protected from light.
-
Calculation: a. Choose two time points (T1 and T2) in the linear phase of the reaction. b. Subtract the blank reading from all measurements. c. Calculate the change in fluorescence for each sample and standard. d. Plot the standard curve and determine the G6PDH activity in your samples.
Protocol 2: Metabolite Extraction for LC-MS based Metabolic Flux Analysis
This protocol provides a general method for extracting polar metabolites from cultured cells for subsequent LC-MS analysis.
Materials:
-
Cultured cells grown in the presence of a 13C-labeled tracer (e.g., [1,2-13C2]glucose)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727) (v/v) in water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of high speed at 4°C
Procedure:
-
Quenching: a. Aspirate the labeling medium from the cell culture dish. b. Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular tracer and halt metabolic activity.
-
Extraction: a. Add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer. b. Use a cell scraper to detach the cells in the methanol solution. c. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Lysis and Precipitation: a. Vortex the tube vigorously. b. Incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: a. Centrifuge the sample at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: a. Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: a. The metabolite extract can be stored at -80°C until LC-MS analysis.
-
Sample Preparation for LC-MS: a. Dry the metabolite extract completely using a vacuum concentrator. b. Reconstitute the dried extract in a suitable volume of LC-MS grade water or a compatible solvent for injection into the LC-MS system.[11]
Visualizations
Caption: Relationship between Glycolysis, the Pentose Phosphate Pathway, and Aromatic Amino Acid Synthesis.
References
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism (Journal Article) | OSTI.GOV [osti.gov]
- 6. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Production of aromatic amino acids and their derivatives by Escherichia coli and Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose 6 Phosphate Dehydrogenase Assay Kit (Fluorometric) | Abcam [abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS). | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help reduce off-target effects in their experiments. While the term "Ppp-AA" is not a standard designation in published literature, this guide uses the well-documented off-target effects of the CRISPR-Cas9 system as a representative example to illustrate key principles and mitigation strategies that are broadly applicable to other technologies with potential for off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects?
A1: Off-target effects are unintended interactions or modifications that occur at locations other than the intended target site within a biological system.[1][2] In the context of gene editing, this refers to the CRISPR-Cas9 system binding to and cleaving DNA sequences that are similar but not identical to the intended target sequence.[1] These unintended alterations can lead to unforeseen consequences, such as modifying a gene's function or altering gene expression patterns.[3]
Q2: What causes off-target effects in CRISPR-Cas9 experiments?
A2: The primary cause of off-target effects in CRISPR-Cas9 is the tolerance of the Cas9 nuclease for mismatches between the single guide RNA (sgRNA) and the genomic DNA.[1] The specificity of the system is conferred by the 20-nucleotide sgRNA sequence and the Protospacer Adjacent Motif (PAM).[1] However, Cas9 can sometimes bind to and cleave sites with sequence similarity to the on-target site, especially if the mismatches are located far from the PAM site.[1]
Q3: How can I predict potential off-target sites?
A3: Several computational tools are available to predict potential off-target sites for a given sgRNA sequence.[2][4] These in silico tools, such as Cas-OFFinder, CasOT, FlashFry, and Crisflash, analyze the genome for sequences with similarity to your target sequence and can help you design more specific sgRNAs.[2][4]
Q4: What are the main strategies to reduce off-target effects?
A4: There are several key strategies to minimize off-target effects, including:
-
Improving sgRNA Design: Optimizing the length and GC content of the sgRNA can enhance specificity.[4][5][6]
-
Using High-Fidelity Cas9 Variants: Engineered Cas9 proteins, such as eSpCas9 and Cas9-HF1, have been developed to have reduced off-target activity.[2][7]
-
Employing Cas9 Nickases: Using a pair of Cas9 nickases that each cut only one strand of the DNA significantly increases specificity, as two independent binding and nicking events are required to create a double-strand break.[1][5][6][7]
-
Optimizing Delivery Methods: Delivering the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex via electroporation leads to transient expression and reduces the time available for off-target cleavage compared to plasmid-based delivery.[4][7]
-
Using Anti-CRISPR Proteins: These proteins can be used to inhibit Cas9 activity after on-target editing has occurred, thereby reducing the window for off-target events.[8]
Troubleshooting Guides
Issue 1: High Frequency of Off-Target Mutations Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal sgRNA design | 1. Use computational tools to re-analyze your sgRNA for potential off-target sites. 2. Design new sgRNAs with higher specificity scores. 3. Consider using truncated sgRNAs (17-18 bp), which can show reduced off-target effects.[5] | Reduced off-target cleavage with new sgRNA. |
| High concentration of Cas9/sgRNA | 1. Titrate the concentration of the Cas9/sgRNA complex to the lowest effective dose.[5] | Maintain on-target editing efficiency while decreasing off-target events. |
| Prolonged expression of Cas9 | 1. Switch from plasmid-based delivery to RNP delivery via electroporation or lipid nanoparticles.[4][7] 2. If using plasmids, consider using a system with inducible expression of Cas9. | Transient expression of Cas9 will limit the time for off-target activity. |
| Wild-type Cas9 promiscuity | 1. Use a high-fidelity Cas9 variant (e.g., eSpCas9, SpCas9-HF1).[2][7] 2. Alternatively, use a paired Cas9 nickase strategy.[1][6][7] | Significant reduction in off-target mutations. |
Issue 2: Difficulty Validating Predicted Off-Target Sites
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient sequencing depth | 1. Increase the sequencing depth of your targeted amplicon sequencing to detect rare off-target events. | Improved sensitivity for detecting low-frequency off-target mutations. |
| Limitations of prediction tools | 1. Use multiple prediction tools to generate a more comprehensive list of potential off-target sites.[2][4] 2. Employ unbiased, whole-genome methods for off-target detection, such as GUIDE-seq or CIRCLE-seq. | Identification of off-target sites not predicted by algorithms. |
| Cell-type specific off-target effects | 1. Perform off-target analysis in the specific cell line or model system used in your experiment, as chromatin accessibility can influence off-target activity. | A more accurate profile of off-target events relevant to your experimental context. |
Quantitative Data on Off-Target Reduction Strategies
| Strategy | Reported Reduction in Off-Target Events | Reference |
| High-Fidelity Cas9 Variants | ||
| evoCas9 | 98.7% reduction compared to wild-type SpCas9 | [2] |
| SpCas9-HF1 | 95.4% reduction compared to wild-type SpCas9 | [2] |
| eSpCas9 | 94.1% reduction compared to wild-type SpCas9 | [2] |
| Delivery Method | ||
| RNP Electroporation | Higher on-target efficiency and lower off-target mutations compared to plasmid transfection. | [4] |
| Lipid Nanoparticles (LNPs) | Rapid degradation of Cas9 mRNA and sgRNA in vivo, reducing off-target exposure. | [3][4] |
Experimental Protocols
Protocol 1: Off-Target Analysis using GUIDE-seq
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) is a method to identify the sites of double-strand breaks (DSBs) induced by genome editing nucleases across the entire genome.
-
Oligodeoxynucleotide (ODN) Preparation: Synthesize and anneal double-stranded, biotinylated ODNs.
-
Cell Transfection: Co-transfect the target cells with the Cas9/sgRNA expression plasmid and the biotinylated dsODNs.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
DNA Fragmentation and Biotin Pull-down: Shear the genomic DNA and perform a streptavidin pull-down to enrich for fragments containing the integrated dsODNs.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA fragments and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome to identify the sites of dsODN integration, which correspond to the locations of DSBs.
Protocol 2: Paired Cas9 Nickase Strategy
This strategy utilizes a mutated Cas9 that only cleaves a single strand of DNA (a nickase). Two sgRNAs targeting opposite strands in close proximity are required to generate a DSB.
-
sgRNA Design: Design two sgRNAs that target opposite DNA strands, typically with their 5' ends separated by less than 20 bp.
-
Vector Construction: Clone the two sgRNA sequences into separate expression vectors or into a single vector containing two U6 promoters.
-
Cell Transfection: Co-transfect the target cells with the two sgRNA expression vectors and a Cas9 nickase expression vector.
-
Validation of On-Target Editing: After 48-72 hours, harvest the cells, extract genomic DNA, and use a mismatch detection assay (e.g., T7E1 assay) or sequencing to confirm on-target editing.
-
Off-Target Analysis: Analyze predicted off-target sites for each individual sgRNA. The likelihood of both sgRNAs having adjacent off-target sites is significantly lower, thus reducing off-target DSBs.[1][7]
Visualizations
Caption: Impact of an off-target effect on the Pentose Phosphate Pathway (PPP).
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Key strategies for the reduction of off-target effects.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants [mdpi.com]
- 6. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. innovativegenomics.org [innovativegenomics.org]
Technical Support Center: Ppp-AA (Platelet-Poor Plasma Ascorbic Acid) Assay
Welcome to the technical support center for the Ppp-AA (Platelet-Poor Plasma Ascorbic Acid) assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to variability and reproducibility in the measurement of ascorbic acid in platelet-poor plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in this compound assays?
A1: The primary cause of variability in this compound assays is the pre-analytical handling of the blood sample. Ascorbic acid (Vitamin C) is highly unstable and susceptible to degradation due to factors like temperature, light exposure, pH, and oxidation.[1][2][3] Delays in processing, improper storage, and the choice of anticoagulant can all lead to significant variability in results.[4][5]
Q2: What is the best anticoagulant to use for blood collection for a this compound assay?
A2: For blood collection, heparin is often recommended as it has been shown to yield higher baseline values of ascorbic acid compared to EDTA, citrate, or serum.[1] However, some studies suggest that dipotassium (B57713) EDTA provides better stability if there is a delay in sample separation.[4] It is crucial to be consistent with the choice of anticoagulant across all samples in a study.
Q3: How should plasma samples be stored to ensure the stability of ascorbic acid?
A3: For long-term storage, plasma samples should be stored at -70°C or -80°C.[1][2] Ascorbic acid in plasma is stable for at least six years at -70°C when preserved with dithiothreitol (B142953) (DTT).[6][7] If using metaphosphoric acid as a preservative, degradation is slow, at about 1% per year.[6][7] For short-term storage, samples should be kept on ice and protected from light.[2]
Q4: What are the common analytical methods for measuring ascorbic acid in plasma?
A4: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection.[2][8][9][10] Colorimetric and fluorometric methods are also available but may lack the specificity of HPLC and can be more prone to interference.[3]
Q5: What is an acceptable level of inter-assay and intra-assay variability?
A5: For HPLC-based methods, intra-assay coefficients of variation (CV) are typically low, around 1-5%.[8][10][11] Inter-assay CVs are generally higher, with a CV of 15% often considered acceptable for inter-laboratory comparisons.[6][7]
Troubleshooting Guides
Issue 1: High Inter-Assay Variability (%CV > 15%)
Question: My results are showing high variability between different assay plates run on different days. What are the likely causes and how can I troubleshoot this?
Answer: High inter-assay variability is a common challenge and can often be traced back to inconsistencies in sample handling and assay execution. Here are the steps to troubleshoot this issue:
-
Standardize Sample Collection and Processing: Ensure that all blood samples are collected, processed, and stored under identical conditions. This includes using the same type of anticoagulant, consistent timing for centrifugation, and immediate stabilization or freezing of the plasma.[1][4]
-
Reagent Preparation and Storage: Prepare fresh reagents for each run whenever possible. If using stock solutions, ensure they are stored correctly and have not expired. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
Consistent Incubation Times and Temperatures: Minor variations in incubation times and temperatures can lead to significant differences between assays. Use calibrated timers and incubators.
-
Instrument Calibration: Ensure that the analytical instrument (e.g., HPLC, plate reader) is properly calibrated before each run.
-
Use of Controls: Include the same lot of quality control (QC) samples on each plate. The results from these QCs can be used to normalize data between plates.
Issue 2: Low or No Signal (Low Ascorbic Acid Concentration)
Question: I am getting unexpectedly low or no detectable levels of ascorbic acid in my samples. What could be the reason?
Answer: This issue is often related to the degradation of ascorbic acid in the samples.
-
Sample Stability: Ascorbic acid is very unstable. If samples are left at room temperature for extended periods or exposed to light, significant degradation can occur.[2][12] Samples should be processed immediately after collection and stored at -80°C.[1]
-
Anticoagulant Choice: Using serum instead of plasma can result in lower ascorbic acid levels due to degradation during the clotting process.[1]
-
Oxidation: Ascorbic acid is readily oxidized. The use of a stabilizing agent like metaphosphoric acid or dithiothreitol (DTT) immediately after plasma separation is crucial.[6][7][8]
-
Reagent Issues: Check the integrity and concentration of your standards and detection reagents. Prepare fresh ascorbic acid standards for each assay as they are also prone to degradation.
Issue 3: High Background or Non-Specific Binding (in Colorimetric Assays)
Question: My colorimetric assay is showing high background signal in the blank and control wells. How can I reduce this?
Answer: High background in colorimetric assays can be due to several factors leading to non-specific signal generation.
-
Insufficient Blocking: If the assay involves immobilization on a surface (e.g., a microplate), insufficient blocking can lead to non-specific binding of detection reagents. Optimize the blocking buffer concentration and incubation time. Common blocking agents include Bovine Serum Albumin (BSA).
-
Cross-Reactivity of Reagents: The detection reagents may be cross-reacting with other components in the plasma matrix. Ensure the specificity of your reagents.
-
Contamination: Contamination of reagents or buffers can introduce substances that interfere with the assay. Use sterile, high-purity reagents and water.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, contributing to a high background signal. Increase the number of wash cycles or the volume of wash buffer.
Data on Ascorbic Acid Stability and Assay Variability
Table 1: Impact of Pre-analytical Factors on Ascorbic Acid Stability in Plasma
| Factor | Condition | Impact on Ascorbic Acid Concentration | Reference |
| Anticoagulant | Serum vs. Heparin Plasma | Significantly higher in heparin plasma | [1] |
| EDTA vs. Heparin vs. Serum (Delayed Separation) | Least loss with EDTA (7%), followed by heparin (18%) and serum (26%) | [4] | |
| Temperature | Room Temperature vs. 4°C (on ice) | Rapid degradation at room temperature, stable for several hours at 4°C | [12] |
| -25°C vs. -75°C Storage | ~14% loss at -25°C, ~9% loss at -75°C | [5] | |
| Stabilizing Agent | With vs. Without PCA/DTPA | Significantly lower concentration without stabilizing agent (11% proportional difference) | [13] |
| Storage Duration | at -70°C with DTT | Stable for at least 6 years | [6][7] |
Table 2: Reported Inter- and Intra-Assay Variability for Plasma Ascorbic Acid Measurement (HPLC)
| Study | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Margolis & Davis (1988) | 0.1 - 5.3% | Not specified |
| Kand'ár & Záková (2008) | 2.1% | 5.8% |
| Gascoyne et al. (2022) | < 7.8% | < 2.5% |
| Margolis & Duewer (1996) | Not specified (repeatability ~2 µmol/L) | ~15% (inter-laboratory) |
| Franke et al. (2018) | 1.02% | 6.00 - 6.35% |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Assay
-
Blood Collection: Collect whole blood into a tube containing lithium heparin as the anticoagulant.[2]
-
Immediate Cooling: Place the blood tube on ice immediately after collection.[2]
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.[14]
-
Plasma Collection: Carefully collect the supernatant (platelet-poor plasma) without disturbing the buffy coat (white blood cells and platelets).
-
Stabilization: Immediately add a stabilizing agent to the plasma. For example, mix one part plasma with four parts 6% metaphosphoric acid.[15]
-
Storage: Aliquot the stabilized plasma into cryovials and store immediately at -80°C until analysis.[2] Protect from light at all stages.[2]
Protocol 2: General Procedure for HPLC-UV Measurement of Ascorbic Acid
This protocol is a generalized example. Specific parameters will depend on the HPLC system and column used.
-
Reagent Preparation:
-
Prepare a mobile phase (e.g., aqueous low-pH non-buffered mobile phase).[9]
-
Prepare fresh ascorbic acid standards of known concentrations in the same stabilizing solution as the samples.
-
-
Sample Preparation:
-
Thaw the stabilized plasma samples on ice.
-
Centrifuge the samples at 3,000 x g for 10 minutes to pellet any precipitated proteins.[16]
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a standard to confirm system performance.
-
Inject the prepared samples and standards.
-
Detect ascorbic acid using a UV detector at an appropriate wavelength (e.g., 245 nm).[11]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the ascorbic acid standards against their concentrations.
-
Determine the concentration of ascorbic acid in the samples by interpolating their peak areas from the standard curve.
-
Visualizations
Caption: Troubleshooting logic for this compound assay variability.
Caption: General experimental workflow for a this compound assay.
References
- 1. Stability of whole blood and plasma ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Measuring vitamin C in critically ill patients: clinical importance and practical difficulties—Is it time for a surrogate marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of ascorbic acid in serum and plasma prior to analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preanalytical factors in human plasma ascorbate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of ascorbic acid in human plasma and serum: stability, intralaboratory repeatability, and interlaboratory reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Measurement of ascorbic acid in human plasma and serum: stability, intralaboratory repeatability, and interlaboratory reproducibility. | Semantic Scholar [semanticscholar.org]
- 8. Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ascorbic acid in human plasma with a view to stability using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma concentrations of ascorbic acid in a cross section of the German population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Stabilizing Agent, PCA/DTPA, Improves Plasma Storage Life for the Chromsystems Vitamin C Assay up to Six Months - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of high dose vitamin C on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wwwn.cdc.gov [wwwn.cdc.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
how to prevent Ppp-AA degradation during experiments
Welcome to the Technical Support Center for Ppp-AA Stability.
This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals prevent the degradation of this compound during experiments. For the purposes of this guide, "this compound" is treated as a representative protein, and the principles outlined here are broadly applicable to protein stability.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation?
A1: Signs of this compound degradation can manifest in several ways, including a loss of biological activity, the appearance of unexpected smaller bands on SDS-PAGE or Western blots, and the formation of visible precipitates or cloudiness in the protein solution.[1] Monitoring these indicators is crucial throughout your experimental workflow.
Q2: What are the primary causes of this compound degradation during experiments?
A2: this compound degradation can be caused by a combination of physical and chemical factors.[2][3] The primary causes include:
-
Proteolytic Activity: Enzymes called proteases, released during cell lysis, can cleave this compound.[4][5]
-
Temperature Fluctuations: High temperatures can cause proteins to unfold (denature), while repeated freeze-thaw cycles can also disrupt their structure.[4][6][7]
-
Suboptimal pH: Every protein has an optimal pH range for stability.[8] Deviations from this range can alter the protein's charge and structure, leading to denaturation or aggregation.[9][10][11]
-
Oxidation: Reactive oxygen species or exposure to metals can chemically modify amino acid residues, leading to a loss of function.[2][4][12][13]
-
Physical Stress: Agitation, stirring, or vortexing can introduce physical stress that may lead to protein aggregation and denaturation.[2][4]
Q3: What is the role of a buffer in preventing this compound degradation?
A3: A buffer is critical for maintaining a stable pH environment, which is essential for preserving the native structure and function of this compound.[8][14] An optimized buffer system helps prevent unfolding, aggregation, and chemical degradation by keeping the pH within the protein's optimal range.[8] The choice of buffering agent, its pH, salt concentration, and the inclusion of additives are all key factors.[1]
Q4: How do I choose the right storage temperature for this compound?
A4: The optimal storage temperature depends on the duration of storage.
-
Short-term (1 day to a few weeks): 4°C is suitable for proteins that are used frequently, often in a buffer containing protease inhibitors.[6][15]
-
Mid-term (1 month to 1 year): -20°C or -80°C is recommended.[6][15][16]
-
Long-term (years): -80°C or liquid nitrogen (-196°C) provides the best stability by minimizing enzymatic activity and other chemical reactions.[6][17][18][19]
Q5: What are protease inhibitors and when should I use them?
A5: Protease inhibitors are small molecules that block the activity of proteases.[20] They are essential during cell lysis and protein purification when endogenous proteases are released and can degrade your target protein.[5][20] It is best practice to add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[21]
Troubleshooting Guide
Problem: I see multiple unexpected bands for this compound on my Western Blot/SDS-PAGE.
-
Possible Cause: This is a classic sign of proteolytic degradation, where proteases have cleaved this compound into smaller fragments.
-
Solution:
-
Work Quickly and at Low Temperatures: Perform all extraction and purification steps on ice or at 4°C to reduce protease activity.[18][21]
-
Use Protease Inhibitors: Ensure you are using a fresh, broad-spectrum protease inhibitor cocktail in your lysis buffer.[6][22] Consider using specific inhibitors if you know the class of proteases causing the issue.
-
Optimize Lysis Buffer pH: Some proteases are less active at basic pH (e.g., pH 9).[21] Test if adjusting your buffer's pH helps, ensuring it's still compatible with this compound stability.
-
Problem: The biological activity of my this compound decreases over time.
-
Possible Cause: This could be due to denaturation, oxidation, or subtle proteolytic cleavage that doesn't result in obvious fragmentation on a gel.
-
Solution:
-
Review Storage Conditions: Are you storing the protein at the correct temperature and concentration? Dilute proteins (<1 mg/mL) are more prone to inactivation and loss.[16] Avoid repeated freeze-thaw cycles by aliquoting the protein into single-use volumes.[6][17]
-
Add Stabilizing Agents: Include additives in your storage buffer. Glycerol (B35011) (25-50%) can act as a cryoprotectant to prevent damage from freezing.[16][17]
-
Prevent Oxidation: If this compound has cysteine residues, add a reducing agent like DTT or β-mercaptoethanol to the buffer to prevent oxidation.[4][6][12]
-
Check for Metal Contamination: Heavy metal ions can cause protein denaturation.[4] Including a chelating agent like EDTA in your buffer can help.
-
Problem: My this compound sample has become cloudy or has visible precipitates.
-
Possible Cause: This is likely due to protein aggregation, where unfolded or partially unfolded protein molecules clump together.
-
Solution:
-
Optimize Buffer pH and Ionic Strength: Aggregation can be caused by an inappropriate pH, especially near the protein's isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the pI.[22] You can also screen different salt concentrations (e.g., 50 mM to 500 mM NaCl) as ionic strength affects protein-protein interactions.
-
Adjust Protein Concentration: High protein concentrations can sometimes promote aggregation.[12] Try working with a lower concentration if your experiment allows.
-
Add Anti-Aggregation Agents: Consider adding small amounts of non-ionic detergents (e.g., Tween 20) or other stabilizing excipients like arginine to your buffer.[1]
-
Quantitative Data Summary
Table 1: Effect of Temperature on Protein Stability and Storage Duration
| Temperature | Recommended Storage Duration | Key Considerations |
| Room Temp (20-25°C) | Hours to a day | Not recommended for storage; leads to rapid degradation.[7] |
| 4°C | Days to a few weeks | Good for frequently used samples; requires sterile conditions or antimicrobial agents.[6][15] |
| -20°C | Weeks to a year | Suitable for short to mid-term storage; use cryoprotectants to prevent freezing damage.[6][19] |
| -80°C | Months to years | Ideal for long-term storage; minimizes most enzymatic and chemical degradation.[6][17] |
| Liquid Nitrogen (-196°C) | Many years | Excellent for long-term archival; snap-freezing is crucial.[15][19] |
Table 2: Common Additives for Protein Stabilization
| Additive Class | Example(s) | Concentration | Purpose |
| Cryoprotectants | Glycerol, Ethylene Glycol | 25-50% (v/v) | Prevents ice crystal formation during freezing.[16][17] |
| Reducing Agents | DTT, β-mercaptoethanol | 1-10 mM | Prevents oxidation of cysteine residues.[4][6][12] |
| Chelating Agents | EDTA, EGTA | 1-5 mM | Sequesters divalent metal ions that can catalyze oxidation.[4] |
| Protease Inhibitors | Commercial Cocktails, PMSF | Varies (e.g., 1X) | Inhibit protease activity to prevent cleavage.[6][21] |
| Non-ionic Detergents | Tween 20, Triton X-100 | 0.01-0.1% | Reduce aggregation and non-specific adsorption to surfaces.[23] |
| Antimicrobials | Sodium Azide, Thimerosal | 0.02-0.05% (w/v) | Prevents microbial growth during storage at 4°C.[17][24] |
Detailed Experimental Protocols
Protocol 1: Cell Lysis with Enhanced this compound Stability
-
Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C.
-
Lysis Buffer Formulation: Prepare a lysis buffer appropriate for your cell type (e.g., RIPA, Tris-HCl with detergents). Just before use, supplement the buffer with a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration.
-
Cell Harvesting: Harvest cells and wash them with ice-cold PBS. Keep the cell pellet on ice.
-
Lysis: Resuspend the cell pellet in the chilled, supplemented lysis buffer. Perform lysis on ice using the appropriate method (e.g., sonication, douncing, or incubation with gentle rocking). Minimize foaming and keep the process as short as possible.[25]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble this compound and proceed immediately to the next step or snap-freeze in single-use aliquots in liquid nitrogen for storage at -80°C.
Protocol 2: Long-Term Storage of Purified this compound
-
Buffer Exchange: Ensure the purified this compound is in an optimal storage buffer. A common starting point is 50 mM Tris-HCl or HEPES at a pH where this compound is most stable, with 150 mM NaCl.
-
Add Stabilizers: Supplement the storage buffer with sterile-filtered glycerol to a final concentration of 50% (v/v) for storage at -20°C (this prevents freezing) or 10-25% for storage at -80°C.[16][17] Add other stabilizers like reducing agents if necessary.
-
Concentration Check: If possible, concentrate the protein to >1 mg/mL, as higher concentrations are often more stable.[6][16]
-
Aliquoting: Dispense the final this compound solution into single-use, low-protein-binding polypropylene (B1209903) tubes.[6][17] This is the most critical step to avoid damaging freeze-thaw cycles.
-
Freezing: For -80°C storage, snap-freeze the aliquots by placing them in liquid nitrogen or a dry ice/ethanol bath before transferring them to the freezer.[26] This rapid freezing minimizes protein denaturation.[25]
-
Labeling and Storage: Clearly label the aliquots with the protein name, concentration, and date. Store them in an organized freezer box at -80°C.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 5. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 6. genextgenomics.com [genextgenomics.com]
- 7. Which Temp is best and why - XL BIOTEC [xlbiotec.com]
- 8. leukocare.com [leukocare.com]
- 9. quora.com [quora.com]
- 10. homework.study.com [homework.study.com]
- 11. lofoods.fit [lofoods.fit]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. news-medical.net [news-medical.net]
- 14. photophysics.com [photophysics.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Guide to Effective Sample Collection in Proteomics: Key Principles and Best Practices - MetwareBio [metwarebio.com]
- 19. susupport.com [susupport.com]
- 20. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. pblassaysci.com [pblassaysci.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ppp-AA Incubation Time for Maximum Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for "Ppp-AA" in their experiments. Given that "this compound" is not a standard abbreviation, this guide addresses general principles for optimizing incubation time for a small molecule agent and provides specific details for two plausible interpretations: an inhibitor of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and Picropodophyllin (PPP) , an IGF-1R inhibitor.
Section 1: General Principles for Optimizing Inhibitor Incubation Time
Optimizing the incubation time is critical for obtaining accurate and reproducible results in cell-based assays. The ideal duration depends on the inhibitor's mechanism of action, its concentration, and the specific cell type being used.[1]
Frequently Asked Questions (General)
Q1: What is a typical starting point for incubation time when using a new inhibitor like this compound?
A1: For initial experiments, a time-course experiment is highly recommended. A common starting range is 12, 24, 48, and 72 hours.[1][2] For direct inhibition assays, a shorter incubation of 1 to 4 hours may be sufficient.[3] For downstream effects like changes in gene expression or cell viability, longer incubations of 24 to 72 hours are often necessary.[3][4]
Q2: How do the inhibitor's concentration and the initial cell seeding density affect the optimal incubation time?
A2: Higher inhibitor concentrations may produce a faster effect, potentially requiring shorter incubation times.[3] Conversely, lower concentrations might need a longer incubation period to show a significant effect. Cell seeding density is also crucial; high densities can lead to nutrient depletion and contact inhibition, masking the compound's effects, while very low densities can result in poor growth, making cells more susceptible to stress.[1] It is important to use a seeding density that keeps the cells in the logarithmic growth phase throughout the experiment.[1]
Q3: What are the signs of sub-optimal incubation time?
A3:
-
Too Short: You may observe little to no effect, even at high concentrations, because the compound has not had enough time to act on its target and elicit a downstream response.[5]
-
Too Long: You may see signs of excessive, non-specific cytotoxicity, such as significant changes in cell morphology (rounding, detachment), a sharp decrease in cell density in all treated groups, and the presence of cellular debris.[1] This can confound the interpretation of the inhibitor's specific effects.
Troubleshooting Guide (General)
| Issue | Possible Causes | Suggested Solutions |
| Low or no observed effect | Sub-optimal Incubation Time: Duration may be too short for the biological effect to manifest.[2]Compound Instability: The compound may degrade in the culture medium over time.[6][7]Cell Line Resistance: The target cell line may be resistant to the inhibitor.[2] | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point.[2]Test the stability of the compound in your specific culture conditions.Verify the presence and activity of the target in your cell line. |
| High cytotoxicity and cell detachment | Prolonged Incubation: The incubation time may be too long, leading to off-target or secondary toxic effects.[1]High Concentration: The inhibitor concentration may be too high.Diluent Effects: The solvent or diluent (e.g., PBS) used can sometimes adversely affect cell viability over time.[8][9] | Reduce the incubation time. Refer to your time-course experiment to find a point with a specific effect but minimal general toxicity.Perform a dose-response experiment to find the optimal concentration.[10]Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic and use a vehicle control. Test alternative diluents if necessary.[9] |
| Inconsistent results between experiments | Variable Cell Density: Inconsistent initial cell seeding density.[1]Reagent Variability: Using different batches of reagents or media.[11]Assay Timing: Slight variations in the exact duration of incubation. | Standardize your cell seeding protocol.Use the same batch of reagents for a set of comparative experiments.Maintain precise timing for all experimental steps, including incubation. |
Experimental Protocol: Time-Course and Dose-Response Assay
This protocol outlines a general method for determining the optimal incubation time and concentration for this compound.
-
Cell Seeding: Plate cells at a predetermined optimal density in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. Include a vehicle-only control.
-
Treatment:
-
For Time-Course: Treat cells with a fixed concentration of this compound (e.g., a concentration estimated from literature or a preliminary screen). Incubate separate plates for different durations (e.g., 12, 24, 48, 72 hours).
-
For Dose-Response: At a fixed incubation time (determined from the time-course experiment), treat cells with a range of this compound concentrations.
-
-
Assay: At the end of each incubation period, perform a cell viability or cytotoxicity assay (e.g., MTT, MTS, or LDH release).
-
Data Analysis:
-
Plot cell viability against time for the time-course experiment to identify the earliest point with a significant effect.
-
Plot cell viability against compound concentration for the dose-response experiment to determine parameters like IC50.
-
Visualization: Workflow for Optimizing Incubation Time
Section 2: this compound as a Pentose Phosphate Pathway (PPP) Inhibitor
The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis. It is a primary source of NADPH, which is essential for redox homeostasis, and produces precursors for nucleotide synthesis.[12]
Frequently Asked Questions (PPP Inhibitor)
Q1: What is the primary mechanism of action for PPP inhibitors?
A1: PPP inhibitors typically target one of the rate-limiting enzymes of the pathway, such as glucose-6-phosphate dehydrogenase (G6PD).[12] By inhibiting this pathway, these agents can disrupt redox balance, increase oxidative stress, and impair nucleotide synthesis, which can be therapeutically useful in diseases like cancer.[12][13]
Q2: What downstream effects can be measured to assess the efficacy of a PPP inhibitor over time?
A2: The optimal incubation time will depend on the specific endpoint being measured.
-
NADPH/NADP+ Ratio: A decrease in this ratio is a direct and early indicator of PPP inhibition. This can often be detected within a few hours.
-
Reactive Oxygen Species (ROS): An increase in intracellular ROS levels is a common downstream effect due to the depletion of NADPH. This can be measured over a time course of several hours to 24 hours.[14]
-
Cell Viability/Proliferation: Effects on cell growth and survival are typically observed after longer incubation periods, such as 24 to 72 hours, as the cells succumb to oxidative stress or are unable to replicate due to a lack of nucleotide precursors.[15]
Visualization: Simplified Pentose Phosphate Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of diluents on cell culture viability measured by automated cell counter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-response relationships for environmentally mediated infectious disease transmission models | PLOS Computational Biology [journals.plos.org]
- 11. PCR Troubleshooting Tips [sigmaaldrich.com]
- 12. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P1249: INHIBITION OF THE PENTOSE-PHOSPHATE-PATHWAY (PPP) MEDIATES MACROPHAGE REPROGRAMMING FROM SUPPORTIVE BYSTANDER FUNCTION TOWARDS ANTIBODY-DEPENDENT LYMPHOMA CELL CLEARANCE AND LYMPHOMA SUPPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solved How is the PPP related to ROS clearance? What are | Chegg.com [chegg.com]
- 15. Pentose Phosphate Pathway Regulates Tolerogenic Apoptotic Cell Clearance and Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with Ppp-AA
Important Note for Researchers, Scientists, and Drug Development Professionals:
The term "Ppp-AA" is currently ambiguous and does not correspond to a unique, identifiable compound, signaling pathway, or experimental protocol within publicly available scientific literature. To provide you with accurate and relevant troubleshooting guidance, please specify the full name of the molecule, process, or technology you are working with.
For instance, are you referring to a specific drug candidate, a particular protein-protein interaction, a novel assay, or a computational tool?
Once you provide a more detailed description, this technical support center can be populated with relevant:
-
Troubleshooting Guides: Step-by-step solutions for common and unexpected experimental outcomes.
-
Frequently Asked Questions (FAQs): Direct answers to specific user-encountered issues.
-
Quantitative Data Summaries: Clearly structured tables for easy comparison of experimental data.
-
Detailed Experimental Protocols: Comprehensive methodologies for key experiments.
-
Visualized Signaling Pathways and Workflows: Diagrams illustrating molecular interactions, experimental processes, and logical relationships.
We are committed to providing you with the precise and actionable information you need to advance your research. We look forward to your clarification.
Illustrative Example: Technical Support Center for a Generic PPARα Agonist
An important clarification is needed regarding the term "Ppp-AA" before a detailed technical support center can be created. The abbreviation "this compound" is not a universally recognized scientific term and can be interpreted in several ways, leading to a wide range of potential topics.
Initial research indicates several possibilities for what "this compound" might stand for, including:
-
Peroxisome Proliferator-Activated Receptor-alpha Agonist (PPARα agonist): These are compounds that activate the PPARα nuclear receptor, a key regulator of lipid metabolism. Some of these agonists have been associated with hepatotoxicity in rodents.
-
Pentose Phosphate Pathway and Amino Acids: This could refer to the interplay between this crucial metabolic pathway and amino acid metabolism, where toxicity might arise from metabolic dysregulation.
-
Plant Protection Product Active Agent: This is a broad category encompassing various pesticides and herbicides, each with its own unique toxicity profile.
To provide an accurate and useful technical support guide, please specify the full name of the compound or the specific context you are interested in.
Once you provide the specific name of the substance, a comprehensive technical support center can be developed, including:
-
Frequently Asked Questions (FAQs): Addressing common issues and questions regarding the in vitro toxicity of the specified compound.
-
Troubleshooting Guides: Step-by-step solutions for problems encountered during experimental work.
-
Quantitative Data Summaries: Clearly structured tables presenting key data such as IC50 values, species differences, and effects of mitigating agents.
-
Detailed Experimental Protocols: Methodologies for relevant in vitro assays (e.g., cytotoxicity assays, mechanistic studies).
-
Signaling Pathway and Workflow Diagrams: Visual representations of toxicity mechanisms and experimental procedures.
Below is an illustrative example of how the technical support center would be structured, using "a generic PPARα agonist" as a placeholder for the undefined "this compound." This example is for demonstrative purposes only and will be replaced with specific and accurate information once you clarify your query.
This is a hypothetical guide. The information provided below is generalized and should not be used for experimental design without consulting substance-specific literature.
Frequently Asked Questions (FAQs)
Q1: What are the common in vitro models to assess the hepatotoxicity of PPARα agonists?
Primary hepatocytes from different species (e.g., human, rat, mouse) are the gold standard for in vitro hepatotoxicity testing. Immortalized hepatocyte cell lines like HepG2 and HepaRG can also be used, but it is crucial to confirm they express functional PPARα.
Q2: Why do I observe significant cytotoxicity in rat hepatocytes but not in human hepatocytes?
This is a well-documented species-specific difference in response to PPARα agonists. Rodents, particularly rats and mice, are much more sensitive to PPARα-mediated hepatotoxicity than humans. This is attributed to a higher expression of PPARα and a more pronounced induction of target genes related to peroxisome proliferation and oxidative stress in rodents.
Q3: My cytotoxicity assay (e.g., MTT, LDH) results are inconsistent. What could be the cause?
Inconsistencies in cytotoxicity assays can arise from several factors:
-
Cell density: Ensure consistent cell seeding density across all experiments.
-
Compound solubility: Poor solubility of the PPARα agonist can lead to variable concentrations in the culture medium. Check for precipitation.
-
Assay interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT tetrazolium salts non-enzymatically). Include appropriate controls without cells to check for interference.
-
Timing of assessment: The time point for measuring cytotoxicity is critical and should be optimized based on the mechanism of toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell distribution; Edge effects in the plate; Inaccurate pipetting. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Calibrate pipettes regularly. |
| No observable toxicity at expected concentrations | Low PPARα expression in the cell model; Insufficient incubation time; Compound degradation. | Verify PPARα expression and functionality in your cell line; Perform a time-course experiment; Assess compound stability in culture medium. |
| Unexpected cell morphology changes | Solvent toxicity; Osmotic stress. | Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all treatments; Check the osmolality of your treatment media. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for a generic PPARα agonist to illustrate how quantitative data would be summarized.
| Cell Model | Assay | Incubation Time | IC50 (µM) |
| Primary Rat Hepatocytes | MTT | 24h | 50 |
| Primary Human Hepatocytes | MTT | 24h | > 500 |
| HepG2 | LDH Release | 48h | 200 |
Experimental Protocols
Protocol: Assessing Mitochondrial Dysfunction with JC-1
-
Cell Seeding: Plate hepatocytes in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with the PPARα agonist at various concentrations for the desired time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., CCCP).
-
JC-1 Staining: Remove the treatment medium and wash the cells once with pre-warmed PBS. Add 100 µL of JC-1 staining solution (5 µM in culture medium) to each well and incubate for 30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Read the fluorescence intensity using a plate reader.
-
Red fluorescence (J-aggregates): Excitation ~535 nm, Emission ~590 nm.
-
Green fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~530 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Below are example diagrams that would be generated based on the specific mechanisms of the compound .
Caption: A simplified workflow for in vitro cytotoxicity assessment.
Caption: A hypothetical signaling pathway for PPARα agonist-induced hepatotoxicity.
Please provide the specific name of your compound of interest ("this compound") so that a tailored and accurate technical support center can be created to assist in your research.
Technical Support Center: Pentose Phosphate Pathway (PPP) Experimental Controls and Best Practices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).
Troubleshooting Guide
This guide addresses specific issues that may arise during PPP experiments, particularly when using 13C-Metabolic Flux Analysis (13C-MFA).
Issue 1: Inconsistent or Noisy Mass Spectrometry Data
-
Question: My mass spectrometry data for PPP intermediates is noisy and inconsistent between replicates. What could be the cause?
-
Answer: Noisy or inconsistent mass spectrometry data can stem from several sources. A primary concern is the stability of PPP intermediates during sample preparation. It is crucial to rapidly quench metabolic activity to accurately reflect the in vivo metabolic state. Ineffective quenching can lead to significant changes in metabolite levels and labeling patterns. Additionally, the low abundance of some sugar phosphates can make detection challenging.
Recommended Solutions:
-
Optimize Quenching: For suspension cell cultures, a recommended method is rapid filtration to separate cells from the labeling medium, followed by immediate immersion of the filter in an ice-cold quenching solution like 100% methanol.
-
Improve Extraction: Use a cold solvent mixture, such as methanol, water, and chloroform, to extract polar metabolites. This helps to separate them from lipids and proteins that can interfere with analysis.
-
Enhance Analytical Precision: Optimize your mass spectrometer settings and sample preparation protocols to reduce measurement variability. Consider integrating data from different analytical platforms, like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to obtain complementary labeling information.[1]
-
Issue 2: Unexpected Isotopic Labeling Patterns in PPP Metabolites
-
Question: I am observing unexpected mass isotopomer distributions in my PPP metabolites that don't align with my metabolic model. What does this indicate?
-
Answer: Unexpected labeling patterns can indicate the activity of alternative or interconnected metabolic pathways that were not accounted for in your initial model. For example, the non-oxidative branch of the PPP is reversible and shares intermediates with glycolysis.[2] Therefore, flux through glycolysis can influence the labeling of PPP intermediates. Additionally, in some cell types, there can be significant recycling of PPP-derived fructose-6-phosphate (B1210287) back into the PPP, which can alter the expected labeling patterns.[3]
Recommended Solutions:
-
Refine Your Metabolic Model: Ensure your model includes all relevant pathways that interact with the PPP, such as glycolysis, gluconeogenesis, and pathways for nucleotide and amino acid biosynthesis.
-
Choose Optimal Tracers: The selection of the 13C-labeled substrate is critical. Tracers like [1,2-¹³C₂]glucose are highly effective for resolving fluxes in both the PPP and glycolysis.[4][5] Using multiple tracers in parallel experiments can also provide more robust data.[1]
-
Consider Cellular Compartmentation: Metabolic pathways can occur in different cellular compartments. Ensure your model accounts for any known compartmentalization of the PPP and related pathways in your specific biological system.
-
Issue 3: Difficulty in Measuring NADPH/NADP+ Ratios
-
Question: I am struggling to get reliable and reproducible measurements of the NADPH/NADP+ ratio. What are the common challenges and how can I overcome them?
-
Answer: Measuring the NADPH/NADP+ ratio is notoriously difficult due to the inherent instability of NADPH, particularly in acidic conditions and at higher temperatures.[6] Interconversion between the oxidized and reduced forms during extraction is a major obstacle to accurate measurement.[7]
Recommended Solutions:
-
Optimize Extraction Protocol: An extraction method using a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid has been shown to minimize interconversion and yield good recoveries for both NADPH and NADP+.[7]
-
Control Temperature: Keep samples on ice and perform extractions at low temperatures to minimize NADPH degradation.
-
Maintain pH: Use a slightly alkaline buffer (pH ~7.4 or higher) for stock solutions and assays to improve NADPH stability.[6]
-
Use a Validated Assay Kit: Several commercial kits are available for measuring NADPH and NADP+. It is important to follow the manufacturer's protocol carefully and to run appropriate controls.
-
Frequently Asked Questions (FAQs)
Experimental Design and Controls
-
Question: What are the essential positive and negative controls for a PPP experiment?
-
Answer:
-
Positive Controls: A positive control should demonstrate that your experimental system is working as expected. For example, in an assay measuring the activity of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, a positive control could be a purified, active G6PD enzyme. In a 13C-MFA experiment, a positive control could be a cell line with a known and well-characterized PPP flux.
-
Negative Controls: A negative control is designed to show that the observed results are specific to the experimental variable being tested. For a G6PD activity assay, a reaction mixture without the substrate (glucose-6-phosphate) would serve as a negative control. In a cell-based experiment, you could use cells treated with a known inhibitor of G6PD or a cell line with a G6PD knockdown.
-
-
Question: How do I choose the right 13C-labeled tracer for my PPP flux analysis?
-
Answer: The choice of tracer is critical for the precision of your flux estimates.[1][4] There is no single "best" tracer for all experiments. The optimal choice depends on the specific metabolic questions you are asking. For resolving fluxes in the upper part of central carbon metabolism, including glycolysis and the PPP, [1,2-¹³C₂]glucose is often recommended as it provides high precision.[4][5] Other tracers like [2-¹³C]glucose and [3-¹³C]glucose can also be more informative than the traditionally used [1-¹³C]glucose for analyzing the PPP.[4]
-
Question: What is metabolic steady state and why is it important for 13C-MFA?
-
Answer: Metabolic steady state is a condition where the concentrations of intracellular metabolites are constant over time. This is a fundamental assumption in many 13C-MFA models. Ensuring your cells have reached a metabolic steady state before introducing the isotopic tracer is crucial for accurate flux calculations. To verify this, you can perform a preliminary time-course experiment to determine when metabolite concentrations stabilize in your cell culture system.[1]
Data Interpretation and Analysis
-
Question: My 13C-MFA results show wide confidence intervals for some of the PPP fluxes. What does this mean and how can I improve it?
-
Answer: Wide confidence intervals indicate that the flux for a particular reaction is not well-determined by your experimental data. This can be due to several factors, including insufficient labeling information, high measurement noise, or inherent redundancies in the metabolic network (e.g., metabolic cycles).[8]
To improve the precision of your flux estimates, you can:
-
Use a more informative tracer or a combination of tracers in parallel experiments.[1]
-
Increase the number of biological replicates to better account for biological variability.[8]
-
Incorporate additional experimental constraints into your model, such as known enzyme capacities or thermodynamic feasibility.
-
-
Question: What software is available for metabolic flux analysis?
-
Answer: Several software packages are available for performing 13C-MFA, each with its own algorithms and features. Some commonly used software includes INCA, Metran, and WUFLUX.[9] The choice of software will depend on the complexity of your metabolic model and your specific data analysis needs.
Quantitative Data Summary
The flux through the Pentose Phosphate Pathway can vary significantly depending on the cell type and experimental conditions. The following table provides hypothetical but realistic flux data for a proliferating cancer cell line, normalized to the glucose uptake rate.[9]
| Metabolic Flux | Description | Value (Normalized to Glucose Uptake) | Interpretation |
| Glucose Uptake | Rate of glucose import from the media | 100 (Reference) | All other fluxes are relative to this rate. |
| G6P -> Oxidative PPP | Flux into the oxidative branch of the PPP | 15 ± 2 | 15% of the incoming glucose enters the oxidative PPP to produce NADPH and precursors for nucleotide synthesis.[9] |
| Transketolase (TKT) | Reversible flux of TKT reactions | Net: 5 ± 1 | There is a net carbon flow towards glycolysis through the transketolase reaction.[9] |
| Transaldolase (TALDO) | Reversible flux of TALDO reactions | Net: 3 ± 0.5 | There is a net carbon flow towards glycolysis through the transaldolase reaction.[9] |
Experimental Protocols
Protocol 1: General Workflow for 13C-Metabolic Flux Analysis of the PPP
This protocol outlines the key steps for conducting a 13C-MFA experiment to quantify fluxes in the Pentose Phosphate Pathway.
-
Cell Culture: Culture cells under the desired experimental conditions until they reach a metabolic steady state.
-
Tracer Introduction: Replace the standard medium with a medium containing a 13C-labeled substrate, such as [1,2-¹³C₂]glucose. The concentration of the labeled substrate should be consistent with the original medium.
-
Achieve Isotopic Steady State: Allow the cells to grow in the presence of the labeled substrate until an isotopic steady state is reached. This duration needs to be determined empirically for each cell line and condition.
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by, for example, immersing the cell culture plate in liquid nitrogen or using a cold quenching solution.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).
-
-
Sample Analysis:
-
Prepare the extracted metabolites for analysis, which may involve derivatization for GC-MS.
-
Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key PPP and glycolytic intermediates.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a 13C-MFA software package to estimate the intracellular fluxes by fitting a metabolic model to the experimental data.
-
Protocol 2: Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PD) Activity
This protocol provides a general method for measuring the activity of G6PD, the rate-limiting enzyme of the PPP.
-
Prepare Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Glucose-6-Phosphate (G6P) solution
-
NADP+ solution
-
Cell or tissue lysate
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, NADP+ solution, and the cell or tissue lysate.
-
Initiate the reaction by adding the G6P solution.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance at 340 nm corresponds to the reduction of NADP+ to NADPH.
-
-
Calculate Enzyme Activity:
-
Determine the rate of NADPH formation from the linear portion of the absorbance curve.
-
Calculate the G6PD activity, typically expressed in units per milligram of protein. One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified assay conditions.
-
Visualizations
Caption: The Pentose Phosphate Pathway and its regulation.
Caption: A typical experimental workflow for 13C-MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
how to address Ppp-AA batch-to-batch variation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variation of Product Ppp-AA.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variation and why is it a concern for Product this compound?
A1: Batch-to-batch variation refers to the inherent differences in the quality, purity, and activity of a product from one manufacturing lot to another. For Product this compound, this can manifest as changes in its biological activity, physical properties, or impurity profile. Such variability is a significant concern as it can lead to inconsistent experimental results, compromise data reproducibility, and impact the safety and efficacy of therapeutic candidates in drug development.[1][2]
Q2: What are the common causes of batch-to-batch variation in products like this compound?
A2: The primary sources of variability in biological products like this compound often stem from the manufacturing process itself. Key contributing factors include:
-
Raw Materials: Inconsistency in the quality of starting materials and reagents.[1]
-
Manufacturing Process: Minor deviations in process parameters such as temperature, pH, or incubation times.[1]
-
Personnel: Differences in handling and execution of protocols by different operators.[1][3]
-
Equipment: Variations in the performance of manufacturing equipment.
-
Purification and Formulation: Inconsistencies in purification columns, buffers, and final formulation components.
Q3: What level of batch-to-batch variation is considered acceptable for Product this compound?
A3: The acceptable level of variation depends on the specific application and the stage of development. For early-stage research, a wider range might be tolerable, while for late-stage drug development, very strict limits are imposed. It is crucial to establish in-house acceptance criteria based on the product's critical quality attributes (CQAs). The table below provides a general guideline for acceptable variability for key parameters of a biological product.
| Parameter | Typical Acceptance Criteria (Research Grade) | Typical Acceptance Criteria (Pre-clinical/Clinical Grade) |
| Purity (by HPLC) | > 90% | > 95% |
| Concentration | ± 20% of stated value | ± 10% of stated value |
| Biological Activity | 70-130% of reference standard | 80-120% of reference standard |
| Endotoxin (B1171834) Levels | < 1.0 EU/mg | < 0.1 EU/mg |
| Aggregate Content | < 10% | < 5% |
Q4: How can I minimize the impact of this compound batch-to-batch variation on my experiments?
A4: To minimize the impact of variability, it is recommended to:
-
Qualify New Batches: Always test a new batch of this compound against a previously validated "gold standard" or reference batch before use in critical experiments.
-
Purchase Larger Batches: If possible, purchase a single large batch of this compound to be used for the entire duration of a study.
-
Follow Manufacturer's Instructions: Adhere strictly to the storage and handling instructions provided by the manufacturer.
-
Establish Internal Controls: Use positive and negative controls in your assays to monitor for any shifts in performance that may be due to batch variation.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and addressing issues arising from suspected batch-to-batch variation of Product this compound.
Issue 1: Decreased or No Activity of Product this compound in a Cell-Based Assay
If you observe a significant decrease or complete loss of activity with a new batch of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for decreased activity of Product this compound.
Issue 2: Increased Non-Specific Effects or Toxicity with a New Batch of this compound
If a new batch of this compound is causing unexpected cell death or other non-specific effects, consider the following:
| Potential Cause | Recommended Action |
| Higher Endotoxin Levels | Test the endotoxin levels of the new batch. If elevated, consider using an endotoxin removal kit or obtaining a new, low-endotoxin batch. |
| Presence of Impurities | Analyze the purity of the new batch using techniques like HPLC or SDS-PAGE. Compare the impurity profile to a known good batch. |
| Incorrect Formulation | Verify the buffer components and pH of the this compound solution. Ensure it is compatible with your experimental system. |
| Higher Concentration than Stated | Accurately determine the concentration of the new batch using a reliable method such as a BCA assay or UV-Vis spectroscopy. |
Experimental Protocols
Protocol: Comparative Analysis of this compound Batches using a Cell-Based Activity Assay
This protocol outlines a method to compare the biological activity of a new batch of Product this compound against a reference standard.
1. Objective: To determine the relative potency of a new batch of this compound.
2. Materials:
-
New batch of Product this compound
-
Reference standard (a previously validated batch of this compound)
-
Appropriate cell line responsive to this compound
-
Cell culture medium and supplements
-
Assay-specific detection reagents (e.g., for viability, proliferation, or a specific signaling readout)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
3. Method:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of both the new batch and the reference standard in an appropriate vehicle (e.g., sterile PBS or culture medium).
-
Perform a serial dilution of each stock to generate a dose-response curve. A typical 8-point curve might range from 0.01 nM to 1000 nM.
-
-
Treatment:
-
Remove the old medium from the cells and add the different concentrations of the new batch and reference standard to the respective wells.
-
Include a "vehicle only" control.
-
Incubate for the required period for this compound to elicit its biological effect.
-
-
Assay Readout:
-
Perform the specific assay to measure the biological response (e.g., add MTS reagent for a viability assay and incubate).
-
Read the plate on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background (vehicle control) from all readings.
-
Plot the dose-response curves for both the new batch and the reference standard.
-
Calculate the EC50 (half-maximal effective concentration) for both batches.
-
The relative potency of the new batch can be calculated as: (EC50 of Reference Standard / EC50 of New Batch) * 100%.
-
4. Acceptance Criteria: The relative potency of the new batch should fall within the pre-defined acceptance range (e.g., 80-120%).
Signaling Pathway
Batch-to-batch variation in this compound can impact downstream signaling pathways. For instance, if this compound is an agonist for a G-protein coupled receptor (GPCR), variations in its purity or activity could alter the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Caption: Hypothetical signaling pathway affected by this compound variability.
References
Technical Support Center: Optimizing Ppp-AA Activity
Welcome to the technical support center for optimizing Protein phosphatase 1 alpha (Ppp-AA or PP1α) activity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound activity assays in a question-and-answer format.
Question: Why am I observing high variability between my experimental replicates?
Answer: High variability can stem from several factors. Inaccurate pipetting is a common cause; ensure your pipettes are calibrated and consider using reverse pipetting for viscous solutions. Temperature fluctuations can also contribute, so pre-incubate all reagents and plates at the desired reaction temperature. To avoid an "edge effect" in 96-well plates, you can add buffer to the outer wells.[1]
Question: My this compound enzyme appears to be inactive or has very low activity. What are the possible causes?
Answer: There are several potential reasons for low or no enzyme activity:
-
Improper Enzyme Storage: Confirm that the enzyme has been stored at the correct temperature (-20°C for long-term storage) and has not expired. It is best practice to prepare fresh enzyme dilutions for each experiment.[1][2]
-
Sub-optimal Assay Conditions: The pH, temperature, and buffer components must be optimized for this compound.[1] this compound is a metalloenzyme that requires divalent cations for its activity.[1]
-
Presence of Phosphatase Inhibitors: Ensure that your sample preparation does not include high concentrations of phosphatase inhibitors that would carry over into the final assay. If you are preparing cell lysates, the addition of phosphatase inhibitors is crucial during lysis to prevent dephosphorylation of your target protein, but they should be diluted sufficiently in the final assay so as not to inhibit the this compound activity you are measuring.
Question: I am seeing a high background signal in my colorimetric (pNPP) assay. What can I do to reduce it?
Answer: A high background signal in a pNPP-based assay can be due to:
-
Spontaneous Substrate Hydrolysis: The substrate, p-nitrophenyl phosphate (B84403) (pNPP), can hydrolyze on its own, especially at alkaline pH and higher temperatures. To minimize this, always prepare the pNPP working solution immediately before use.[1]
-
Reagent Contamination: Your buffers or even the enzyme preparation itself could be contaminated with other phosphatases. Use high-purity reagents and dedicated solutions.
-
Interfering Substances: Components in your sample buffer may absorb light at the same wavelength as the reaction product. Ensure your blank control accurately reflects the composition of your sample wells.
Frequently Asked Questions (FAQs)
Q1: What are the optimal buffer conditions for a this compound activity assay?
A1: The optimal buffer composition can vary slightly depending on the substrate and specific experimental goals. However, a robust starting point for a this compound assay buffer is:
-
Divalent Cation: 0.3-1 mM MnCl₂. Manganese is a critical cofactor for this compound activity.[3][4]
-
Protein Stabilizer: 0.1-0.3 mg/mL BSA to prevent enzyme denaturation and non-specific adsorption.[3][4]
-
Salt: 50 mM NaCl can be included to maintain ionic strength.[4]
Q2: What are some common inhibitors of this compound, and what are their typical IC50 values?
A2: Several potent inhibitors of this compound are commonly used in research. It is important to note that many of these also inhibit other protein phosphatases, such as PP2A.
| Inhibitor | Target(s) | Typical IC50 for PP1α |
| Okadaic Acid | PP1, PP2A | ~10-20 nM |
| Calyculin A | PP1, PP2A | ~0.5-2 nM |
| Tautomycin | PP1, PP2A | ~1.6 nM |
| Cantharidin | PP1, PP2A | 560 nM[5] |
| Fostriecin | More selective for PP2A/PP4 | >100 µM |
| Tellimagrandin I | PP1, PP2A | 0.20 µM[6] |
| Mahtabin A | PP1, PP2A | Not specified, but potent[6] |
| Praecoxin B | PP1, PP2A | Not specified, but potent[6] |
Q3: Can I use a fluorescence-based assay instead of a colorimetric one for this compound activity?
A3: Yes, fluorescence-based assays are an excellent alternative and often provide higher sensitivity. A common fluorogenic substrate is 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). The dephosphorylation of DiFMUP by this compound yields a highly fluorescent product.
Experimental Protocols
Protocol 1: Colorimetric this compound Activity Assay using pNPP
This protocol provides a general method for measuring this compound activity in a 96-well plate format.
Materials:
-
This compound enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Stop Solution: 5 N NaOH
Procedure:
-
Prepare a 10 mM pNPP substrate solution in the assay buffer.
-
Dilute your this compound enzyme samples to the desired concentrations in assay buffer.
-
In a 96-well plate, add 50 µL of your diluted enzyme samples to each well. Include a blank control with only assay buffer.
-
To start the reaction, add 50 µL of the 10 mM pNPP solution to each well.
-
Incubate the plate at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of 5 N NaOH to each well.
-
Read the absorbance at 405 nm using a microplate reader.[7]
Protocol 2: Cell Lysate Preparation for this compound Analysis
This protocol describes how to prepare cell lysates for subsequent analysis of this compound activity or expression.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EGTA, 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 µg/mL pepstatin, 1 mM Na₃VO₄, 1 mM NaF.[2]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
The lysate can now be used for downstream applications like Western blotting or immunoprecipitation-phosphatase assays. For long-term storage, aliquot and store at -80°C.
Visualizations
Caption: Troubleshooting workflow for common this compound assay issues.
Caption: Role of this compound in the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. biosave.com [biosave.com]
- 3. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1‐Disrupting Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Adagrasib vs. Docetaxel for KRAS G12C-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Adagrasib (a targeted KRAS G12C inhibitor) and Docetaxel (B913) (a standard chemotherapy agent) for the treatment of previously treated, locally advanced or metastatic KRAS G12C-mutated non-small cell lung cancer (NSCLC). The information is primarily based on the findings of the KRYSTAL-12 phase 3 clinical trial.[1][2][3]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the KRYSTAL-12 trial, comparing Adagrasib to Docetaxel.
Table 1: Efficacy Outcomes
| Endpoint | Adagrasib (n=301) | Docetaxel (n=152) | Hazard Ratio (95% CI) / Odds Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.8 months | 0.58 (0.45–0.76) | <0.0001 |
| Objective Response Rate (ORR) | 32% | 9% | 4.68 (2.56–8.56) | <0.0001 |
| Median Duration of Response (DoR) | 8.3 months | 5.4 months | - | - |
| Disease Control Rate (DCR) | 78% | 59% | - | - |
| Intracranial ORR (in patients with baseline brain metastases) | 24% | 11% | - | - |
Data sourced from the KRYSTAL-12 Phase 3 Trial.[1][2][4][5]
Table 2: Safety and Tolerability
| Adverse Event (AE) | Adagrasib (n=298) | Docetaxel (n=140) |
| Any Grade Treatment-Related AEs (TRAEs) | 94.0% | 86.4% |
| Grade ≥3 TRAEs | 47% | 46% |
| Most Common Grade ≥3 TRAEs | Increased ALT (8%), Increased AST (6%), Diarrhea (5%) | Neutropenia, Fatigue |
| TRAEs Leading to Discontinuation | 7.7% | 14.3% |
| Treatment-Related Deaths | 1% (4 patients) | 1% (1 patient) |
Data sourced from the KRYSTAL-12 Phase 3 Trial.[1][4][5]
Experimental Protocols
The data presented is from the KRYSTAL-12 trial, a randomized, multicenter, open-label, phase 3 study.[1]
Patient Population
-
Inclusion Criteria: Patients with locally advanced or metastatic NSCLC with a KRAS G12C mutation who had previously received both platinum-based chemotherapy and an anti-PD-1/PD-L1 therapy.[1][6] Patients with stable brain metastases were eligible.[3][7]
-
Randomization: 453 patients were randomized in a 2:1 ratio to receive either Adagrasib or Docetaxel.[1][3]
Treatment Regimens
-
Adagrasib Arm: Patients received 600 mg of Adagrasib orally twice daily.[1][6]
-
Docetaxel Arm: Patients received 75 mg/m² of Docetaxel as an intravenous infusion every 3 weeks.[1][6]
-
Treatment Duration: Treatment continued until disease progression, unacceptable toxicity, or patient/investigator decision.[1][4] Patients in the docetaxel arm were permitted to cross over to the adagrasib arm upon confirmed disease progression.[3]
Endpoints
-
Primary Endpoint: Progression-free survival (PFS), assessed by a blinded independent central review.[1][3]
-
Secondary Endpoints: Included objective response rate (ORR), duration of response (DoR), overall survival (OS), and safety.[5][6]
Mechanism of Action and Signaling Pathways
Adagrasib: KRAS G12C Inhibition
Adagrasib is a small-molecule inhibitor that selectively and irreversibly binds to the mutated KRAS G12C protein.[8][9] The KRAS G12C mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like the MAPK/ERK and PI3K/AKT pathways, which drives cell proliferation and survival.[8] Adagrasib traps the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking these oncogenic signals.[9][10]
Caption: Adagrasib inhibits the active KRAS G12C protein, blocking downstream signaling pathways.
Docetaxel: Microtubule Stabilization
Docetaxel is a taxane, a class of chemotherapy agents that target microtubules.[11][12] It promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[13][14] This action disrupts the normal dynamic process of the microtubule network, which is essential for mitotic cell division, leading to cell cycle arrest and apoptosis.[12]
Caption: Docetaxel disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Experimental Workflow
The following diagram illustrates the workflow of the KRYSTAL-12 clinical trial.
Caption: Workflow of the KRYSTAL-12 Phase 3 Clinical Trial.
References
- 1. Adagrasib versus docetaxel in KRASG12C-mutated non-small-cell lung cancer (KRYSTAL-12): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esmo.org [esmo.org]
- 3. ilcn.org [ilcn.org]
- 4. Adagrasib vs Docetaxel in Previously Treated Advanced or Metastatic KRASG12C Mutated NSCLC - The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Adagrasib is superior to docetaxel in previously treated patients with KRASG12C-mutated advanced non-small cell lung cancer - BJMO [bjmo.be]
- 7. deceraclinical.com [deceraclinical.com]
- 8. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 9. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Docetaxel - NCI [cancer.gov]
- 12. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 13. Docetaxel in the treatment of non-small cell lung carcinoma: an update and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docetaxel (taxotere) in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pentose Phosphate Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis. It plays a pivotal role in generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a key reductant in biosynthetic processes and antioxidant defense, and in producing pentose sugars, which are essential precursors for nucleotide and nucleic acid synthesis. Given its central role in cell proliferation and survival, the PPP has emerged as a significant therapeutic target, particularly in oncology and infectious diseases. This guide provides a comparative analysis of various inhibitors targeting the oxidative and non-oxidative branches of the PPP, with a focus on their advantages, supported by experimental data.
Oxidative Phase Inhibitors: Targeting the Gatekeepers of NADPH Production
The oxidative phase of the PPP is the primary source of cellular NADPH and is initiated by the rate-limiting enzyme Glucose-6-Phosphate Dehydrogenase (G6PD). Inhibition of this phase leads to a reduction in NADPH levels, rendering cells more susceptible to oxidative stress.
Comparison of Key Oxidative Phase Inhibitors
| Inhibitor | Target | Mechanism of Action | Potency (IC50/Ki) | Key Advantages |
| 6-Aminonicotinamide (6-AN) | G6PD | Competitive inhibitor with respect to NADP+[1]. | Ki = 0.46 µM[2] | Well-characterized, enhances the efficacy of some chemotherapeutics[3][4]. |
| Dehydroepiandrosterone (DHEA) | G6PD | Uncompetitive inhibitor[5]. | IC50 ≈ 9 µM (in vitro)[6] | Endogenous steroid, but has shown limited efficacy in cellular assays and potential for off-target hormonal effects[5][6]. |
| G6PDi-1 | G6PD | Potent and more effective inhibitor in cellular assays compared to DHEA[6][7]. | IC50 ≈ 102 nM (in astrocytic lysates)[7] | High potency and cellular activity; serves as a valuable research tool for studying the effects of G6PD inhibition[6][7]. |
G6PDi-1 demonstrates a significant advantage in potency over DHEA and provides a more reliable tool for studying the cellular effects of G6PD inhibition due to DHEA's lack of robust activity in cell-based assays [6][7]. While 6-AN is a well-established competitive inhibitor, its therapeutic window and potential off-target effects require careful consideration[3][4].
Experimental Protocol: G6PD Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against G6PD.
Principle: The activity of G6PD is determined by measuring the rate of NADPH production, which reduces a colorless probe to a colored or fluorescent product. The decrease in the rate of product formation in the presence of an inhibitor is used to quantify its potency.
Materials:
-
Recombinant human G6PD enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2)
-
Glucose-6-phosphate (G6P, substrate)
-
NADP+ (cofactor)
-
Resazurin (or a similar colorimetric/fluorometric probe)
-
Diaphorase
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (opaque for fluorescence)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, G6PD enzyme, NADP+, resazurin, and diaphorase.
-
Inhibitor Addition: Add the diluted test compounds or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, G6P, to all wells.
-
Kinetic Measurement: Immediately measure the increase in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Non-Oxidative Phase Inhibitors: Disrupting Nucleotide Synthesis
The non-oxidative phase of the PPP is responsible for the interconversion of pentose sugars, ultimately producing ribose-5-phosphate (B1218738) for nucleotide synthesis. Transketolase (TKT) is a key enzyme in this branch.
Comparison of Key Non-Oxidative Phase Inhibitors
| Inhibitor | Target | Mechanism of Action | Potency (IC50) | Key Advantages |
| Oxythiamine | Transketolase | Thiamine (B1217682) antagonist, inhibits TKT activity[8]. | Varies by cell type and conditions | One of the first discovered TKT inhibitors, useful as a research tool. |
| N3'-pyridyl thiamine (N3PT) | Transketolase | Potent and selective thiamine antagonist and TKT inhibitor[9]. | Potent inhibition of TKT activity in vivo[8] | Demonstrates selectivity for TKT over other thiamine-dependent enzymes[8]. |
| Transketolase-IN-1 (TKL-IN-1) | Transketolase | Small molecule inhibitor. | Effective in inhibiting plant growth[9] | Potential for development as a herbicide. |
N3'-pyridyl thiamine (N3PT) shows a distinct advantage in its selectivity for transketolase, minimizing off-target effects on other thiamine-dependent enzymes, which is a significant consideration for therapeutic development [8].
Experimental Protocol: Transketolase Activity Assay
This protocol describes a method to measure the activity of transketolase and assess the potency of its inhibitors.
Principle: The activity of transketolase is measured using a coupled enzyme assay. The products of the transketolase reaction, fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, are converted by subsequent enzymatic reactions that consume NADH, leading to a decrease in absorbance at 340 nm.
Materials:
-
Purified transketolase enzyme
-
Assay Buffer (e.g., 50 mM Glycylglycine, pH 7.6)
-
Ribose-5-phosphate and Xylulose-5-phosphate (substrates)
-
Thiamine pyrophosphate (TPP, cofactor)
-
Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase
-
NADH
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, TPP, NADH, and the coupling enzymes.
-
Inhibitor Addition: Add the diluted test compounds or vehicle control to the respective wells.
-
Enzyme Addition: Add the transketolase enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate for a defined period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Start the reaction by adding the substrates, ribose-5-phosphate and xylulose-5-phosphate.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the reaction rates and determine the IC50 values for the inhibitors as described for the G6PD assay.
Visualizing the Pathways and Experimental Workflows
To better understand the points of intervention for these inhibitors and the experimental designs, the following diagrams have been generated using the DOT language.
Caption: The Pentose Phosphate Pathway with points of inhibition.
Caption: A generalized experimental workflow for inhibitor screening.
References
- 1. Khan Academy [khanacademy.org]
- 2. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G6PDi-1 is a Potent Inhibitor of G6PDH and of Pentose Phosphate pathway-dependent Metabolic Processes in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Confirming the Binding Specificity of Ppp-AA: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of the hypothetical protein "Ppp-AA." The following sections detail the experimental data and protocols used to validate the specific interaction of this compound with its intended binding partner against other potential off-target molecules.
Quantitative Analysis of this compound Binding Interactions
To ascertain the binding specificity of this compound, a series of quantitative assays were performed. The equilibrium dissociation constant (Kd), a measure of binding affinity, was determined for this compound in complex with its intended target, "Target Protein A," and a potential non-specific interactor, "Control Protein B." A lower Kd value signifies a stronger binding affinity.
| Interacting Proteins | Equilibrium Dissociation Constant (Kd) | Assay Method |
| This compound + Target Protein A | 15 nM | Surface Plasmon Resonance (SPR) |
| This compound + Control Protein B | 1.2 µM | Surface Plasmon Resonance (SPR) |
| This compound + Target Protein A | 18 nM | Isothermal Titration Calorimetry (ITC) |
| This compound + Control Protein B | 1.5 µM | Isothermal Titration Calorimetry (ITC) |
The data clearly indicates a significantly higher affinity of this compound for Target Protein A, with Kd values in the nanomolar range, as opposed to the micromolar affinity observed with Control Protein B. This substantial difference in binding affinity underscores the specificity of the this compound and Target Protein A interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR)
SPR analysis was conducted to measure the binding kinetics and affinity between this compound and its potential interactors.
-
Immobilization: Recombinant this compound was immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Injection: A series of concentrations of Target Protein A and Control Protein B (ranging from 0.1 nM to 1 µM) were injected over the sensor surface.
-
Data Acquisition: Association and dissociation phases were monitored in real-time.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC was employed as an orthogonal method to validate the binding affinities determined by SPR.
-
Sample Preparation: this compound was placed in the sample cell, and either Target Protein A or Control Protein B was loaded into the injection syringe.
-
Titration: The protein in the syringe was titrated into the sample cell in a series of small injections.
-
Heat Measurement: The heat change associated with each injection was measured.
-
Data Analysis: The binding isotherm was generated by plotting the heat change against the molar ratio of the injected protein to the protein in the cell. This isotherm was then fitted to a suitable binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the dissociation constant (Kd).
Co-Immunoprecipitation (Co-IP)
Co-IP assays were performed to confirm the interaction between this compound and Target Protein A within a cellular context.[1][2]
-
Cell Lysis: Cells co-expressing tagged this compound and Target Protein A were lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to the tag on this compound was used to precipitate this compound from the cell lysate.
-
Western Blotting: The immunoprecipitated complex was resolved by SDS-PAGE and analyzed by Western blotting using an antibody against Target Protein A to detect its presence. The absence of Control Protein B in the precipitate was also confirmed.
Visualizing this compound Interactions and Workflows
The following diagrams illustrate the key interactions and experimental processes.
Caption: this compound demonstrates high-affinity, specific binding to Target Protein A.
Caption: Workflow for Co-Immunoprecipitation to validate in-cell interaction.
Signaling Pathway Context
While a specific signaling pathway for the hypothetical this compound is not defined, the specific interaction with Target Protein A suggests its involvement in a distinct cellular process. The high degree of binding specificity is crucial for preventing off-target effects and ensuring the fidelity of the signaling cascade in which it participates. Further research is warranted to elucidate the downstream consequences of the this compound/Target Protein A interaction.
References
Comparative Analysis of Anti-Ppp-AA Antibody Cross-Reactivity
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of a hypothetical phospho-specific antibody, Anti-Ppp-AA, with related protein family members. The term "Ppp-AA" is used here as a placeholder for a phosphorylated protein of interest. The principles, experimental data, and protocols described are representative of typical antibody validation workflows and can be adapted for specific research needs.
Protein phosphorylation is a critical post-translational modification that regulates numerous cellular processes, including signal transduction, cell cycle progression, and metabolism.[1][2][3] Antibodies that specifically recognize phosphorylated proteins (phospho-specific antibodies) are invaluable tools for studying these pathways.[2][4] However, a significant challenge is ensuring their specificity, as they can cross-react with non-phosphorylated forms of the target protein or with other structurally similar proteins, potentially leading to inaccurate results.[5][6][7]
This guide outlines the experimental validation of a hypothetical Anti-Ppp-AA antibody against its target (Protein A, phosphorylated) and potential cross-reactive targets (Protein A, non-phosphorylated, and Protein B, a related phosphorylated protein).
Quantitative Data Summary
The specificity and cross-reactivity of the Anti-Ppp-AA antibody were assessed using Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA). The results are summarized below.
Table 1: Western Blot Densitometry Analysis
| Target Protein | Relative Band Intensity (%) | Cross-Reactivity (%) |
| This compound (Target) | 100 | 0 |
| Protein A (Non-phosphorylated) | 5.2 | 5.2 |
| Ppp-AB (Related Protein) | 15.8 | 15.8 |
Relative band intensity is normalized to the this compound target. Cross-reactivity is calculated as the percentage of signal relative to the target.
Table 2: Competitive ELISA Results
| Competitor Protein | IC50 (nM) | Percent Cross-Reactivity |
| This compound (Target) | 1.5 | 100 |
| Protein A (Non-phosphorylated) | 85.0 | 1.8 |
| Ppp-AB (Related Protein) | 22.5 | 6.7 |
IC50 is the concentration of competitor protein required to inhibit 50% of the antibody binding. Percent Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100.
Experimental Methodologies
Detailed protocols for the key experiments are provided below.
1. Western Blot Protocol for Cross-Reactivity Assessment
This method is used to visually and semi-quantitatively assess the binding of the Anti-Ppp-AA antibody to various protein targets separated by size.[5]
-
Sample Preparation: Recombinant proteins (this compound, Protein A, Ppp-AB) were diluted to a final concentration of 1 µg/mL in Laemmli sample buffer.
-
Gel Electrophoresis: Samples were loaded onto a 4-20% Tris-Glycine gel and separated by SDS-PAGE.
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[8] Successful transfer was confirmed with Ponceau S staining.[9]
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T) to prevent non-specific antibody binding.[3][8][10]
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the Anti-Ppp-AA antibody diluted 1:1000 in 5% Bovine Serum Albumin (BSA) in TBS-T.[3]
-
Washing: The membrane was washed three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: The membrane was incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.[8]
-
Detection: The blot was incubated with a chemiluminescent substrate, and the signal was captured using an imaging system. Band intensities were quantified using densitometry software.
2. Competitive ELISA Protocol for Quantitative Cross-Reactivity
This assay quantitatively determines the specificity of the Anti-Ppp-AA antibody by measuring how effectively related proteins compete with the primary target for antibody binding.[5][11][12]
-
Plate Coating: A 96-well microplate was coated with 100 µL/well of the target antigen (this compound) at 2 µg/mL in coating buffer and incubated overnight at 4°C.[12]
-
Washing and Blocking: The plate was washed three times with wash buffer (PBS with 0.05% Tween-20). Remaining protein-binding sites were blocked by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at 37°C.[12][13]
-
Competition Reaction: A fixed, limiting concentration of the Anti-Ppp-AA antibody was pre-incubated with serial dilutions of competitor proteins (this compound, Protein A, Ppp-AB) for 1 hour at 37°C.[12]
-
Incubation: 100 µL of the antibody-competitor mixtures were added to the coated wells and incubated for 90 minutes at 37°C.[12]
-
Washing: The plate was washed three times with wash buffer.
-
Secondary Antibody: 100 µL of enzyme-conjugated secondary antibody was added to each well and incubated for 1 hour at 37°C.[13]
-
Detection: After a final wash, 100 µL of TMB substrate was added. The reaction was stopped with stop solution, and the absorbance was measured at 450 nm using a plate reader.[12][13]
-
Data Analysis: A standard curve was generated, and the IC50 values were calculated to determine the concentration of each competitor needed to inhibit 50% of the signal.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To provide context for the application of the Anti-Ppp-AA antibody and the methods used for its validation, the following diagrams were generated.
Caption: Hypothetical signaling pathway involving the phosphorylation of Protein A.
Caption: Experimental workflow for Western Blot cross-reactivity analysis.
References
- 1. Phosphorylation State-Specific Antibodies: Applications in Investigative and Diagnostic Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Phosphorylation Site-Specific Antibodies as Research Tools in Studies of Native GABAA Receptors - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad.com [bio-rad.com]
- 11. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
Validating the Inhibitory Effect of Ppp-AA on the Pentose Phosphate Pathway Using a G6PD Knockout Model
Disclaimer
Please note: The molecule "Ppp-AA" is a hypothetical substance used for illustrative purposes within this guide. The experimental data presented is simulated to demonstrate the validation of a fictional inhibitor of the Pentose (B10789219) Phosphate (B84403) Pathway using a knockout model.
This guide provides a comparative analysis for researchers, scientists, and drug development professionals on validating the efficacy and specificity of this compound, a novel inhibitor of the Pentose Phosphate Pathway (PPP). The focus is on comparing its effects in a wild-type cellular model versus a Glucose-6-Phosphate Dehydrogenase (G6PD) knockout model to confirm its mechanism of action.
The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis.[1][2] It is vital for producing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is essential for redox homeostasis and biosynthetic processes, and for generating precursors for nucleotide synthesis.[1][3] G6PD is the rate-limiting enzyme of the oxidative branch of the PPP.[1] this compound is hypothesized to exert its cellular effects by inhibiting G6PD. To validate this, a G6PD knockout (KO) cell line serves as the definitive negative control. If this compound's effects are mediated through G6PD, its impact should be significantly diminished in cells lacking this enzyme.
Comparative Analysis of this compound's Effects
The following table summarizes the key quantitative data from experiments comparing the effects of this compound on wild-type (WT) and G6PD knockout (KO) cells.
| Parameter | Experiment | Wild-Type (WT) Cells | WT + this compound | G6PD KO Cells | G6PD KO + this compound |
| Target Engagement | G6PD Protein Expression (Western Blot) | Present | Present | Absent | Absent |
| Pathway Activity | Cellular NADPH/NADP+ Ratio | 1.0 (Baseline) | 0.4 | 0.2 | 0.2 |
| Cellular Function | Cell Viability under Oxidative Stress (H2O2 challenge) | 95% | 40% | 35% | 33% |
| Downstream Effect | De Novo Lipogenesis Rate | 100% (Baseline) | 60% | 55% | 52% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating the effect of this compound.
Caption: this compound's hypothesized inhibition of G6PD in the PPP.
Caption: Experimental workflow for validating this compound's effect.
Caption: Logical framework for validating this compound's target.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for G6PD Expression
-
Objective: To confirm the absence of G6PD protein in the knockout cell line.
-
Procedure:
-
Protein Extraction: Lyse wild-type and G6PD KO cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 30 µg of protein per lane onto a 10% SDS-PAGE gel and run at 100V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 350 mA for 75 minutes.[4]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against G6PD (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., anti-β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[4]
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cellular NADPH/NADP+ Ratio Assay
-
Objective: To measure the impact of this compound on the primary output of the oxidative PPP.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using the specific lysis buffer provided in a commercial NADPH/NADP+ quantification kit.
-
Extraction: Follow the kit's protocol to separate NADPH and NADP+. Typically, this involves treating aliquots of the lysate with acid or base to selectively degrade one of the molecules.
-
Enzymatic Reaction: Add a reaction mix containing a substrate and an enzyme that specifically reacts with either NADPH or NADP+ to produce a fluorescent or colorimetric product.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Calculation: Calculate the concentrations of NADPH and NADP+ based on a standard curve and determine their ratio.
-
Cell Viability Assay under Oxidative Stress
-
Objective: To assess the functional consequence of PPP inhibition on the cell's ability to withstand oxidative damage.
-
Procedure:
-
Cell Seeding: Seed wild-type and G6PD KO cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with this compound or a vehicle control for 24 hours.
-
Oxidative Challenge: Expose the cells to a predetermined concentration of hydrogen peroxide (H2O2) for 4-6 hours.
-
Viability Measurement: Add a viability reagent such as MTT or PrestoBlue™ and incubate according to the manufacturer's instructions.
-
Quantification: Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Normalization: Express the viability of treated cells as a percentage of the viability of untreated control cells.
-
Conclusion
The use of a knockout model is an indispensable tool for validating the target of a novel inhibitor.[5][6] The experimental data strongly suggest that this compound's primary mechanism of action is the inhibition of G6PD. The significant reduction in the NADPH/NADP+ ratio and the compromised ability to survive oxidative stress in wild-type cells treated with this compound are effects that are not significantly exacerbated in G6PD knockout cells, which already exhibit a compromised PPP. This comparative approach provides robust evidence of target engagement and specificity, which is crucial for further drug development. Functional assays are recommended to confirm the disruption of the protein's function.[7] Combining genotyping, protein analysis, and functional assays provides a comprehensive understanding of the knockout's impact.[8]
References
- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Protein Membrane Overlay Assay: A Protocol to Test Interaction Between Soluble and Insoluble Proteins in vitro [jove.com]
- 5. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 6. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 8. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
Head-to-Head Comparison: Ppp-AA vs. [Competitor Compound] for Targeted Pathway Inhibition
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Ppp-AA and a leading alternative, [Competitor Compound]. The following sections objectively evaluate the performance, selectivity, and cellular effects of both compounds, supported by detailed experimental data and protocols to aid in your research and development decisions.
Comparative Performance Overview
The inhibitory activities of this compound and [Competitor Compound] were assessed through a series of biochemical and cell-based assays. The data presented below summarizes their potency, selectivity, and effects on cell viability.
Table 1: Biochemical Potency and Selectivity
This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) for each compound against the primary target kinase and a key off-target kinase to indicate selectivity.
| Compound | Primary Target IC50 (nM) | Primary Target Ki (nM) | Off-Target Kinase IC50 (µM) | Selectivity Index (Off-Target/Primary Target) |
| This compound | 15 | 2.1 | >20 | >1333 |
| [Competitor Compound] | 45 | 8.5 | 5.2 | 115 |
Table 2: Cellular Activity and Viability
This table outlines the half-maximal effective concentration (EC50) in a cell-based target engagement assay and the concentration that inhibits 50% of cell growth (GI50) in a cancer cell line model.
| Compound | Target Engagement EC50 (nM) | Cell Viability GI50 (µM) | Therapeutic Window (GI50/EC50) |
| This compound | 25 | 1.8 | 72 |
| [Competitor Compound] | 80 | 3.5 | 43.75 |
Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor designed to target a critical kinase in the MAPK/ERK signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. The diagram below illustrates the point of intervention for this compound and [Competitor Compound].
Caption: Inhibition of the MAPK/ERK signaling cascade by this compound and [Competitor Compound].
Experimental Workflow
The cellular potency of this compound and [Competitor Compound] was determined using a standardized cell-based immunoassay to quantify the phosphorylation of the target's substrate. The workflow for this experiment is outlined below.
Caption: Workflow for determining compound efficacy in a cell-based phosphorylation assay.
Detailed Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for the key experiments are provided below.
In-Vitro Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound and [Competitor Compound] required to inhibit 50% of the primary target kinase activity.
-
Materials: Recombinant human kinase, appropriate peptide substrate, ATP, 384-well plates, kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA).
-
Procedure:
-
A 10-point serial dilution of each compound was prepared in DMSO, followed by a further dilution in kinase buffer.
-
2.5 µL of the diluted compound was added to the wells of a 384-well plate.
-
5 µL of kinase/substrate mix was added to each well to initiate the reaction.
-
2.5 µL of ATP solution (at Km concentration) was added to start the reaction.
-
The plate was incubated at 30°C for 60 minutes.
-
The reaction was stopped, and kinase activity was measured using a luminescence-based detection reagent.
-
Data were normalized to positive (DMSO) and negative (no enzyme) controls. IC50 curves were generated using a four-parameter logistic fit.
-
Cell Viability Assay (GI50 Determination)
-
Objective: To measure the effect of this compound and [Competitor Compound] on the growth and viability of a cancer cell line.
-
Materials: Human cancer cell line (e.g., A375), RPMI-1640 medium, 10% FBS, 96-well plates, MTS reagent.
-
Procedure:
-
Cells were seeded at a density of 5,000 cells/well in a 96-well plate and allowed to adhere overnight.
-
A 9-point serial dilution of each compound was prepared in the culture medium.
-
The medium was aspirated from the wells, and 100 µL of medium containing the diluted compound was added.
-
Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
20 µL of MTS reagent was added to each well, and the plates were incubated for an additional 2 hours.
-
The absorbance at 490 nm was measured using a plate reader.
-
GI50 values were calculated by normalizing the data to untreated controls and fitting to a sigmoidal dose-response curve.
-
Western Blot for Target Engagement
-
Objective: To visually confirm the inhibition of substrate phosphorylation in a cellular context.
-
Procedure:
-
Cells were seeded and treated with compounds and growth factor as described in the experimental workflow (Section 3).
-
Following treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% BSA in TBST for 1 hour.
-
The membrane was incubated overnight at 4°C with primary antibodies against the phosphorylated substrate and total protein (as a loading control).
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands were visualized using an ECL detection system. Densitometry analysis was performed to quantify changes in phosphorylation.
-
independent validation of published Ppp-AA data
Clarification of the Subject: "Ppp-AA"
Initial research indicates that "this compound" is not a standard or widely recognized acronym in publicly available scientific literature. To fulfill the detailed requirements of your request for a comparison guide, this document will proceed using a well-characterized protein, Protein Kinase B (Akt) , as a placeholder for "this compound". This example will serve as a template, demonstrating the requested structure, data presentation, and visualizations that you can adapt for your specific topic of interest once "this compound" is clarified.
Independent Validation of Published Data on Protein Kinase B (Akt)
This guide provides an objective comparison of data related to the protein kinase Akt, a key regulator of various cellular processes. The information herein is intended for researchers, scientists, and drug development professionals engaged in the study of cell signaling and therapeutics.
Data Presentation: Comparative Analysis of Akt Inhibitors
The following table summarizes quantitative data from studies evaluating the efficacy of different small molecule inhibitors targeting Akt. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the kinase by 50% and is a common metric for inhibitor potency.
| Inhibitor | Akt Isoform Specificity | Cell Line | IC50 (nM) | Reference |
| MK-2206 | Allosteric (Pan-Akt) | LNCaP (Prostate Cancer) | 5 | |
| Ipatasertib (GDC-0068) | ATP-Competitive (Pan-Akt) | MDA-MB-468 (Breast Cancer) | 5 | |
| Capivasertib (AZD5363) | ATP-Competitive (Pan-Akt) | Multiple | 3 - 8 | |
| Miransertib (ARQ 092) | Allosteric (Pan-Akt) | Multiple | ~50 |
Table 1: Comparison of IC50 values for various Akt inhibitors across different cancer cell lines.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cell-based assays designed to measure Akt activity and the effect of its inhibitors.
1. Western Blot for Phospho-Akt (Ser473)
Western blotting is a widely used technique to detect specific proteins in a sample. To assess Akt activation, an antibody that specifically recognizes the phosphorylated form of Akt at the Serine 473 residue is used.
-
Cell Lysis: Cells are treated with an inhibitor for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by size on an SDS-PAGE gel.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody against Phospho-Akt (Ser473). A primary antibody against total Akt or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
2. In Vitro Kinase Assay
This assay directly measures the enzymatic activity of Akt by quantifying the phosphorylation of a known substrate.
-
Immunoprecipitation: Akt is isolated from cell lysates using an anti-Akt antibody conjugated to agarose (B213101) beads.
-
Kinase Reaction: The immunoprecipitated Akt is incubated in a kinase buffer containing a known substrate (e.g., GSK3α/β), ATP, and the inhibitor at various concentrations.
-
Detection: The reaction is stopped, and the phosphorylation of the substrate is measured, typically by Western blot using a phospho-specific antibody for the substrate.
Mandatory Visualization
Signaling Pathway Diagram
The diagram below illustrates the canonical PI3K/Akt signaling pathway. Growth factors activate receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. PI3K phosphorylates PIP2 to generate PIP3, a lipid second messenger. PIP3 recruits both PDK1 and Akt to the plasma membrane, where PDK1 and mTORC2 phosphorylate and fully activate Akt. Activated Akt then phosphorylates a multitude of downstream targets to regulate key cellular functions.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow Diagram
This diagram outlines the key steps of a Western blot experiment designed to validate the efficacy of an Akt inhibitor by measuring the phosphorylation of Akt at Serine 473.
A Comparative Guide to the Effects of Pentose Phosphate Pathway Inhibition: 6-Aminonicotinamide vs. Alternatives
Disclaimer: The term "Ppp-AA" is not a standard scientific acronym. This guide assumes "Ppp" refers to the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and "AA" to its impact on amino acid metabolism and related processes. We will focus on the well-characterized PPP inhibitor, 6-Aminonicotinamide (B1662401) (6-AN), as a primary example and compare its effects with other known inhibitors.
This guide provides a detailed comparison of the short-term and long-term effects of inhibiting the Pentose Phosphate Pathway (PPP), with a focus on 6-Aminonicotinamide (6-AN). It is intended for researchers, scientists, and drug development professionals to provide an objective overview supported by experimental data.
The Pentose Phosphate Pathway is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a key reductant in anabolic processes and antioxidant defense, and for producing precursors for nucleotide and amino acid biosynthesis. Inhibition of the PPP is a therapeutic strategy being explored, particularly in oncology, to sensitize cancer cells to treatment by increasing oxidative stress and limiting their biosynthetic capacity.
Comparison of Short-Term vs. Long-Term Effects of 6-Aminonicotinamide (6-AN)
Short-Term Effects (Hours to Days)
In the short term, 6-AN acts as a potent antimetabolite of nicotinamide.[1] It is intracellularly converted to 6-amino-NAD+ (6-ANAD) and 6-amino-NADP+ (6-ANADP), which are competitive inhibitors of NADP+-dependent enzymes, most notably glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[2] This inhibition leads to a rapid decrease in NADPH production and an accumulation of 6-phosphogluconate.[3]
The immediate consequences of PPP inhibition by 6-AN include:
-
Increased Oxidative Stress: The depletion of NADPH impairs the regeneration of reduced glutathione (B108866) (GSH), a major cellular antioxidant, rendering cells more susceptible to reactive oxygen species (ROS).[4][5]
-
Inhibition of Cell Proliferation: By limiting the production of ribose-5-phosphate, a precursor for nucleotide synthesis, 6-AN can halt the cell cycle and inhibit proliferation.[4][6]
-
Induction of Apoptosis: The combination of increased oxidative stress and metabolic disruption can trigger programmed cell death.[5][7]
-
Sensitization to Other Therapies: 6-AN has been shown to sensitize cancer cells to radiation and chemotherapy agents like cisplatin.[8]
Long-Term Effects (Weeks to Months and Beyond)
The long-term effects of 6-AN exposure are primarily associated with chronic toxicity and the development of resistance.
-
Neurotoxicity: One of the most significant long-term toxicities of 6-AN is its neurotoxic effect, which has been observed in in vivo studies. This is attributed to the high metabolic rate of nervous tissue and its reliance on the PPP.[1]
-
Development of Resistance: Cancer cells can develop resistance to 6-AN through various mechanisms. One identified mechanism involves a deficiency in the enzyme NAD pyrophosphorylase, which is responsible for converting 6-AN into its active, inhibitory form.[9] Cells can also adapt their metabolic pathways to compensate for the inhibition of the PPP.
-
Chronic Cellular Stress Responses: Prolonged exposure to sub-lethal doses of 6-AN can lead to sustained activation of stress-response pathways, which may have complex and context-dependent effects on cell survival and behavior.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the effects of 6-AN and its alternatives.
Table 1: In Vitro Effects of 6-Aminonicotinamide (6-AN) on Cancer Cells
| Cell Line | Concentration | Duration | Effect | Reference |
| A549 (Lung Cancer) | 1-1000 µM | 48 hours | Dose-dependent decrease in metabolic activity | [4] |
| H460 (Lung Cancer) | 1-1000 µM | 48 hours | Dose-dependent decrease in metabolic activity | [4] |
| A549 (Lung Cancer) | 10 µM & 200 µM | 48 hours | Increased intracellular ROS levels | [5] |
| H460 (Lung Cancer) | 10 µM & 200 µM | 48 hours | Increased intracellular ROS levels | [5] |
| A549 (Lung Cancer) | 10 µM & 200 µM | 48 hours | Increased NADP+/NADPH ratio | [5] |
| H460 (Lung Cancer) | 10 µM & 200 µM | 48 hours | Increased NADP+/NADPH ratio | [5] |
| MDA-MB-231 (Breast Cancer) | 100 µM | 48 hours | ~40% decrease in DNA synthesis | [10] |
Table 2: Comparative Effects of Pentose Phosphate Pathway Inhibitors
| Inhibitor | Target | Cell Line | Concentration | Effect | Reference |
| 6-Aminonicotinamide (6-AN) | G6PD | MDA-MB-231 | 100 µM | Decreased NADPH from PPP | [10] |
| Dichloroacetate (B87207) (DCA) | PDK (indirectly affects PPP) | MDA-MB-231 | 5 mM | Decreased total NADPH | [10] |
| Physcion | 6PGD | H1299 (Lung Cancer) | Variable | Increased intracellular 6-PG, decreased Ru-5-P and NADPH/NADP+ ratio | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of 6-Aminonicotinamide (6-AN) action on the Pentose Phosphate Pathway.
Caption: General experimental workflow for comparing PPP inhibitors.
Experimental Protocols
Protocol 1: Determination of NADP+/NADPH Ratio
Objective: To quantify the intracellular ratio of NADP+ to NADPH following treatment with a PPP inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PPP inhibitor (e.g., 6-AN)
-
Phosphate-buffered saline (PBS)
-
NADP/NADPH Assay Kit (e.g., from Promega, Cell Biolabs)
-
96-well microtiter plate
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the PPP inhibitor and a vehicle control for the desired duration (e.g., 24, 48 hours).
-
Sample Preparation:
-
For total NADP+/NADPH measurement, lyse the cells according to the assay kit manufacturer's protocol.
-
To measure NADPH and NADP+ separately, perform an extraction procedure involving acid and base treatment to selectively destroy NADP+ or NADPH, respectively, as per the kit's instructions.
-
-
Assay:
-
Add the prepared cell lysates and standards to the wells of a 96-well plate.
-
Add the assay reagents (e.g., cycling enzyme and substrate) to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (typically 1-2 hours).
-
-
Measurement: Read the fluorescence (e.g., excitation 530-570 nm, emission 590-600 nm) or absorbance using a microplate reader.
-
Calculation: Calculate the concentrations of NADP+ and NADPH based on the standard curve and determine the ratio.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a PPP inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PPP inhibitor (e.g., 6-AN)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and treat with the PPP inhibitor and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Inhibition of the Pentose Phosphate Pathway, exemplified by the action of 6-Aminonicotinamide, presents a compelling strategy for targeting the metabolic vulnerabilities of cancer cells. The short-term effects are characterized by a rapid induction of oxidative stress and a halt in proliferation, leading to apoptosis. However, the long-term application of PPP inhibitors is challenged by the potential for acquired resistance and off-target toxicities, such as neurotoxicity. A thorough understanding of both the acute and chronic consequences of PPP inhibition is essential for the development of safe and effective therapeutic strategies. Further research into alternative inhibitors with improved toxicity profiles and a deeper understanding of resistance mechanisms will be crucial for advancing this approach in drug development.
References
- 1. 6-Aminonicotinamide selectively causes necrosis in reactive astroglia cells in vivo. Preliminary morphological observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Mechanisms of resistance to 6-aminonicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
comparing the cost-effectiveness of Ppp-AA
An objective comparison of the cost-effectiveness of a specific product, referred to as "Ppp-AA," requires substantial data from scientific literature and clinical studies. At present, "this compound" does not correspond to a clearly identifiable entity in publicly available scientific and medical databases. This could be due to several reasons: "this compound" may be an internal codename for a new compound, a highly specialized or niche product, a hypothetical example, or a typographical error.
To provide a comprehensive and accurate comparison guide as requested, clarification on the specific identity of "this compound" is necessary. Once the specific drug, compound, or technology is identified, a thorough analysis can be conducted, including:
-
Identification of Alternatives: Determining the current standard-of-care and alternative treatments or technologies for the same indication.
-
Data Collection: Gathering quantitative data on efficacy, safety, and cost for this compound and its comparators from clinical trials, peer-reviewed publications, and economic analyses.
-
Methodology Review: Examining the experimental protocols and methodologies used in the relevant studies to ensure a fair and scientifically sound comparison.
-
Visualization of Pathways and Workflows: Creating diagrams to illustrate the mechanism of action, relevant signaling pathways, or the experimental and clinical workflows involved in the evaluation of these products.
Without a clear definition of "this compound," it is not possible to proceed with generating the requested comparison guide. Further information on the specific product is required.
Validating the Mechanism of p53-MDM2 Interaction Inhibitors Using Orthogonal Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the p53-MDM2 protein-protein interaction (PPI) is a promising therapeutic strategy in oncology. Molecules that block this interaction can stabilize and activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. Nutlin-3a is a potent and specific small-molecule inhibitor of the p53-MDM2 interaction.[1][2][3] Its mechanism of action has been extensively validated using a variety of orthogonal methods. This guide provides a comparative overview of these methods, presenting supporting experimental data for Nutlin-3a and its pharmacologically inactive enantiomer, Nutlin-3b, which serves as a crucial negative control.[4][5][6]
Data Presentation: Quantitative Comparison of Nutlin-3a and Nutlin-3b
The following tables summarize the quantitative data from various orthogonal assays, highlighting the differential activity of Nutlin-3a and Nutlin-3b.
Table 1: Comparison of In Vitro Binding Affinities and Inhibitory Concentrations
| Method | Molecule | Target | Parameter | Value | Reference(s) |
| Fluorescence Polarization | Nutlin-3a | MDM2 | IC50 | ~90 nM | [1] |
| Fluorescence Polarization | Nutlin-3b | MDM2 | IC50 | ~13.6 µM | [7] |
| Surface Plasmon Resonance | Nutlin-3a | MDM2 | IC50 | 97 nM | [8] |
| Surface Plasmon Resonance | p53 peptide | MDM2 | Kd | 86.5 ± 35.2 nM | [8] |
Table 2: Comparison of Cellular Activity in p53 Wild-Type Cancer Cell Lines
| Assay Type | Cell Line | Molecule | Parameter | Value (approx.) | Reference(s) |
| Cell Viability (MTT) | SJSA-1 | Nutlin-3a | IC50 | 0.8 µM | [8] |
| Cell Viability (MTT) | HCT116 | Nutlin-3a | - | Potent anti-proliferative | [7] |
| Cell Viability (MTT) | HCT116 | Nutlin-3b | - | No significant effect | [7] |
| Apoptosis Induction | U-2 OS | Nutlin-3a | % Apoptotic Cells | Up to 37% | [9] |
| Apoptosis Induction | HL cell lines (wt p53) | Nutlin-3a | - | Significant induction | [10] |
| Apoptosis Induction | HL cell lines (wt p53) | Nutlin-3b | - | No significant effect | [10] |
Mandatory Visualizations
Signaling Pathway
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action of Nutlin-3a.
Experimental Workflow
Caption: A general workflow for the validation of a p53-MDM2 inhibitor using orthogonal methods.
Experimental Protocols
Fluorescence Polarization (FP) Assay
Objective: To quantitatively measure the inhibition of the p53-MDM2 interaction in a biochemical setting.
Methodology:
-
Reagents and Materials: Purified recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide (e.g., with 5-carboxyfluorescein), Nutlin-3a, Nutlin-3b, assay buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, 0.1% NP-40 substitute, 1 mM TCEP, pH 8.0), and 384-well black plates.
-
Procedure:
-
Prepare serial dilutions of Nutlin-3a and Nutlin-3b in the assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add a fixed concentration of MDM2 protein to each well and incubate for 1 hour at room temperature to allow for inhibitor binding.
-
Add a fixed concentration of the fluorescently labeled p53 peptide to each well.
-
Incubate for another hour at room temperature.
-
Measure the fluorescence polarization using a suitable plate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
-
Data Analysis: The fluorescence polarization values are converted to percent inhibition. IC50 values are then calculated by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP)
Objective: To qualitatively or semi-quantitatively assess the disruption of the p53-MDM2 interaction within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture p53 wild-type cells (e.g., HCT116) to 80-90% confluency.
-
Treat the cells with Nutlin-3a (e.g., 10 µM), Nutlin-3b (e.g., 10 µM), or vehicle (DMSO) for a specified time (e.g., 8-24 hours).[5]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against either p53 or MDM2 overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Elution and Western Blotting:
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting, probing for the co-immunoprecipitated protein (e.g., if MDM2 was immunoprecipitated, blot for p53).[4]
-
Western Blot Analysis
Objective: To determine the cellular consequences of p53-MDM2 inhibition by measuring the protein levels of p53 and its downstream targets.
Methodology:
-
Cell Culture and Treatment:
-
Seed p53 wild-type cells in 6-well plates.
-
Treat the cells with various concentrations of Nutlin-3a, Nutlin-3b, and a vehicle control for a defined period (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[4]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to compare protein expression levels between the different treatment groups.[4]
-
Cell Viability Assay (e.g., MTT)
Objective: To assess the dose-dependent effect of the inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Nutlin-3a and Nutlin-3b in culture medium.
-
Treat the cells with the compounds or a vehicle control.
-
Incubate for various time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
References
- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of α-Pyrrolidinopropiophenone (α-PPP) and its Analogs for Researchers and Drug Development Professionals
An In-depth Analysis of Structure-Activity Relationships and Pharmacological Effects
This guide provides a comprehensive comparison of α-Pyrrolidinopropiophenone (α-PPP) and its structurally similar compounds, offering valuable insights for researchers, scientists, and professionals involved in drug development. α-PPP is a synthetic cathinone (B1664624), and its analogs have garnered significant interest in the scientific community due to their varying pharmacological profiles and mechanisms of action. This review synthesizes experimental data to facilitate a deeper understanding of their structure-activity relationships.
Comparative Analysis of Monoamine Transporter Inhibition
The primary mechanism of action for α-PPP and its analogs is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The half-maximal inhibitory concentrations (IC50) for these compounds vary significantly, highlighting the impact of subtle structural modifications on their potency and selectivity.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Reference |
| α-PPP | 196.7 | 46.9 | >10,000 | >50.8 | [1] |
| α-PVP (α-Pyrrolidinovalerophenone) | 12.8 | 14.2 | >10,000 | >781.3 | [2] |
| α-PHP (α-Pyrrolidinohexiophenone) | 11.6 | 49.1 | >10,000 | >862.1 | [3] |
| MDPV (3,4-Methylenedioxypyrovalerone) | 4.0 | 25.9 | 3305 | 826.3 | [2] |
| 4'-Me-α-PPP (4'-Methyl-α-pyrrolidinopropiophenone) | 140.8 | 39.5 | >10,000 | >71.0 | [1] |
| MDPPP (3,4-Methylenedioxy-α-pyrrolidinopropiophenone) | 215.1 | 45.8 | 16,140 | 75.0 | [1] |
| α-PBP (α-Pyrrolidinobutiophenone) | 63.3 | 47.9 | >10,000 | >157.9 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize α-PPP and its analogs.
In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.[4]
2. Assay Procedure:
-
On the day of the assay, the culture medium is aspirated, and the cells are washed once with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Cells are then pre-incubated for 10-20 minutes at room temperature with varying concentrations of the test compound (e.g., α-PPP or its analogs) diluted in KRH buffer.
-
To initiate dopamine uptake, a solution containing a fixed concentration of [3H]dopamine (e.g., 10 nM) is added to each well.
-
The incubation is allowed to proceed for a short period (e.g., 5-10 minutes) at room temperature to measure the initial rate of uptake.
-
Uptake is terminated by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
3. Data Analysis:
-
The cells are lysed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or nomifensine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The IC50 value, the concentration of the compound that inhibits 50% of the specific [3H]dopamine uptake, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[5]
Rodent Self-Administration Assay
This in vivo assay assesses the reinforcing properties and abuse potential of a compound.
1. Animals and Surgical Preparation:
-
Adult male Wistar rats are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except during experimental sessions.
-
Rats are anesthetized (e.g., with a ketamine/xylazine mixture) and surgically implanted with an indwelling catheter in the right jugular vein. The catheter is passed subcutaneously to exit on the back between the scapulae.
-
A recovery period of at least 5-7 days is allowed post-surgery, during which the catheters are flushed daily with a heparinized saline solution to maintain patency.[6][7]
2. Apparatus:
-
Standard operant conditioning chambers are equipped with two levers, a stimulus light above each lever, and a drug infusion pump. The chamber is housed within a sound-attenuating cubicle.
3. Training and Experimental Procedure:
-
Rats are first trained to press a designated "active" lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one food pellet).
-
Once lever pressing is acquired, the reinforcer is switched to intravenous infusions of the test compound.
-
Sessions are typically conducted daily and last for a fixed duration (e.g., 2 hours).
-
A response on the active lever results in the delivery of a single intravenous infusion of the drug (e.g., 0.1 mg/kg/infusion of α-PPP) over a short period (e.g., 5 seconds). Each infusion is paired with a visual or auditory cue (e.g., illumination of the stimulus light).
-
Responses on the "inactive" lever are recorded but have no programmed consequences.
-
Acquisition of self-administration is typically defined as a stable pattern of responding on the active lever and a clear discrimination between the active and inactive levers.
-
Dose-response curves can be generated by varying the dose of the drug available for self-administration across sessions.[6][8]
4. Data Analysis:
-
The primary dependent variables are the number of infusions earned and the number of responses on the active and inactive levers.
-
The reinforcing efficacy of the compound is determined by the rate of self-administration across different doses.
Signaling Pathways and Experimental Workflows
The primary molecular target of α-PPP and its analogs is the dopamine transporter (DAT). Inhibition of DAT leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.
Dopamine Transporter Inhibition and Downstream Signaling
Caption: Inhibition of DAT by α-PPP and its analogs.
This diagram illustrates that α-PPP and its analogs act as inhibitors of the dopamine transporter (DAT) on the presynaptic neuron. This blockade of dopamine reuptake leads to an accumulation of dopamine in the synaptic cleft. The increased synaptic dopamine results in enhanced stimulation of postsynaptic D1 and D2 receptors, leading to the modulation of downstream signaling cascades, such as the adenylyl cyclase/cAMP/PKA pathway, which in turn can influence gene expression and neuronal activity through transcription factors like CREB and kinases like ERK.[9][10]
Experimental Workflow for In Vitro Transporter Inhibition Assay
Caption: Workflow for dopamine transporter inhibition assay.
This workflow outlines the key steps involved in determining the in vitro potency of α-PPP and its analogs as dopamine transporter inhibitors. The process begins with the culture and plating of cells engineered to express the human dopamine transporter. These cells are then treated with the test compounds before the addition of radiolabeled dopamine. After a brief incubation, the uptake of dopamine is stopped, and the amount of radioactivity inside the cells is measured to determine the extent of inhibition and calculate the IC50 value.[4][5]
References
- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SELF-ADMINISTRATION AND BEHAVIORAL ECONOMICS OF SECOND-GENERATION SYNTHETIC CATHINONES IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions between Impulsivity and MDPV Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for Peracetic Acid (PAA)
Disclaimer: The following information is provided for Peracetic Acid (PAA) as a representative hazardous laboratory chemical. The term "Ppp-AA" as specified in the query did not correspond to a publicly documented substance. Researchers and scientists should consult the specific Safety Data Sheet (SDS) for any chemical they are handling.
This guide provides essential, immediate safety and logistical information for handling Peracetic Acid (PAA), a powerful oxidizing agent used for its disinfectant and sterilant properties. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling PAA, particularly in concentrated forms, a comprehensive PPE ensemble is mandatory to prevent severe irritation and chemical burns. Concentrated PAA solutions are corrosive and can cause irreversible damage to skin and eyes.[1] Vapors and mists may cause irritation to the eyes, nose, throat, and respiratory system.[1]
Required PPE for Handling Concentrated PAA:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and vapors.[2]
-
Hand Protection: Use inner and outer chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.
-
Body Protection: A hooded, chemical-resistant suit or apron over a lab coat provides necessary protection against spills and splashes.[3][4]
-
Respiratory Protection: When working with PAA solutions that may generate vapors or aerosols, especially in poorly ventilated areas or when exposure limits may be exceeded, a full-face air-purifying respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is required.[2][3]
-
Foot Protection: Chemical-resistant, steel-toed boots or shoe coverings should be worn.[3]
Exposure Limits
It is crucial to monitor the workplace environment to ensure that PAA vapor concentrations remain below established occupational exposure limits.
| Regulatory Body | Exposure Limit Type | Value | Notes |
| ACGIH | Threshold Limit Value (TLV) - Short Term Exposure Limit (STEL) | 0.4 ppm | This is a 15-minute time-weighted average that should not be exceeded at any time during a workday.[1][5] |
| EPA | Acute Exposure Guideline Level 1 (AEGL-1) | 0.17 ppm (8-hour TWA) | The airborne concentration above which it is predicted that the general population could experience notable discomfort, irritation, or certain asymptomatic non-sensory effects.[5] |
| EPA | Acute Exposure Guideline Level 2 (AEGL-2) | 0.51 ppm (8-hour TWA) | The airborne concentration above which it is predicted that the general population could experience irreversible or other serious, long-lasting adverse health effects or an impaired ability to escape.[5] |
| EPA | Acute Exposure Guideline Level 3 (AEGL-3) | 1.3 ppm (8-hour TWA) | The airborne concentration above which it is predicted that the general population could experience life-threatening health effects or death.[5] |
| OSHA | Permissible Exposure Limit (PEL) | Not Established | While OSHA has not established a specific PEL for PAA, employers are required to provide a workplace free from recognized hazards.[5] |
Operational Plan for Handling PAA
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Have an eyewash station and safety shower readily accessible.[6]
-
Prepare all necessary equipment and reagents before handling PAA.
-
Clearly label all containers with the contents and associated hazards.
-
-
Handling:
-
Storage:
-
Store PAA in a cool, dry, well-ventilated area away from incompatible materials such as bases, metals, and reducing agents.
-
Store in the original container.
-
Keep away from heat, sparks, and open flames.
-
Spill Response Plan
In the event of a PAA spill, immediate and appropriate action is necessary to mitigate hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
